Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h8,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQSXVGBMCJQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407883 | |
| Record name | Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473923-56-7 | |
| Record name | Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Physical Properties of Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate is a pivotal chiral building block in contemporary medicinal chemistry. Its structure, which features a morpholine core functionalized with a reactive hydroxymethyl group and a stable tert-butyloxycarbonyl (Boc) protecting group, renders it an exceptionally versatile intermediate for synthesizing a diverse range of biologically active molecules. A profound understanding of its physical properties is crucial for its efficient handling, characterization, and strategic implementation in complex synthetic pathways. This guide offers an in-depth exploration of the core physicochemical characteristics of this compound, presenting both established data and the experimental methodologies required to verify these properties. We will examine its structural details, thermal behavior, solubility profiles, and spectroscopic data, providing a robust, practical foundation for its application in research and pharmaceutical development.
Introduction: The Strategic Value of the Morpholine Scaffold
The morpholine moiety is recognized as a "privileged scaffold" in drug discovery, frequently incorporated into the structures of approved pharmaceuticals to enhance desirable pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall disposition in vivo. The specific placement of a hydroxymethyl group at the 3-position of the ring provides a convenient and reactive handle for synthetic elaboration, enabling the construction of more complex molecular architectures. The Boc protecting group on the morpholine nitrogen ensures controlled reactivity at other sites of the molecule before its intended removal under specific conditions. Consequently, this compound stands out as a high-value starting material for medicinal chemists. This guide serves as a consolidated technical resource, detailing the essential physical data required for the proficient use of this important chemical intermediate.
Core Physicochemical Properties
A thorough grasp of a compound's physical properties is fundamental to its practical application. These characteristics dictate everything from storage and solvent selection to reaction optimization and purification strategies.
Structural and Molecular Data
The identity of this compound is defined by its molecular structure, formula, and associated identifiers. While the compound exists as different stereoisomers, the following data pertains to the general structure unless otherwise specified.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 473923-56-7 (Racemate) | [3][4] |
| Molecular Formula | C₁₀H₁₉NO₄ | [1][2][3] |
| Molecular Weight | 217.26 g/mol | [1][2][3] |
| Canonical SMILES | C1COCC(N1C(=O)OC(C)(C)C)CO | [2] |
| InChI Key | YLNJBGYACCQRGE-UHFFFAOYSA-N | [2] |
Thermal and Physical Properties
The thermal properties of the compound are critical for predicting its behavior under various processing and reaction conditions.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [3] |
| Melting Point | ~80 °C (for S-isomer) | [5] |
| Boiling Point | 320.7 ± 27.0 °C (Predicted) | [3][5] |
| Density | 1.118 ± 0.06 g/cm³ (Predicted) | [3][5] |
| Flash Point | 147.8 °C | [5] |
| Water Solubility | Slightly soluble | [5] |
Note: Physical properties such as melting point can vary between different stereoisomers. The value presented is for a specific enantiomer and should be considered a representative value.
Spectroscopic Data
Spectroscopic analysis provides an empirical fingerprint for confirming the structure and purity of the compound.
| Technique | Key Features | Source |
| ¹H NMR | The proton NMR spectrum is consistent with the assigned structure. Characteristic signals include a singlet for the nine protons of the tert-butyl group (δ ~1.46 ppm) and various multiplets for the morpholine ring and hydroxymethyl protons. | [4] |
| ¹³C NMR | The carbon NMR spectrum displays the expected number of signals corresponding to the ten carbon atoms in the molecule. | |
| Mass Spec | The mass spectrum shows a molecular ion peak that corresponds to the calculated molecular weight (217.26), confirming the compound's identity. |
Experimental Protocols for Property Verification
To ensure the quality and consistency of starting materials, in-house verification of physical properties is a standard practice in research and development settings. The following protocols outline the methodologies for these essential determinations.
Melting Point Determination
Causality and Principle: The melting point is the temperature range over which a crystalline solid transitions to a liquid. For a pure substance, this transition occurs over a very narrow range (typically < 2 °C). A broad melting range is a reliable indicator of impurities, which disrupt the crystal lattice and depress the melting point. This protocol provides a self-validating check on material purity.
Apparatus:
-
Calibrated melting point apparatus
-
Glass capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of this compound on a clean, dry watch glass. If the crystals are large, gently grind them to a fine powder using a mortar and pestle. This ensures uniform heat transfer.
-
Capillary Packing: Invert a capillary tube and tap the open end into the powdered sample until a small amount of material enters the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until the sample column is 2-3 mm high.
-
Measurement: Place the packed capillary into the heating block of the melting point apparatus.
-
Heating Ramp: Set the heating rate to a rapid value (e.g., 10-15 °C/min) to approach the expected melting point (~80 °C). Once the temperature is within 15 °C of the expected value, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.
-
Observation and Recording: Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the last solid crystal melts completely.
-
Reporting: Report the result as the range from T₁ to T₂.
Diagram: Melting Point Verification Workflow
Caption: Workflow for determining melting point as a purity check.
Qualitative Solubility Assessment
Causality and Principle: Solubility is governed by the principle of "like dissolves like." The polarity of a compound determines its ability to dissolve in various solvents. Understanding the solubility of this compound—which has both polar (hydroxyl, ether, carbamate) and nonpolar (tert-butyl, methylene) regions—is critical for selecting appropriate solvents for reactions, extractions, and chromatography.
Apparatus:
-
Small vials or test tubes with caps
-
Vortex mixer
-
Graduated cylinders or pipettes
-
Selection of solvents (e.g., Water, Methanol, Dichloromethane, Ethyl Acetate, Hexane)
Step-by-Step Methodology:
-
Preparation: Add a pre-weighed amount of the compound (e.g., 10 mg) to a series of labeled vials.
-
Solvent Addition: Add a measured volume (e.g., 1.0 mL) of a single solvent to each corresponding vial. This creates a target concentration of 10 mg/mL.
-
Mixing: Cap each vial securely and vortex at high speed for 60 seconds to ensure thorough mixing and maximize dissolution.
-
Visual Inspection: Allow any undissolved solid to settle for a minute. Visually inspect the solution against a dark background.
-
Classification:
-
Soluble: The solution is completely clear with no visible solid particles.
-
Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.
-
Insoluble: The vast majority of the solid remains undissolved.
-
-
Documentation: Record the results in a table for easy reference.
Diagram: Logical Flow for Solubility Screening
Caption: Decision process for classifying compound solubility in various solvents.
Handling, Storage, and Stability
Proper handling and storage protocols are essential for maintaining the chemical integrity and ensuring the safety of personnel.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight. An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent potential oxidation of the hydroxyl group.
-
Stability: The compound is generally stable under normal laboratory conditions. However, the Boc-protecting group is susceptible to cleavage under strong acidic conditions (e.g., trifluoroacetic acid, HCl). Avoid contact with strong oxidizing agents, which could react with the primary alcohol.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis and drug discovery. The physical and chemical properties detailed in this guide provide the foundational knowledge required for its intelligent and efficient application. By employing the standardized experimental protocols described, researchers can confidently verify the quality of their material, ensuring reproducibility and success in their synthetic endeavors. A comprehensive understanding of these core properties is the first and most critical step in harnessing the full synthetic potential of this important morpholine derivative.
References
- tert-Butyl (3S)-3-(hydroxymethyl)
- (S)-3-Hydroxymethyl-piperazine-1-carboxylic Acid Tert-butyl Ester CAS 314741-40-7. Home Sunshine Pharma. [Link]
- tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1514267. PubChem. [Link]
- CAS RN 714971-28-5. Fisher Scientific. [Link]
- Tert-butyl 3-(hydroxymethyl)
- Supporting Information. Journal of Organic Chemistry. [Link]
- NMR Chemical Shifts. Journal of Organic Chemistry. [Link]
- 2-(Hydroxymethyl)morpholine-4-carboxylic acid (R)-tert-butyl ester. ChemBK. [Link]
Sources
- 1. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1514267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H19NO4 | CID 5058359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 473923-56-7 CAS MSDS (3-HYDROXYMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-HYDROXYMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER CAS#: 473923-56-7 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
An In-Depth Technical Guide to (3R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (3R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (CAS No. 215917-99-0), a chiral morpholine derivative of significant interest in pharmaceutical development. This document details its chemical structure, physicochemical properties, stereospecific synthesis considerations, and analytical characterization. Emphasis is placed on its critical role as a key building block in the synthesis of advanced therapeutic agents, most notably as an intermediate for the dual HER1/HER2 kinase inhibitor, BMS-599626. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.
Introduction and Strategic Importance
(3R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate is a synthetically versatile chiral intermediate. Its structure combines a morpholine core, which is a privileged scaffold in medicinal chemistry, with a stereodefined hydroxymethyl group at the C-3 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[1][2] This specific combination of features makes it a highly valuable component for constructing complex, biologically active molecules.
The Boc group provides stability during multi-step syntheses and can be removed under mild acidic conditions, a critical feature for preserving other sensitive functionalities within a molecule.[3][4] The (3R) stereochemistry and the primary alcohol handle allow for precise, stereocontrolled elaboration into more complex structures, which is fundamental in the development of modern, targeted pharmaceuticals where enantiomeric purity is paramount.[2] Its most prominent application is as a key intermediate in the synthesis of BMS-599626, a potent and selective inhibitor of human epidermal growth factor receptors (HER1 and HER2), which has been investigated for the treatment of solid tumors.[1][5]
Physicochemical and Structural Properties
The compound is typically a colorless to off-white solid or a viscous oil, depending on its purity.[2] It is soluble in common organic solvents but has limited solubility in water.[2]
Structural Diagram
Caption: 2D Structure of the title compound.
Property Data Summary
| Property | Value | Source |
| CAS Number | 215917-99-0 | [1][6] |
| Molecular Formula | C₁₀H₁₉NO₄ | [6] |
| Molecular Weight | 217.26 g/mol | [6] |
| IUPAC Name | tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | [6] |
| Appearance | Colorless to off-white solid or viscous oil | [2] |
| Boiling Point | 320.7 °C at 760 mmHg | [1] |
| Density | 1.118 g/cm³ | [1] |
| pKa | 14.85 ± 0.10 (Predicted) | [2] |
| SMILES | CC(C)(C)OC(=O)N1CCOC[C@H]1CO | [6] |
| InChIKey | AIQSXVGBMCJQAG-MRVPVSSYSA-N | [6] |
Synthesis and Mechanistic Considerations
The stereoselective synthesis of 3-substituted morpholines is a non-trivial challenge in organic chemistry. While the specific, proprietary process for the industrial-scale synthesis of (3R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate is not publicly detailed, a representative, logical synthesis can be constructed based on established methodologies for similar chiral heterocycles. The core strategy involves building the morpholine ring from a chiral precursor and subsequently protecting the nitrogen.
The Role of the Boc Protecting Group
The use of the tert-butoxycarbonyl (Boc) group is a deliberate and strategic choice. Amines are nucleophilic and basic, properties that can interfere with many synthetic transformations. The Boc group converts the secondary amine of the morpholine ring into a carbamate, which effectively masks these properties.[3]
-
Causality: The bulky tert-butyl group and the electron-withdrawing nature of the carbonyl render the nitrogen lone pair significantly less nucleophilic and basic.
-
Orthogonality: The Boc group is stable to basic, nucleophilic, and reductive conditions (e.g., catalytic hydrogenation), making it compatible with a wide range of subsequent reactions.[3]
-
Deprotection: It is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which proceeds via the formation of a stable tert-butyl cation.[4] This lability prevents the need for harsh conditions that could compromise the integrity of the final drug molecule.
Representative Synthetic Workflow
A plausible synthetic route starts from a chiral amino alcohol, followed by alkylation to form the ether linkage, cyclization, and finally N-protection.
Caption: Representative workflow for the synthesis of the title compound.
Key Experimental Protocol (Mitsunobu Reaction Using the Title Compound)
While the synthesis of the title compound is not detailed in primary drug discovery literature, its use as a starting material is. The following protocol, adapted from a patent describing the synthesis of P2X3 inhibitors, illustrates the conversion of the primary alcohol to a phthalimide derivative via a Mitsunobu reaction, a testament to its utility as a chiral building block.[1]
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (3R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (5.0 g, 23.0 mmol), triphenylphosphine (12.1 g, 46.0 mmol), and phthalimide (6.8 g, 46.0 mmol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (164 mL) and stir the resulting suspension.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) (7.25 mL, 46.0 mmol) dropwise to the cooled suspension over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture in vacuo and purify the residue by silica gel column chromatography to yield the desired phthalimide-protected product.
-
Experimental Rationale: The Mitsunobu reaction is a powerful method for converting a primary alcohol into a variety of functional groups, in this case, a phthalimide-protected amine, with inversion of stereochemistry (though not relevant for this achiral center).[1] Triphenylphosphine and DEAD form a phosphonium salt intermediate, which activates the alcohol for nucleophilic attack by phthalimide. This method is chosen for its mild conditions and high efficiency.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the compound.
Spectroscopic Data
The following ¹H NMR data has been reported in the literature.[1] ¹³C NMR data is not widely available in public-domain sources but can be predicted based on analogous structures.
| Data Type | Parameters | Reported Chemical Shifts (δ) / Expected Ranges |
| ¹H NMR | 250 MHz, CDCl₃ | 1.49 (s, 9H, C(CH₃)₃), 2.87-3.04 (m, 2H, morpholine ring H), 3.04-3.19 (m, 1H, morpholine ring H), 3.46 (td, 1H, morpholine ring H), 3.56 (dd, 1H, morpholine ring H), 3.70-3.98 (m, 4H, morpholine ring H and CH₂OH) |
| ¹³C NMR | (Predicted) | ~28.4 ppm: (CH₃)₃C~40-50 ppm: Morpholine C-5~60-65 ppm: -CH₂OH~65-70 ppm: Morpholine C-2, C-6~80.0 ppm: (CH₃)₃C ~155.0 ppm: N-C =O |
-
Interpretation: The ¹H NMR spectrum is characterized by the large singlet at ~1.49 ppm, corresponding to the nine equivalent protons of the Boc group's tert-butyl moiety. The complex multiplets between ~2.8 ppm and ~4.0 ppm represent the protons of the morpholine ring and the hydroxymethyl group, with their diastereotopic nature contributing to the complexity.[1]
Safety and Handling
(3R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate is classified as acutely toxic if swallowed.[6] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically recommended at 2-8°C.[1]
Conclusion
(3R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate is a high-value chiral intermediate whose strategic importance is firmly established in modern pharmaceutical synthesis. Its well-defined stereochemistry, orthogonal protecting group strategy, and versatile hydroxymethyl functionality provide a reliable platform for the construction of complex drug candidates. The detailed understanding of its properties, synthesis rationale, and analytical profile presented in this guide serves as a critical resource for scientists dedicated to advancing the frontiers of medicinal chemistry and drug development.
References
- Bayer AG. (2018). United States Patent No. US 10,100,049 B2. U.S. Patent and Trademark Office.
- Gavai, A. V., Fink, B. E., Fairfax, D. J., et al. (2009). Discovery and Preclinical Evaluation of [4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1][6][7]triazin-6-yl]carbamic Acid, (3S)-3-Morpholinylmethyl Ester (BMS-599626), a Selective and Orally Efficacious Inhibitor of Human Epidermal Growth Factor Receptor 1 and 2 Kinases. Journal of Medicinal Chemistry, 52(21), 6527–6530.
- PubMed. (2009). Discovery and preclinical evaluation of [4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1][6][7]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626), a selective and orally efficacious inhibitor of human epidermal growth factor receptor 1 and 2 kinases. National Center for Biotechnology Information.
- PubChem. (n.d.). tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information.
- LookChem. (n.d.). Cas 215917-99-0,tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 785-819.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. lookchem.com [lookchem.com]
- 3. Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5058359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-boc-3-(hydroxymethyl)morpholine, CasNo.473923-56-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 5. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate(215917-99-0) 1H NMR spectrum [chemicalbook.com]
- 6. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1514267 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of N-Boc-3-hydroxymethylmorpholine in Modern Drug Discovery: A Technical Guide
For Immediate Release
In the landscape of contemporary pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, N-Boc-3-hydroxymethylmorpholine has emerged as a cornerstone intermediate, prized for its unique conformational properties and versatile reactivity. This guide offers an in-depth technical exploration of its chemical characteristics, synthesis, and critical applications for researchers, scientists, and professionals in drug development.
Core Chemical Characteristics: A Profile of a Versatile Intermediate
N-Boc-3-hydroxymethylmorpholine, systematically named tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate, is a chiral organic compound featuring a morpholine ring substituted with a hydroxymethyl group at the 3-position and protected with a tert-butyloxycarbonyl (Boc) group on the nitrogen atom.[1] This configuration imparts a valuable combination of stability and controlled reactivity, making it an ideal scaffold in multi-step synthetic pathways.
Physicochemical Properties
The physical and chemical properties of N-Boc-3-hydroxymethylmorpholine are crucial for its handling, reaction optimization, and purification. While experimental data can vary slightly based on purity and enantiomeric form, the following table summarizes its key characteristics:
| Property | Value | Source(s) |
| CAS Number | 473923-56-7 | [1] |
| Molecular Formula | C₁₀H₁₉NO₄ | [1] |
| Molecular Weight | 217.26 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 320.7 °C at 760 mmHg | [3] |
| Density | 1.118 g/cm³ | [3] |
| Solubility | Soluble in organic solvents like dichloromethane and methanol; limited solubility in water.[1] | |
| Melting Point | 80 °C (for the (3S)-enantiomer) | [4] |
Note: The melting point is specified for the (3S)-enantiomer and may differ for the racemate or the (3R)-enantiomer.
The Boc protecting group is a key feature, rendering the morpholine nitrogen nucleophilic only after a straightforward deprotection step, typically under acidic conditions. This allows for selective functionalization at other sites of a larger molecule without unintended reactions involving the morpholine nitrogen. The primary hydroxyl group at the 3-position serves as a versatile handle for further chemical modifications, such as oxidation, esterification, or etherification, enabling the introduction of diverse pharmacophores.
Spectroscopic Signature: Unambiguous Characterization
dot
Caption: Spectroscopic techniques for the characterization of N-Boc-3-hydroxymethylmorpholine.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, the hydroxymethyl group, and the Boc group. The protons on the carbons adjacent to the oxygen (C2 and C6) would appear at a lower field (higher ppm) than those adjacent to the nitrogen (C5). The proton at C3, being attached to a carbon bearing both a nitrogen and a hydroxymethyl group, will have a distinct chemical shift. The nine protons of the tert-butyl group will appear as a sharp singlet, typically around 1.4-1.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to all ten carbon atoms. The carbonyl carbon of the Boc group will be observed in the downfield region (around 155 ppm). The quaternary carbon of the Boc group will be around 80 ppm. The carbons of the morpholine ring will have distinct chemical shifts, with those adjacent to the oxygen (C2 and C6) appearing at a lower field than those adjacent to the nitrogen (C5). The C3 carbon will be influenced by both the nitrogen and the hydroxyl-bearing methylene group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad band in the region of 3400 cm⁻¹ will indicate the O-H stretching of the hydroxyl group. Strong C-H stretching bands will be observed around 2850-3000 cm⁻¹. A strong absorption band around 1690 cm⁻¹ is characteristic of the C=O stretching of the Boc protecting group. The C-O-C stretching of the morpholine ether linkage will appear in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be expected at m/z 217. Fragmentation patterns would likely involve the loss of the Boc group or parts of it, providing further structural confirmation.
Synthesis Methodology: A Practical Approach
The synthesis of N-Boc-3-hydroxymethylmorpholine can be achieved through various routes, often starting from commercially available chiral precursors to yield enantiomerically pure products. A common strategy involves the protection of a suitable amino alcohol followed by cyclization.
For instance, the synthesis of the (3S)-enantiomer can be initiated from (R)-(4-benzyl-3-morpholinyl)-methanol.[4] The synthetic workflow is as follows:
dot
Caption: Synthetic workflow for N-Boc-3-hydroxymethylmorpholine.
Experimental Protocol (Illustrative)
-
Reaction Setup: To a solution of (R)-(4-benzyl-3-morpholinyl)-methanol in dichloromethane, add triethylamine.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 15 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield the desired N-Boc-3-hydroxymethylmorpholine.[4]
This method highlights the straightforward nature of introducing the Boc protecting group, a critical step in harnessing the synthetic potential of this intermediate. The choice of starting material dictates the stereochemistry of the final product, a crucial consideration in the synthesis of chiral drugs.
Applications in Drug Discovery: A Scaffold for Innovation
The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[5] N-Boc-3-hydroxymethylmorpholine, with its defined stereochemistry and versatile functional groups, serves as a valuable building block in the synthesis of a wide range of biologically active molecules.
One notable application is in the synthesis of kinase inhibitors. For example, it is a key intermediate in the development of selective and orally effective inhibitors of human epidermal growth factor receptor 1 and 2 (HER1 and HER2) kinases, which are important targets in cancer therapy.[4] The hydroxymethyl group can be further elaborated to introduce functionalities that interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
The general workflow for utilizing N-Boc-3-hydroxymethylmorpholine in a drug discovery program is outlined below:
dot
Sources
- 1. CAS 473923-56-7: N-BOC-3-hydroxymethylmorpholine [cymitquimica.com]
- 2. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1514267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-boc-3-(hydroxymethyl)morpholine, CasNo.473923-56-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
A Note on Chemical Identity: CAS 473923-56-7 and GSK-J4
An In-Depth Technical Guide to the Epigenetic Modulator GSK-J4
This guide focuses on the widely researched epigenetic inhibitor, GSK-J4. However, it is important to first address the specific query for CAS 473923-56-7 . The molecular information for this compound is as follows:
| Property | Value |
| Chemical Name | 4-Boc-(3-Hydroxymethyl)morpholine[1] |
| CAS Number | 473923-56-7[1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₉NO₄[1][2][3][4][5] |
| Molecular Weight | 217.26 g/mol [1][3] |
While CAS 473923-56-7 is a valid chemical entity, it is a building block or intermediate in chemical synthesis. The extensive requirements of this guide—for a detailed discussion of signaling pathways, experimental protocols, and relevance to drug discovery—strongly suggest that the intended subject is the well-known and biologically active compound GSK-J4 . GSK-J4 is a potent histone demethylase inhibitor with significant implications for research in oncology, immunology, and developmental biology.
Therefore, the remainder of this guide will provide a comprehensive overview of GSK-J4.
GSK-J4: A Technical Overview for Researchers
GSK-J4 is a crucial tool for investigating the role of epigenetics in health and disease. It is a cell-permeable ethyl ester prodrug that is rapidly hydrolyzed by cellular esterases into its active form, GSK-J1.[6][7][8] This guide will delve into the core scientific principles of GSK-J4, its mechanism of action, and practical experimental applications.
Physicochemical Properties of GSK-J4
A clear understanding of a compound's properties is fundamental to its effective application in research.
| Property | Value |
| Compound Name | GSK-J4[9] |
| CAS Number | 1373423-53-0[7][9] |
| Molecular Formula | C₂₄H₂₇N₅O₂[9] |
| Molecular Weight | 417.5 g/mol [9][10] |
| Purity | ≥98%[9] |
| Solubility | Soluble to 100 mM in DMSO and ethanol[9] |
Mechanism of Action: Inhibition of H3K27 Demethylation
GSK-J4 is a potent and selective dual inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[6][7][10][11] These enzymes are responsible for removing methyl groups from lysine 27 of histone H3 (H3K27me3 and H3K27me2). The trimethylation of H3K27 is a key epigenetic mark associated with transcriptional repression, or gene silencing.[12]
By inhibiting JMJD3 and UTX, GSK-J4 leads to an increase in the global levels of H3K27me3.[12] This, in turn, maintains the silenced state of genes that would otherwise be activated by the removal of this repressive mark. This mechanism is central to its effects on various cellular processes.
Caption: Mechanism of GSK-J4 action.
Biological Effects and Therapeutic Potential
The ability of GSK-J4 to modulate gene expression through epigenetic mechanisms gives it a broad range of biological effects and significant therapeutic potential.
-
Anti-inflammatory Properties: GSK-J4 has been shown to attenuate the production of pro-inflammatory cytokines, such as TNF-α, in primary human macrophages.[8][9] This is achieved by preventing the removal of the repressive H3K27me3 mark at the promoters of inflammatory genes.[6]
-
Oncology: The deregulation of H3K27me3 is implicated in the progression of several cancers.[12] By inhibiting JMJD3/UTX, GSK-J4 can restore normal epigenetic patterns and has demonstrated anti-cancer properties by targeting pathways involved in apoptosis, cell cycle, and metastasis.[12]
-
Developmental Biology: JMJD3 and UTX play critical roles in regulating gene expression during embryonic development, including the regulation of HOX genes.[13] GSK-J4 is a valuable tool for studying these processes.
-
Other Diseases: Research has explored the potential of GSK-J4 in ameliorating diabetic kidney disease by reducing renal fibrosis[14] and protecting cardiomyocytes from lipotoxicity.[15][16]
Experimental Protocol: In Vitro Cell-Based Assay for Cytokine Inhibition
This protocol provides a framework for assessing the effect of GSK-J4 on lipopolysaccharide (LPS)-induced TNF-α production in a human macrophage cell line, such as THP-1.
Materials:
-
Differentiated THP-1 cells (macrophage-like)
-
GSK-J4
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DMSO (for stock solution)
-
ELISA kit for human TNF-α
Step-by-Step Methodology:
-
Cell Seeding: Plate differentiated THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
GSK-J4 Pre-treatment: Prepare a stock solution of GSK-J4 in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). The final DMSO concentration should be kept below 0.1%. Remove the old medium from the cells and add the medium containing GSK-J4. Incubate for 2 hours.
-
LPS Stimulation: Prepare a solution of LPS in cell culture medium. Add LPS to the wells to a final concentration of 100 ng/mL. Include control wells with no LPS and wells with LPS but no GSK-J4.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a humidified incubator with 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant from each well.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of GSK-J4 compared to the LPS-only control. Determine the IC₅₀ value, which is the concentration of GSK-J4 that causes 50% inhibition of TNF-α production.
Caption: Workflow for a cell-based cytokine inhibition assay.
Conclusion
GSK-J4 is an indispensable tool for researchers in the field of epigenetics. Its ability to potently and selectively inhibit JMJD3/UTX histone demethylases provides a powerful method for investigating the roles of H3K27 methylation in a multitude of biological processes and disease states. A thorough understanding of its mechanism of action and the application of rigorous experimental protocols are essential for leveraging the full potential of this compound in advancing scientific knowledge and drug discovery.
References
- GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent. PubMed.
- 4-Morpholinecarboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester. Angene Chemical.
- 473923-56-7[4-Boc-(3-Hydroxymethyl)morpholine]. Acmec Biochemical.
- GSK J4 | Histone Demethylase Inhibitors. R&D Systems.
- GSK J4 HCl Histone Demethylase inhibitor. Selleck Chemicals.
- GSK J4 HCl. BPS Bioscience.
- GSK-J4 (hydrochloride) (CAS Number: 1797983-09-5). Cayman Chemical.
- AB437071 | CAS 473923-56-7. abcr Gute Chemie.
- CAS No.473923-56-7 | tert-butyl 3-(hydroxymethyl ... 960化工网.
- CAS NO. 473923-56-7 | 3-HYDROXYMETHYL-MORPHOLINE-4 ... LookChem.
- GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Frontiers.
- GSK-J4 | JMJD3/UTX Inhibitor. MedchemExpress.com.
- Application Notes and Protocols: GSK-J4 Solution Prepar
- GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methyl
- GSK-J4 Histone Demethylase inhibitor. Selleck Chemicals.
- Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. MDPI.
- The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modul
- JMJD3 in the regul
Sources
- 1. 473923-56-7[4-Boc-(3-Hydroxymethyl)morpholine]- Acmec Biochemical [acmec.com.cn]
- 2. angenechemical.com [angenechemical.com]
- 3. AB437071 | CAS 473923-56-7 – abcr Gute Chemie [abcr.com]
- 4. 473923-56-7(tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate) | Kuujia.com [kuujia.com]
- 5. CAS NO. 473923-56-7 | 3-HYDROXYMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER | C10H19NO4 [localpharmaguide.com]
- 6. selleckchem.com [selleckchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. caymanchem.com [caymanchem.com]
- 9. GSK J4 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JMJD3 in the regulation of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation [mdpi.com]
- 15. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]
- 16. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate: An In-depth Technical Guide
This technical guide provides a detailed analysis of the spectroscopic data for tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate, a key building block in modern synthetic chemistry, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural and analytical properties of this compound. While a complete experimental dataset for this specific molecule is not publicly available in a single repository, this guide synthesizes reported data fragments, spectroscopic principles, and data from closely related isomers to provide a comprehensive and predictive overview.
Introduction: The Significance of Spectroscopic Elucidation
This compound (also known as N-Boc-3-hydroxymethylmorpholine) is a chiral heterocyclic compound. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of the hydroxymethyl group at the 3-position provides a crucial handle for further synthetic modifications, while the tert-butyloxycarbonyl (Boc) protecting group allows for controlled reactions at the morpholine nitrogen.
Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structure of this intermediate in any synthetic workflow. This guide will delve into the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the spectral features.
Molecular Structure and Key Features
The structure of this compound contains several key functional groups that give rise to its characteristic spectroscopic signature.
Figure 1: Molecular structure of this compound with atom numbering.
The key structural features to be identified by spectroscopy are:
-
The morpholine ring system.
-
The N-Boc protecting group.
-
The primary alcohol (hydroxymethyl group).
-
The chiral center at C3.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Due to the conformational rigidity imparted by the Boc group and the chair-like conformation of the morpholine ring, many of the methylene protons will be diastereotopic and appear as distinct signals with complex splitting patterns.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.45 | s | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. |
| ~2.0-2.2 | br s | 1H | OH | The hydroxyl proton is exchangeable, often appearing as a broad singlet. Its chemical shift can vary with concentration and solvent. |
| ~3.2-4.0 | m | 7H | Morpholine ring protons & CH₂OH | These protons reside in a crowded region of the spectrum. The diastereotopic nature of the ring methylenes and coupling to the C3 proton will result in complex multiplets. |
| ~3.6 (axial) & ~3.8 (equatorial) | m | 2H | C5-H₂ | Protons adjacent to the ring oxygen. |
| ~3.4 (axial) & ~3.9 (equatorial) | m | 2H | C2-H₂ | Protons adjacent to the ring oxygen. |
| ~3.5-3.7 | m | 1H | C3-H | The proton at the chiral center, coupled to the adjacent methylene protons and the hydroxymethyl protons. |
| ~3.5 (dd) & ~3.7 (dd) | m | 2H | CH₂OH | The two diastereotopic protons of the hydroxymethyl group, coupled to each other and to the C3 proton. |
Expertise & Experience: The prediction of distinct signals for the axial and equatorial protons on the morpholine ring is based on the well-established principle of conformational restriction in cyclic systems, particularly with bulky substituents like the Boc group. The exact chemical shifts and coupling constants would need to be confirmed by 2D NMR experiments such as COSY and HSQC.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Table 2: Predicted and Reported ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale and References |
| ~28.4 | C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. This is a highly characteristic and reliable signal.[1] |
| ~45-50 | C2, C5, C6 | The methylene carbons of the morpholine ring. Their exact shifts will depend on their position relative to the substituents. |
| ~55-60 | C3 | The methine carbon at the chiral center, shifted downfield by the adjacent nitrogen and hydroxymethyl group. |
| ~65-68 | CH₂OH & C6 | The carbon of the hydroxymethyl group and the C6 carbon adjacent to the ring oxygen. |
| ~80.1 | C(CH₃)₃ | The quaternary carbon of the tert-butyl group.[1] |
| ~155.0 | C=O | The carbonyl carbon of the Boc group, which appears significantly downfield. |
Trustworthiness: The predicted chemical shifts are based on established ranges for similar functional groups and are supported by the fragmented data available for this molecule, specifically the well-characterized signals of the Boc group.[1]
Figure 2: A generalized workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3500-3200 | Strong, Broad | O-H Stretch | Alcohol |
| 2975-2950 | Strong | C-H Stretch | Alkane (t-butyl, morpholine) |
| 1690-1670 | Strong | C=O Stretch | Urethane (Boc group) |
| 1250-1230 & 1170-1150 | Strong | C-N Stretch | Urethane (Boc group) |
| 1120-1085 | Strong | C-O-C Stretch | Ether (morpholine ring) |
| 1050-1000 | Medium-Strong | C-O Stretch | Primary Alcohol |
Expertise & Experience: The strong, broad O-H stretch is a definitive indicator of the alcohol functional group. The intense carbonyl absorption around 1680 cm⁻¹ is characteristic of the Boc protecting group, and its exact position can be sensitive to the molecular environment. A general table of characteristic IR absorptions can be used as a reference for these assignments.
Experimental Protocol: Acquiring an FT-IR Spectrum (ATR)
-
Sample Preparation: Place a small amount of the neat sample (if liquid or oil) or a solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Run a background spectrum of the clean ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The software automatically performs a background subtraction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Predicted and Reported Mass Spectrometry Data
| m/z | Ion | Rationale for Formation |
| 218.1392 | [M+H]⁺ | The protonated molecular ion. This high-resolution value is crucial for confirming the elemental composition (C₁₀H₁₉NO₄).[1] |
| 162 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the tert-butyl group, a very common fragmentation pathway for Boc-protected compounds. |
| 144 | [M-Boc+H]⁺ | Loss of the entire Boc group. |
| 116 | [M-Boc-CH₂OH+H]⁺ | Subsequent loss of the hydroxymethyl group from the morpholine ring. |
| 57 | [C₄H₉]⁺ | The tert-butyl cation, often a prominent peak in the spectrum. |
Authoritative Grounding: The fragmentation of Boc-protected amines is a well-documented process in mass spectrometry, primarily involving the loss of isobutylene or the entire Boc group. General fragmentation patterns of alcohols and ethers would also apply to the morpholine ring.
Figure 3: Simplified fragmentation pathway for this compound in ESI-MS.
Experimental Protocol: Acquiring a Mass Spectrum (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). For high-resolution data, a TOF or Orbitrap analyzer is required.
-
Detection: Detect the ions and generate a mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound is essential for its use in research and development. This guide provides a detailed, albeit partially predictive, overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data. By understanding the correlation between the molecular structure and the spectroscopic output, scientists can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research.
References
Sources
An In-depth Technical Guide to the Solubility of N-Boc-3-hydroxymethylmorpholine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-3-hydroxymethylmorpholine, a key building block in modern medicinal chemistry. Understanding the solubility of this intermediate is paramount for its effective use in synthetic organic chemistry and for the seamless transition from laboratory-scale experiments to large-scale pharmaceutical production. This document delves into the physicochemical properties of N-Boc-3-hydroxymethylmorpholine that govern its solubility, presents qualitative and estimated quantitative solubility data in a range of common organic solvents, and provides detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to facilitate the use of this important morpholine derivative.
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the solubility of a chemical compound is a cornerstone property that dictates its journey from a laboratory curiosity to a life-saving therapeutic. Poor solubility can present significant hurdles in drug discovery and development, impacting everything from the reliability of in vitro assays to the bioavailability of the final drug product.[1] For synthetic intermediates like N-Boc-3-hydroxymethylmorpholine, a thorough understanding of their solubility profiles in various organic solvents is crucial for efficient reaction setup, purification, and formulation.[2] This guide aims to provide a detailed technical resource on the solubility of N-Boc-3-hydroxymethylmorpholine, empowering researchers to make informed decisions in their synthetic and process development endeavors.
Physicochemical Properties of N-Boc-3-hydroxymethylmorpholine
N-Boc-3-hydroxymethylmorpholine, with the chemical formula C₁₀H₁₉NO₄ and a molecular weight of 217.26 g/mol , is a morpholine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxymethyl substituent at the 3-position.[2][3] The interplay of these functional groups dictates its solubility behavior.
-
The Morpholine Core: The morpholine ring itself is a polar heterocycle containing both an ether and a secondary amine functionality (in the unprotected form). This structure imparts a degree of hydrophilicity.[4][5]
-
The N-Boc Group: The tert-butyloxycarbonyl (Boc) group is a bulky, lipophilic protecting group commonly used in organic synthesis.[6][7] Its presence significantly increases the non-polar character of the molecule, thereby enhancing its solubility in less polar organic solvents. The Boc group can, however, hinder solubility in very polar, protic solvents like water due to its hydrophobic nature.[2]
-
The Hydroxymethyl Group: The -CH₂OH substituent introduces a primary alcohol functionality. This group is capable of acting as both a hydrogen bond donor (from the -OH proton) and a hydrogen bond acceptor (at the oxygen lone pairs). This significantly enhances the molecule's ability to interact with polar and protic solvents, thereby increasing its solubility in such media.[8][9]
The overall solubility of N-Boc-3-hydroxymethylmorpholine is a balance between the lipophilicity of the N-Boc group and the hydrophilicity imparted by the morpholine ring and the hydroxymethyl group.
Solubility Profile of N-Boc-3-hydroxymethylmorpholine
While specific quantitative solubility data for N-Boc-3-hydroxymethylmorpholine is not extensively published, based on its structural features and qualitative reports, we can compile a general solubility profile. The compound is known to be soluble in organic solvents such as dichloromethane and methanol, with limited solubility in water.[2]
Table 1: Estimated Solubility of N-Boc-3-hydroxymethylmorpholine in Common Organic Solvents at Ambient Temperature
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Estimated Quantitative Solubility Range (mg/mL) |
| Dichloromethane | 9.1 | High | > 100 |
| Methanol | 32.7 | High | > 100 |
| Ethanol | 24.5 | High | > 100 |
| Isopropanol | 19.9 | Moderate | 50-100 |
| Acetone | 20.7 | Moderate | 50-100 |
| Ethyl Acetate | 6.0 | Moderate | 50-100 |
| Acetonitrile | 37.5 | Moderate | 20-50 |
| Toluene | 2.4 | Low | < 10 |
| Water | 80.1 | Low | < 1 (Slightly soluble)[10] |
Note: The quantitative solubility ranges are estimations based on the physicochemical properties of the molecule and qualitative data. Experimental verification is highly recommended.
Experimental Determination of Solubility
To obtain precise solubility data, experimental determination is essential. Two common methods employed in pharmaceutical development are the thermodynamic (shake-flask) and kinetic solubility assays.
Thermodynamic Solubility Determination: The Shake-Flask Method
This method determines the equilibrium solubility of a compound, which is a fundamental physicochemical property.[11]
Protocol:
-
Preparation: Add an excess amount of solid N-Boc-3-hydroxymethylmorpholine to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant from each vial.
-
Quantification: Determine the concentration of N-Boc-3-hydroxymethylmorpholine in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: Thermodynamic solubility workflow.
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery to assess how a compound behaves when rapidly precipitated from a stock solution (typically in DMSO).[1][12]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of N-Boc-3-hydroxymethylmorpholine in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add the DMSO stock solution to a multi-well plate.
-
Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline) to each well to induce precipitation.
-
Incubation: Incubate the plate for a shorter period (e.g., 1-2 hours) at a constant temperature.
-
Analysis: Measure the amount of precipitated material using nephelometry (light scattering) or separate the undissolved solid by filtration and quantify the dissolved compound in the filtrate by UV spectroscopy or LC-MS.[12][13]
Diagram 2: Workflow for Kinetic Solubility Determination
Caption: Kinetic solubility workflow.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used technique for the quantification of N-Boc-3-hydroxymethylmorpholine in solubility studies.[14]
Hypothetical HPLC Method:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for retaining this moderately polar compound.[15]
-
Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point. The formic acid helps to ensure good peak shape.[15][16]
-
Detection: The Boc-protecting group contains a carbonyl chromophore, allowing for UV detection. A wavelength of approximately 210-220 nm is typically suitable for detecting carbamates.
-
Quantification: A calibration curve should be prepared using standards of known concentrations of N-Boc-3-hydroxymethylmorpholine to accurately determine the concentration in the solubility samples.
Conclusion
The solubility of N-Boc-3-hydroxymethylmorpholine in organic solvents is a critical parameter for its effective utilization in pharmaceutical research and development. This technical guide has provided a comprehensive overview of the factors influencing its solubility, a qualitative and estimated quantitative solubility profile, and detailed experimental protocols for its determination. By understanding and applying the principles and methods outlined in this guide, researchers can optimize their synthetic processes, ensure the reliability of their experimental data, and facilitate the smooth progression of their drug development projects.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- BioDuro. (n.d.). ADME Solubility Assay.
- Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- PCBiS. (n.d.). Thermodynamic solubility.
- PubChem. (n.d.). (R)-N-Boc-2-hydroxymethylmorpholine.
- ChemBK. (2024, April 9). tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
- PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.
- Sciencemadness Wiki. (2022, September 1). Morpholine.
- PubChem. (n.d.). Morpholine.
- LCGC International. (2020, May 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Tenessy. (2025, March 5). Comparison of HPMC Solubility in Organic Solvents.
- ResearchGate. (2025, August 6). Synthesis of tert -Butoxycarbonyl (Boc)-Protected Purines.
- Spiber Inc. (n.d.). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization.
- MDPI. (2023, June 13). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- ResearchGate. (n.d.). Tert -Butoxycarbonyl Protecting Group Location Induces Different Reactive Behaviors in the Five Possible Isoforms of Tri-Boc-Arginine.
- Filo. (2025, October 7). The Boc (tert-butyloxycarbonyl) group is used for protecting a. Alcohols.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- National Institutes of Health. (2023, November 9). Control of Properties through Hydrogen Bonding Interactions in Conjugated Polymers.
- LCGC. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.
- ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols.
- National Institutes of Health. (n.d.). Hydrogen bond formation in regioselectively functionalized 3-mono-O-methyl cellulose.
- National Institutes of Health. (2018, June 27). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes.
- ResearchGate. (2025, August 6). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.
- The University of Iowa. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- HPMC. (n.d.). HPMC Solubility Chart.
- ResearchGate. (n.d.). Characterization of Hydrogen Bonding Formation and Breaking in Semiconducting Polymers under Mechanical Strain.
Sources
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 473923-56-7: N-BOC-3-hydroxymethylmorpholine [cymitquimica.com]
- 3. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 5. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. The Boc (tert-butyloxycarbonyl) group is used for protecting a. Alcohols .. [askfilo.com]
- 8. Hydrogen bond formation in regioselectively functionalized 3-mono-O-methyl cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. enamine.net [enamine.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Chirality of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
An In-depth Technical Guide: Chirality of tert-Butyl 3-(Hydroxymethyl)morpholine-4-carboxylate: Synthesis, Analysis, and Significance in Drug Development
Abstract
This compound is a pivotal chiral building block in modern medicinal chemistry. Its structural significance is underscored by its role as a key intermediate in the synthesis of complex pharmaceutical agents, including targeted cancer therapies like BMS-599626.[1][2] The molecule's utility is intrinsically linked to its stereochemistry, with a single chiral center at the C-3 position of the morpholine ring dictating its biological activity and interaction with target macromolecules. This guide provides a comprehensive technical overview for researchers and drug development professionals on the critical aspects of this compound's chirality. We will explore robust strategies for stereoselective synthesis, detail validated analytical methodologies for chiral discrimination and purity assessment, and present field-proven protocols for both analysis and preparative separation. The causality behind experimental choices is emphasized throughout, offering a narrative grounded in practical application and scientific integrity.
The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group. This unique combination imparts favorable physicochemical properties, such as aqueous solubility and metabolic stability, making it a "privileged scaffold" in drug design.[3][4][5] In this compound, the key structural features are:
-
The Chiral Center (C-3): The carbon atom at the 3-position, bonded to the hydroxymethyl (-CH₂OH) group, is a stereocenter. This gives rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.[6] The specific spatial orientation of the hydroxymethyl group is critical for its subsequent elaboration into a final active pharmaceutical ingredient (API).
-
The Boc Protecting Group: The nitrogen atom of the morpholine ring is protected with a tert-butoxycarbonyl (Boc) group. This bulky, acid-labile group serves two primary functions: it deactivates the nucleophilicity of the secondary amine, preventing unwanted side reactions, and it provides steric bulk that can influence the stereochemical outcome of adjacent reactions.[7]
The absolute configuration of this intermediate is paramount. In drug development, enantiomers of a chiral drug often exhibit profound differences in pharmacology, toxicology, and pharmacokinetics. Therefore, securing an enantiomerically pure supply of either the (R)- or (S)-form is a non-negotiable starting point for the synthesis of stereochemically defined drugs.
Stereoselective Synthesis: Accessing Enantiopure Material
The generation of enantiomerically pure this compound can be broadly approached via two strategic pathways: direct asymmetric synthesis or the resolution of a racemic mixture.
Catalytic Asymmetric Synthesis
This is the most elegant and atom-economical approach, aiming to create the desired stereocenter with high fidelity in a single key step. A prominent strategy involves the asymmetric hydrogenation of a cyclic imine precursor, which is itself formed from a suitable aminoalkyne.[3]
Causality of the Method: The success of this reaction hinges on the chiral catalyst, typically a transition metal complexed with a chiral ligand. The Noyori-Ikariya catalyst, RuCl, is a well-established system for such transformations.[3] The chiral diamine ligand ((S,S)-Ts-DPEN) creates a chiral pocket around the ruthenium metal center. When the prochiral imine substrate coordinates to the metal, the ligand's stereochemistry directs the delivery of the hydride from the hydrogen source (e.g., formic acid/triethylamine) to one specific face of the imine, leading to the preferential formation of one enantiomer of the morpholine product.
Caption: Workflow for catalytic asymmetric synthesis of 3-substituted morpholines.
Synthesis from the Chiral Pool
This strategy leverages readily available, enantiopure starting materials derived from natural sources, such as amino acids or amino alcohols.[8] A common route involves utilizing an enantiopure amino alcohol to construct the morpholine ring, thereby transferring the initial stereochemistry to the final product. For instance, the (3S)-enantiomer of the target molecule can be prepared from (R)-(4-benzyl-3-morpholine)-methanol.[1] This pre-existing chiral center directs all subsequent transformations.
Analytical Methodologies for Chiral Discrimination
Once synthesized, the critical task is to verify the enantiomeric purity (or enantiomeric excess, ee) of the material. Enantiomers possess identical physical properties in an achiral environment, making their separation and quantification a non-trivial challenge that requires specialized techniques.
Chiral Chromatography (HPLC & SFC)
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the definitive techniques for resolving and quantifying enantiomers. The separation is achieved using a Chiral Stationary Phase (CSP).
Principle of Operation: A CSP is a solid support material that has a chiral molecule covalently bonded to its surface. As the racemic analyte passes through the column, the two enantiomers form transient, non-covalent diastereomeric complexes with the chiral selector. These complexes have different interaction energies and stabilities, causing one enantiomer to be retained on the column longer than the other, resulting in their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and are often the first choice for screening morpholine derivatives.[9][10]
Protocol: Chiral Method Development
This protocol outlines a systematic approach to developing a robust analytical method for separating the enantiomers of this compound.
-
Column Selection:
-
Begin screening with polysaccharide-based CSPs. Recommended columns include Chiralpak® AD-H, Chiralcel® OD-H, and Chiralpak® IA.[9] These columns offer different chiral recognition mechanisms and increase the probability of achieving separation.
-
-
Mobile Phase Screening:
-
Normal Phase HPLC: Screen with mixtures of n-Hexane and an alcohol modifier (Isopropanol or Ethanol). A typical starting gradient is 90:10 (Hexane:Alcohol).
-
Supercritical Fluid Chromatography (SFC): Screen with CO₂ and an alcohol co-solvent (Methanol or Ethanol). A typical starting point is 80:20 (CO₂:Alcohol). SFC often provides faster separations and is considered a greener technique.[9][11]
-
-
Additive Inclusion (Critical Step):
-
The morpholine nitrogen is basic and can interact strongly with residual acidic silanols on the silica support, leading to severe peak tailing.
-
Action: Add 0.1% of a basic modifier, such as Diethylamine (DEA), to the mobile phase (specifically, to the alcohol modifier).[9] This neutralizes active sites and dramatically improves peak shape and resolution.
-
-
Optimization:
-
If separation is observed, optimize the resolution (Rs) by adjusting the alcohol percentage, flow rate, and column temperature. A resolution value >1.5 is typically desired for baseline separation.
-
Table 1: Recommended Initial Screening Conditions for Chiral Analysis
| Parameter | HPLC (Normal Phase) | SFC |
| Columns | Chiralpak® AD-H, Chiralcel® OD-H | Chiralpak® AD-3, Chiralcel® OD-3 |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | CO₂/Methanol (80:20, v/v) |
| Additive | 0.1% Diethylamine (DEA) in Isopropanol | 0.1% Diethylamine (DEA) in Methanol |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Detection | UV at 210 nm | UV at 210 nm |
Data adapted from common practices for chiral separation of basic compounds.[9]
Caption: Systematic workflow for chiral HPLC/SFC method development.
NMR Spectroscopy for Enantiomeric Excess (ee) Determination
While NMR spectroscopy cannot distinguish between enantiomers directly, it is a powerful tool for determining ee after converting the analyte into a mixture of diastereomers.[12] This is accomplished by reacting the chiral alcohol or amine (after Boc deprotection) with a Chiral Derivatizing Agent (CDA).
Principle of Operation: A CDA is an enantiomerically pure reagent that reacts with the chiral analyte to form a covalent bond, creating a pair of diastereomers. Diastereomers have different spatial arrangements and, unlike enantiomers, exhibit distinct chemical shifts in the NMR spectrum.[13] By integrating the signals corresponding to each diastereomer, their ratio—and thus the ee of the original analyte—can be accurately calculated.
Protocol: ee Determination via Derivatization
-
Analyte Preparation: If the Boc group is present, it may need to be removed to expose the secondary amine for derivatization. Alternatively, the primary alcohol can be derivatized directly.
-
CDA Selection: Choose a suitable CDA. For alcohols, (R)- or (S)-Mosher's acid chloride is a classic choice. For amines, a variety of agents are available.[14][15]
-
Reaction: In a clean NMR tube, dissolve a known quantity of the analyte in a suitable deuterated solvent (e.g., CDCl₃). Add a slight excess of the CDA and a non-nucleophilic base (if necessary) to facilitate the reaction.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR or ¹⁹F NMR (if the CDA contains fluorine) spectrum. Ensure a sufficient relaxation delay (d1) to allow for accurate integration.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two newly formed diastereomers. Integrate these peaks carefully. The enantiomeric excess is calculated as: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100
This method is self-validating; running the reaction on a known racemic sample should produce two signals with a 1:1 integration ratio, confirming the method's efficacy.
Conclusion
The chirality of this compound is not merely a structural feature but the cornerstone of its utility in the synthesis of advanced, stereochemically defined pharmaceuticals. For scientists in drug development, mastering the techniques to control, separate, and analyze its enantiomers is essential. Catalytic asymmetric synthesis provides an efficient path to enantiopure material, while chiral chromatography (HPLC/SFC) stands as the gold standard for its analysis and purification. Supported by NMR spectroscopy for orthogonal purity assessment, these methodologies form a robust toolkit for ensuring the quality and efficacy of the chiral drugs derived from this valuable intermediate.
References
- Tummatorn, J., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry.
- ChemBK. (2024). tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate.
- LookChem. (n.d.). Cas 215917-99-0, tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate.
- Wolfe, J. P., & Rossi, M. A. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(24), 5043–5046.
- ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines.
- Interchim. (n.d.). CAS 714971-28-5: tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate.
- Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15155–15160.
- ResearchGate. (n.d.). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones.
- Riske, F. I., et al. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(11), 2949.
- Kumar, A., et al. (2022). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. European Journal of Medicinal Chemistry, 238, 114467.
- National Center for Biotechnology Information. (n.d.). tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. PubChem Compound Database.
- Jordan, R. W., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 101–105.
- Li, S., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 345.
- Joyce, L. A., et al. (2011). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Tetrahedron Letters, 52(17), 2090-2092.
- SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
- Li, S., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. National Science Review, 9(10), nwac135.
- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
- Pataj, Z., et al. (2021). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 26(11), 3349.
- ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives.
Sources
- 1. chembk.com [chembk.com]
- 2. Cas 215917-99-0,tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | lookchem [lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Buy 3-Hydroxymethylmorpholine | 106910-83-2 [smolecule.com]
- 7. guidechem.com [guidechem.com]
- 8. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode | MDPI [mdpi.com]
- 11. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Strategic Application of the tert-Butyl (Boc) Protecting Group in Morpholine Synthesis
Abstract
The morpholine heterocycle is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals. Its synthesis, however, presents a significant chemical challenge: the need to selectively functionalize precursors containing both nucleophilic amine and hydroxyl groups. This in-depth guide provides a technical exploration of the tert-butyloxycarbonyl (Boc) protecting group as a cornerstone strategy to navigate these challenges. We will dissect the causal chemistry behind the Boc group's efficacy, detailing its unique combination of stability and selective lability. This guide furnishes researchers, scientists, and drug development professionals with field-proven protocols, mechanistic diagrams, and comparative data to effectively leverage the Boc group for the rational design and synthesis of complex morpholine derivatives.
The Strategic Imperative for Amine Protection in Morpholine Synthesis
The synthesis of the morpholine ring typically involves the formation of a C-O bond via intramolecular cyclization of a substituted 2-aminoethanol derivative. The core challenge arises from the dual reactivity of the amino alcohol precursor. The amine functionality is often more nucleophilic than the hydroxyl group, leading to undesired side reactions such as intermolecular N-alkylation, which severely hampers the yield of the desired O-alkylation required for ring closure.[1]
Therefore, a protecting group strategy is not merely an option but a necessity. The ideal protecting group must effectively "mask" the amine's reactivity during the critical C-O bond-forming step and be removable under conditions that do not compromise the integrity of the newly formed morpholine ring or other sensitive functional groups on the molecule.[2][3]
The tert-Butyloxycarbonyl (Boc) Group: A Superior Choice
Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) group is preeminent in morpholine synthesis due to a unique confluence of steric and electronic properties.
Core Attributes: Robust Stability and Orthogonal Lability
The efficacy of the Boc group lies in its exceptional stability and predictable cleavage. It is resistant to a wide range of reaction conditions, including:
-
Basic Hydrolysis: The bulky tert-butyl group sterically hinders the approach of hydroxide or other bases to the carbamate carbonyl, preventing cleavage.[4][5]
-
Nucleophilic Attack: It is stable towards many common nucleophiles.[6][7]
-
Catalytic Hydrogenation: Unlike the benzyloxycarbonyl (Cbz) group, the Boc group is stable under reductive conditions, such as catalytic hydrogenation (H₂/Pd-C).[1][4]
This robustness is perfectly complemented by its facile removal under specific acidic conditions.[8][9] This dichotomy is the foundation of its utility and allows for orthogonal protection strategies , where multiple protecting groups can be selectively removed in a specific sequence without affecting others.[4][8][10] For instance, a Boc-protected amine can coexist with a base-labile Fmoc group or a Cbz group within the same molecule, allowing for precise synthetic control.[4]
Table 1: Comparative Analysis of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability Profile |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (TFA, HCl)[11][12] | Stable to Base, Nucleophiles, Hydrogenolysis[4][5] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂/Pd) | Stable to Acid, Base. Labile to Reduction.[4][10] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine)[10][13] | Stable to Acid, Hydrogenolysis. Labile to Base.[4] |
Mechanistic Underpinnings of Boc Group Lability
The selective removal of the Boc group is driven by the formation of a highly stabilized tert-butyl carbocation.[1][14][15] The deprotection mechanism proceeds via a three-step cascade:
-
Protonation: A strong acid (e.g., trifluoroacetic acid, TFA) protonates the carbonyl oxygen of the carbamate.
-
Fragmentation: The C-O bond cleaves, releasing the highly stable tertiary carbocation and a transient carbamic acid intermediate.
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free, protonated amine.[12][16][17]
The gaseous byproducts (isobutene from the cation and CO₂) shift the equilibrium, driving the reaction to completion.[1][4]
Caption: Boc deprotection mechanism via acid-catalyzed fragmentation.
Application in Morpholine Synthesis: A Validated Workflow
A prevalent and reliable strategy for constructing substituted morpholines begins with an N-Boc protected amino alcohol.[18][19][20] This precursor is primed for intramolecular cyclization to form the heterocyclic ring.
Diagram: General Synthesis Workflow
Caption: Standard workflow for morpholine synthesis using a Boc strategy.
Experimental Protocol 3.1: N-Boc Protection of 2-Aminoethanol
This protocol describes the standard procedure for protecting a primary amine with Boc-anhydride.
Materials:
-
2-Aminoethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Saturated aq. Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 2-aminoethanol (1.0 eq) in a 1:1 mixture of DCM and water at 0 °C (ice bath).
-
Add NaOH (1.1 eq) and stir until fully dissolved.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the stirring mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected amino alcohol, which can often be used in the next step without further purification.
Causality: The use of a biphasic system with a base like NaOH ensures the amine remains deprotonated and nucleophilic while allowing for easy separation post-reaction.[11] The slow addition of Boc₂O at low temperature controls the exothermicity of the reaction.
Experimental Protocol 3.2: Intramolecular Cyclization and Deprotection
This two-part protocol details the ring-formation and final deprotection.
Part A: Ring Formation via Mesylation and Cyclization
-
Dissolve the N-Boc amino alcohol (1.0 eq) from Protocol 3.1 in anhydrous DCM at 0 °C under an inert atmosphere (N₂ or Ar).
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
To the same flask, add methanol and a strong base such as sodium hydride (NaH, 1.5 eq) or potassium tert-butoxide (t-BuOK, 1.5 eq).
-
Heat the mixture to reflux and stir for 4-6 hours until cyclization is complete (monitored by TLC/LC-MS).
-
Cool the reaction, quench carefully with water, and perform an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate). Purify by column chromatography to yield the N-Boc protected morpholine.
Causality: The hydroxyl group is converted into a good leaving group (mesylate), facilitating an intramolecular Sₙ2 reaction by the oxygen atom's conjugate base (formed by NaH or t-BuOK) to displace the mesylate and form the ring. The Boc group prevents the amine from acting as a competing nucleophile.[20]
Part B: Boc Deprotection
-
Dissolve the N-Boc morpholine (1.0 eq) in DCM (approx. 0.2 M solution).
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.
-
Remove the ice bath and stir at room temperature for 1-3 hours. Effervescence (CO₂) should be observed.[1]
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Re-dissolve the residue in an appropriate solvent and neutralize with a base (e.g., saturated aq. NaHCO₃ or by passing through a basic resin) to obtain the final morpholine product.
Trustworthiness: This protocol is self-validating. The observation of gas evolution during deprotection is a clear indicator of reaction progress.[1] The use of excess TFA ensures complete protonation and cleavage, driving the reaction to completion.
Quantitative Comparison of Deprotection Protocols
While TFA is the most common reagent, other acids can be employed, offering different levels of selectivity and harshness. The choice of reagent is critical when other acid-labile groups are present in the substrate.
Table 2: Comparison of Representative N-Boc Deprotection Protocols
| Reagent System | Solvent | Temperature (°C) | Typical Time | Notes & Causality |
| 50% TFA / DCM | Dichloromethane | 0 to 25 | 1-3 h | Standard Method: Volatile and effective. TFA is a strong, non-oxidizing acid ideal for complete cleavage.[11][16] |
| 3-4 M HCl / Dioxane or Ethyl Acetate | Dioxane, EtOAc | 25 | 0.5-2 h | Alternative Standard: Provides the product as a stable HCl salt, often aiding in purification/crystallization.[11][12] |
| Trimethylsilyl iodide (TMSI) | Acetonitrile, DCM | 0 to 25 | 10-30 min | Mild/Selective: Useful when other methods are too harsh. Mechanism involves silylation of the carbonyl oxygen.[11] |
| AlCl₃ / Anisole | Dichloromethane | 0 to 25 | 1-4 h | Selective Cleavage: Can cleave N-Boc in the presence of other acid-labile groups like tert-butyl esters.[11] |
Field Insight: A potential side reaction during deprotection is the alkylation of nucleophilic residues (e.g., tryptophan, methionine) by the liberated tert-butyl cation. Including a scavenger such as anisole or thioanisole (1-5% v/v) can intercept this cation and prevent unwanted byproducts.[11]
Conclusion
The tert-butyloxycarbonyl (Boc) group is an indispensable tool in the synthesis of morpholine-containing molecules. Its strategic value is rooted in a robust yet selectively cleavable nature that provides chemists with precise control over reactivity. By temporarily masking the amine, the Boc group directly enables high-yielding intramolecular cyclization reactions that would otherwise be unfeasible. The well-understood mechanisms of its application and removal, coupled with a wide range of available protocols, ensure its continued prominence in both academic research and industrial drug development. Mastering the principles and protocols outlined in this guide empowers scientists to confidently and efficiently construct complex morpholine scaffolds for the next generation of therapeutics.
References
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Bozechemicals.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- (n.d.). The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
- Benchchem. (n.d.). The Indispensable Role of the t-Boc Protecting Group in Modern Synthesis: A Technical Guide. Benchchem.
- GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. GenScript.
- Vulcanchem. (n.d.). tert-Butyl (S)-2-(3-aminopropyl)
- Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Fiveable.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. J&K Scientific LLC.
- ResearchGate. (n.d.). Acid-labile protecting groups.
- Sharma, U., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters.
- Wikipedia. (n.d.). Protecting group. Wikipedia.
- National Institutes of Health. (2024).
- National Institutes of Health. (2013). Understanding Acid Lability of Cysteine Protecting Groups. PMC.
- Ortiz, K. G., et al. (n.d.).
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps.
- ResearchGate. (2012). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
- National Institutes of Health. (n.d.).
- Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Labinsights.
- SciSpace. (n.d.).
- National Institutes of Health. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. PMC.
- ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
- ResearchGate. (2019). Biological relevance and synthesis of C-substituted morpholine derivatives.
- ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
- ResearchGate. (n.d.). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis.
- Dave, R., & Sasaki, N. A. (2006). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters.
- PubMed. (n.d.). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed.
- E3S Web of Conferences. (n.d.).
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. total-synthesis.com [total-synthesis.com]
- 5. scispace.com [scispace.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. fiveable.me [fiveable.me]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. genscript.com [genscript.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Morpholine Derivatives in Medicinal Chemistry: From Privileged Scaffold to Clinical Candidates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Morpholine, a six-membered saturated heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its integration into molecular design is a strategic choice, driven by its unique combination of favorable physicochemical properties, metabolic stability, and synthetic tractability. The morpholine moiety is not merely an inert linker but an active contributor to a molecule's pharmacological profile, capable of enhancing potency, modulating pharmacokinetics, and enabling interactions with a wide range of biological targets. This guide provides a comprehensive exploration of the morpholine core, detailing its fundamental attributes, synthetic methodologies, diverse pharmacological applications, and the nuanced structure-activity relationships that govern its utility. Through detailed case studies of clinical drugs, step-by-step protocols, and mechanistic diagrams, this document serves as a technical resource for scientists engaged in the design and development of next-generation therapeutics.
The Morpholine Scaffold: A Privileged Element in Drug Design
Introduction to the Morpholine Moiety
The morpholine ring is a tetrahydro-1,4-oxazine, a simple heterocycle featuring both an amine and an ether functional group.[1] This dual-functionality is central to its value in drug design. It is a versatile and readily accessible synthetic building block that can be easily introduced into a molecule as an amine reagent or constructed through various synthetic methodologies.[2] Its presence is noted in numerous approved drugs and experimental agents, justifying its classification as a privileged structure.[2][3]
Core Physicochemical and Structural Attributes
The utility of the morpholine ring is a direct consequence of its distinct physicochemical properties, which are highly advantageous for developing compounds with desirable drug-like characteristics.[1][2]
-
Basicity and Polarity: The presence of the oxygen atom exerts a negative inductive effect, rendering the nitrogen atom less basic (pKa ≈ 8.5) compared to analogous heterocycles like piperidine.[4] This reduced basicity is often ideal for avoiding off-target interactions and improving the pharmacokinetic profile.[5] The ring is also highly polar (LogP ≈ -0.41), a property that medicinal chemists frequently exploit to enhance the aqueous solubility of lead compounds.[4]
-
Hydrogen Bonding: The oxygen atom acts as a potent hydrogen bond acceptor, which can be critical for anchoring a molecule within the active site of a target protein.[5][6]
-
Metabolic Stability: The morpholine ring is generally robust to metabolic degradation, offering a stable scaffold that can improve a drug's half-life and bioavailability.[7]
-
Conformation: The flexible, chair-like conformation of the ring allows it to act as a versatile scaffold, orienting substituents in precise three-dimensional arrangements to optimize interactions with biological targets.[5][8]
These key attributes are summarized in the table below.
| Property | Value/Description | Consequence in Drug Design |
| Molecular Formula | C₄H₉NO | Low molecular weight building block. |
| Molecular Weight | 87.12 g/mol [9] | Minimal contribution to molecular weight creep. |
| pKa (of conjugate acid) | ~8.5[4] | Reduced basicity avoids lysosomal trapping and some off-target effects. |
| LogP | ~-0.41[4] | Improves aqueous solubility and overall pharmacokinetic profile. |
| Hydrogen Bond Acceptors | 1 (Oxygen atom) | Facilitates key interactions with protein active sites.[6] |
| Metabolic Profile | Generally stable | Enhances metabolic stability and in vivo half-life.[7] |
| Conformation | Flexible Chair-like | Provides a versatile scaffold for optimal substituent placement.[5] |
Rationale for its "Privileged" Status
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets. Morpholine's status is well-earned. Its ability to improve potency through direct interaction with target proteins or to modulate pharmacokinetic properties has propelled its use in developing lead compounds with diverse therapeutic activities.[7] It is particularly valuable in designing drugs for the central nervous system (CNS), where a delicate balance of lipophilicity and hydrophilicity is required to penetrate the blood-brain barrier (BBB).[5][10] The morpholine moiety provides a well-balanced profile that enhances both solubility and brain permeability.[5][8]
Synthetic Strategies for Morpholine Derivatives
Overview of Synthetic Routes
The synthesis of the morpholine ring is a well-explored area of organic chemistry, with numerous methods available to medicinal chemists.[11] Common strategies often rely on intramolecular ring closure to form either a C-N or a C-O bond.[4] Key approaches include:
-
Cyclization of amino alcohols and amino diols. [4]
-
Reductive etherification of keto alcohols. [4]
-
Multi-component reactions , which allow for the rapid assembly of substituted morpholines from simple starting materials.[12]
-
Wacker-type aerobic oxidative cyclization of alkenes.[13]
The choice of synthetic route is dictated by the desired substitution pattern and the compatibility of functional groups on the starting materials.
Detailed Protocol: Indium(III)-Catalyzed Reductive Etherification
This protocol describes an efficient, diastereoselective synthesis of substituted morpholines from keto alcohols, demonstrating a modern approach that offers good yields and functional group tolerance.[4]
Objective: To synthesize a 2,5-disubstituted morpholine derivative via intramolecular reductive etherification.
Materials:
-
Substituted keto alcohol precursor
-
Indium(III) chloride (InCl₃)
-
Triethylsilane (Et₃SiH)
-
Dichloromethane (DCM) as solvent
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the keto alcohol precursor (1.0 eq).
-
Solvent Addition: Dissolve the precursor in anhydrous DCM.
-
Catalyst and Reductant Addition: Add InCl₃ (0.1 eq) to the solution, followed by the slow, dropwise addition of Et₃SiH (2.0 eq) at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired morpholine derivative.
Self-Validation: The high diastereoselectivity of this reaction is a key feature. The stereochemical outcome should be confirmed by NMR spectroscopy (NOE analysis) and compared to literature values for analogous structures. The yield and purity should be assessed by standard analytical techniques (LC-MS, NMR).
Workflow Diagram for Synthesis
Caption: Workflow for Indium(III)-catalyzed synthesis of morpholine derivatives.
Pharmacological Landscape of Morpholine Derivatives
The versatility of the morpholine scaffold is evident in the broad range of pharmacological activities its derivatives possess.[14] They are key components in drugs targeting cancer, infectious diseases, and CNS disorders.[8][14][15]
Case Study 1: Morpholine in Oncology - Targeting Kinase Pathways
Many kinase inhibitors incorporate a morpholine ring to improve their pharmacokinetic properties and target engagement. A prominent example is its use in inhibitors of the Phosphoinositide 3-kinase (PI3K) and mTOR pathways, which are frequently dysregulated in cancer.[5]
-
Gefitinib (Iressa): An epidermal growth factor receptor (EGFR) kinase inhibitor used to treat non-small cell lung cancer. The morpholine group in Gefitinib is crucial for its solubility and pharmacokinetic profile, enabling effective oral administration.[16]
-
PI3K/mTOR Inhibitors: In dual PI3K/mTOR inhibitors, the morpholine moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase active site. Its oxygen atom can form a critical hydrogen bond, while the rest of the ring provides a stable scaffold for other binding elements.[5][8] This interaction enhances both potency and selectivity.[14]
Signaling Pathway Diagram (PI3K/mTOR)
Caption: PI3K/mTOR pathway showing inhibition points for morpholine derivatives.
Case Study 2: Morpholine in Infectious Diseases
-
Linezolid (Zyvox): An oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Linezolid contains an N-acetylated aminomethyl-substituted morpholine ring. This morpholine moiety is critical for its antibacterial activity and helps to improve its pharmacokinetic properties.[16] Its mechanism of action involves inhibiting the initiation of bacterial protein synthesis.
Table of Representative Morpholine-Containing Drugs
| Drug Name (Trade Name) | Therapeutic Area | Target / Mechanism of Action | Role of Morpholine Moiety |
| Linezolid (Zyvox) | Antibacterial | Inhibits bacterial protein synthesis | Integral for activity and pharmacokinetics.[16] |
| Gefitinib (Iressa) | Oncology | EGFR Tyrosine Kinase Inhibitor | Enhances solubility and oral bioavailability.[16] |
| Aprepitant (Emend) | Antiemetic | NK1 Receptor Antagonist | Core scaffold component for receptor binding. |
| Reboxetine (Edronax) | Antidepressant | Norepinephrine Reuptake Inhibitor (NRI) | Key pharmacophore for transporter interaction. |
| Timolol (Timoptic) | Glaucoma | Beta-adrenergic Receptor Blocker | Part of the core structure for receptor affinity. |
Structure-Activity Relationship (SAR) Insights
General SAR Principles
The study of structure-activity relationships (SAR) for morpholine derivatives is crucial for optimizing their therapeutic potential.[7] Key insights often revolve around the substitution pattern on both the morpholine nitrogen and the ring carbons.
-
N-Substitution: The substituent on the morpholine nitrogen is a primary handle for modulating potency, selectivity, and physical properties. Large, lipophilic groups can enhance binding to hydrophobic pockets, while polar groups can improve solubility.
-
C-Substitution: Substitution on the carbon atoms of the morpholine ring, especially at the 2, 3, 5, or 6 positions, can introduce chirality and create specific stereochemical interactions with the target protein.[4] This is often used to fine-tune selectivity and reduce off-target effects. For example, in studies of serotonin and noradrenaline reuptake inhibitors, the stereochemistry of substituents on the morpholine ring was found to be a key determinant of whether a compound was a selective SRI, a selective NRI, or a dual inhibitor.[17]
Logic Diagram for SAR Optimization
Caption: Decision-making workflow for SAR optimization of morpholine derivatives.
Conclusion and Future Perspectives
The morpholine scaffold continues to be a cornerstone of modern medicinal chemistry. Its proven ability to confer advantageous physicochemical and pharmacokinetic properties makes it a highly reliable tool for drug designers.[1][2] Future research will likely focus on incorporating morpholine into novel drug modalities and exploring new, more efficient synthetic routes to access complex and diversely substituted derivatives.[18] As our understanding of disease biology deepens, the strategic application of this privileged scaffold will undoubtedly contribute to the development of innovative and effective therapies for a wide range of human diseases.
References
- Zhang, G., et al. (2019). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Chemistry Letters. [Link]
- Al-Ostoot, F.H., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved.
- Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
- Niranjan, K. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science. [Link]
- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
- Tzara, A., et al. (2020).
- Tzara, A., et al. (2020).
- Beigi-Somar, V., et al. (2020).
- Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2739-2763. [Link]
- Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Sharma, P., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. [Link]
- Al-Tamiemi, E. O., et al. (2014). Synthesis and Characterization of Some New Morpholine Derivatives.
- Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
- Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2545-2549. [Link]
- FBLD. (n.d.). Morpholine in Pharmaceutical Synthesis: A Crucial Building Block. FBLD. [Link]
- Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 51, 01002. [Link]
- National Center for Biotechnology Information. (n.d.). Morpholine.
- Singh, J., et al. (2023). A review on pharmacological profile of Morpholine derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Morpholine synthesis [organic-chemistry.org]
- 14. ijprems.com [ijprems.com]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. e3s-conferences.org [e3s-conferences.org]
An In-depth Technical Guide to N-Boc Protected Morpholines: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth technical exploration of N-tert-butoxycarbonyl (N-Boc) protected morpholines, a class of compounds of significant interest to researchers, scientists, and professionals in drug development. We will delve into their core features, synthesis methodologies, chemical properties, and critical applications, with a focus on the rationale behind experimental choices and protocols.
Introduction: The Strategic Importance of the Morpholine Moiety and N-Boc Protection
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and target binding affinity.[3][4] Specifically, the weak basicity of the nitrogen atom and the hydrogen bond accepting capacity of the oxygen atom allow for favorable interactions with biological targets and can improve pharmacokinetic properties, such as blood-brain barrier permeability.[3][4]
However, the reactivity of the secondary amine within the morpholine ring necessitates the use of a protecting group during multi-step syntheses to prevent unwanted side reactions.[5][][7] The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions, including exposure to nucleophiles and bases, and its facile removal under acidic conditions.[8][9] This strategic use of the N-Boc protecting group allows for precise chemical manipulations on other parts of the molecule, ensuring high yields and purity of the final product.[5]
Synthesis of N-Boc Protected Morpholines: Key Methodologies
The synthesis of N-Boc protected morpholines can be approached through several routes, with the choice of method often dictated by the desired substitution pattern and stereochemistry.
Direct N-Boc Protection of Morpholine
The most straightforward method involves the direct reaction of morpholine with di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
Experimental Protocol: Synthesis of tert-butyl morpholine-4-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve morpholine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the solution. If starting with morpholine hydrochloride, a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq.) is required. For free morpholine, a catalytic amount of base can be used.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.[10]
Enantioselective and Substituted Morpholine Syntheses
For the synthesis of chiral or substituted N-Boc morpholines, more elaborate strategies are required. These often involve multi-step sequences starting from chiral precursors.
-
From Epichlorohydrin: An operationally simple synthesis of (S)-N-Boc-2-hydroxymethylmorpholine and (S)-N-Boc-morpholine-2-carboxylic acid has been developed from epichlorohydrin, which notably does not require chromatographic purification, allowing for high throughput.[11][12]
-
Enzyme-Catalyzed Kinetic Resolution: Enantiomerically pure (R)- and (S)-N-Boc-morpholine-2-carboxylic acids can be prepared through a highly selective enzyme-catalyzed kinetic resolution of a racemic morpholine ester intermediate.[13] This method provides access to chiral building blocks with high enantiomeric excess.[13]
-
Palladium-Catalyzed Reactions: Palladium-catalyzed methodologies, such as hydroamination and oxidative coupling, have been developed for the stereoselective synthesis of substituted morpholines.[13][14][15]
Core Chemical and Physical Properties
N-Boc protected morpholines are typically solids at room temperature.[16][17] Their key properties are summarized in the table below.
| Property | Value (for tert-butyl morpholine-4-carboxylate) | Reference |
| Molecular Formula | C₉H₁₇NO₃ | [16] |
| Molecular Weight | 187.24 g/mol | [18] |
| Appearance | Solid | [16] |
| Purity | Typically >97% | [16] |
For substituted derivatives, such as (R)-N-Boc-2-hydroxymethylmorpholine, the properties will vary.
| Property | Value for (R)-N-Boc-2-hydroxymethylmorpholine | Reference |
| Molecular Formula | C₁₀H₁₉NO₄ | [19] |
| Molecular Weight | 217.26 g/mol | [19] |
| Hydrogen Bond Donor Count | 1 | [19] |
| Hydrogen Bond Acceptor Count | 4 | [19] |
Reactivity and Stability: The Role of the N-Boc Group
The N-Boc group imparts specific reactivity and stability characteristics to the morpholine scaffold.
Stability
The Boc group is stable to a wide range of reagents and conditions, including:
-
Most nucleophiles and bases.
-
Hydrogenolysis.
-
Basic hydrolysis.[8]
This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. However, the Boc group can be labile under certain conditions, such as elevated temperatures in specific solvents or strong acidic conditions.[20] For instance, cleavage can occur during reversed-phase chromatography using eluents containing trifluoroacetic acid (TFA), especially during the evaporation of the solvent.[20]
Deprotection of the N-Boc Group
The removal of the Boc group is a crucial step in many synthetic sequences and is typically achieved under acidic conditions.[21][22]
Common Deprotection Methods:
-
Strong Acids: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent are the most common reagents for Boc deprotection.[21][22]
-
Milder Acidic Conditions: For substrates sensitive to strong acids, milder conditions such as using oxalyl chloride in methanol can be employed.[8][23]
-
Thermal Deprotection: Thermal N-Boc deprotection can be achieved in continuous flow systems, sometimes in the absence of an acid catalyst.[21]
Experimental Protocol: N-Boc Deprotection using TFA
-
Reaction Setup: Dissolve the N-Boc protected morpholine in dichloromethane (DCM).
-
Addition of TFA: Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The resulting amine is typically obtained as a TFA salt.
Applications in Drug Discovery and Organic Synthesis
The unique properties of N-Boc protected morpholines make them valuable intermediates in the synthesis of a wide array of biologically active compounds and complex molecules.
Medicinal Chemistry
The morpholine moiety is a key component in numerous approved drugs and clinical candidates targeting the central nervous system (CNS), cancer, and infectious diseases.[1][3] N-Boc protected morpholines serve as crucial building blocks for the synthesis of these therapeutic agents.[1] For example, chiral N-Boc-morpholine-2-carboxylic acids are precursors for the synthesis of reboxetine analogs, which are norepinephrine reuptake inhibitors.[13]
Organic Synthesis
Beyond medicinal chemistry, N-Boc protected morpholines are versatile reagents in organic synthesis. The protected nitrogen allows for modifications at other positions of the morpholine ring or on substituents attached to it. Subsequent deprotection reveals the secondary amine, which can then participate in a variety of coupling reactions.
-
Amide Coupling: The deprotected morpholine can be readily coupled with carboxylic acids to form amides, a common linkage in many pharmaceuticals.[24][25]
-
Suzuki Coupling: While the N-Boc group is generally stable under Suzuki coupling conditions, care must be taken with the choice of base and temperature to avoid premature deprotection.[26][27][28] This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures.
Conclusion
N-Boc protected morpholines are indispensable tools in modern organic synthesis and drug discovery. The strategic use of the Boc protecting group allows for the controlled and efficient synthesis of complex molecules containing the pharmacologically important morpholine scaffold. A thorough understanding of their synthesis, reactivity, and the nuances of the Boc group's stability and deprotection is essential for any scientist working in these fields. The methodologies and insights presented in this guide aim to provide a solid foundation for the successful application of these valuable chemical entities.
References
- Fish, P. V., Mackenny, M., Bish, G., Buxton, T., Cave, R., Drouard, D., Hoople, D., Jessiman, A., Miller, D., Pasquinet, C., Patel, B., Reeves, K., Ryckmans, T., Skerten, M., & Wakenhut, F. (n.d.). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. ElectronicsAndBooks.
- Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S) - PubMed. (n.d.).
- 1-N-Boc-Morpholine - CymitQuimica. (n.d.).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. (2024, April 25).
- Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. (2008, June).
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.).
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). RSC Publishing.
- (R)-N-Boc-2-hydroxymethylmorpholine | C10H19NO4 | CID 1512576. (n.d.). PubChem.
- Synthesis and SAR of morpholine and its derivatives: A review upd
- (R)-N-Boc-Morpholine-2-carboxylic acid - Fluorochem. (n.d.).
- N-Boc-morpholine-2-carboxylic acid | 189321-66-2. (n.d.). Sigma-Aldrich.
- BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. (2025, December 29). Jinxiang Chemical.
- Application Note – N-Boc deprotection. (n.d.). Sigma-Aldrich.
- Amino Acid Protection & Deprotection Services. (n.d.). BOC Sciences.
- Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed. (2021, February 3).
- BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC.
- (2S)-Morpholine-2-carboxylic acid, N-BOC protected. (n.d.). Apollo.
- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review)
- 1-N-Boc-Morpholine - Oakwood Chemical. (n.d.).
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012, July 6).
- Application Note – N-Boc protection. (n.d.). Sigma-Aldrich.
- Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid | The Journal of Organic Chemistry. (n.d.).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- Technical Support Center: Optimization of Suzuki Coupling for N-Boc-Carbazole Deriv
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki reaction - Wikipedia. (n.d.).
- Synthesis of morpholine derivatives from 1,3-dienes and N -arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation | Request PDF. (2025, December 25).
- Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. xray.uky.edu [xray.uky.edu]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. 1-N-Boc-Morpholine | CymitQuimica [cymitquimica.com]
- 17. fluorochem.co.uk [fluorochem.co.uk]
- 18. 1-N-Boc-Morpholine [oakwoodchemical.com]
- 19. (R)-N-Boc-2-hydroxymethylmorpholine | C10H19NO4 | CID 1512576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. hepatochem.com [hepatochem.com]
- 25. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Suzuki Coupling [organic-chemistry.org]
- 28. Suzuki reaction - Wikipedia [en.wikipedia.org]
The Morpholine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its versatile physicochemical properties, metabolic stability, and synthetic accessibility have established it as a fundamental component in the design of a diverse array of therapeutic agents.[3][4] This in-depth guide provides a comprehensive analysis of the biological significance of the morpholine scaffold. We will explore its intrinsic properties that confer significant advantages in drug design, its prevalence in clinically approved drugs, and its role in modulating key biological pathways. This guide will also furnish detailed experimental protocols for the synthesis and biological evaluation of morpholine-containing compounds, supported by quantitative data and visual diagrams to elucidate complex concepts.
The Physicochemical and Pharmacokinetic Advantages of the Morpholine Scaffold
The prevalence of the morpholine moiety in successful drug candidates is not coincidental; it is a direct result of its unique and advantageous physicochemical properties that translate to favorable pharmacokinetic profiles.
1.1. Modulator of Physicochemical Properties
The morpholine ring's structure, featuring both a basic nitrogen and a polar ether oxygen, provides a unique balance of hydrophilicity and lipophilicity.[5][6] This duality is critical for achieving the desired solubility, permeability, and overall druglikeness of a molecule.
-
Aqueous Solubility and Basicity: The nitrogen atom in the morpholine ring imparts basicity, with a pKa of approximately 8.4-8.7.[2][7][8] This allows for protonation under physiological pH, enhancing aqueous solubility and the potential for ionic interactions with biological targets.[9] The electron-withdrawing effect of the oxygen atom tempers the basicity of the nitrogen, preventing the high basicity seen in piperidine, which can lead to undesirable off-target effects and toxicity.[2]
-
Hydrogen Bonding Capability: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with amino acid residues in the binding pockets of target proteins.[9][10] This can significantly contribute to the binding affinity and selectivity of a drug candidate.
-
Conformational Flexibility: The morpholine ring typically adopts a stable chair conformation, which can serve as a rigid scaffold to orient substituents in a defined three-dimensional space for optimal target engagement.[5][6]
1.2. Enhancement of Pharmacokinetic Properties
The incorporation of a morpholine scaffold frequently leads to improved Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug molecule.
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[10] This inherent stability can increase the half-life of a drug, leading to a more favorable dosing regimen.
-
Improved Permeability and Bioavailability: The balanced lipophilic-hydrophilic nature of the morpholine moiety can enhance a drug's ability to cross biological membranes, leading to improved oral bioavailability.[5][6] For central nervous system (CNS) drug discovery, the morpholine scaffold is particularly valuable for its ability to improve permeability across the blood-brain barrier.[5][6][10]
The Morpholine Scaffold in Approved Drugs: A Quantitative Overview
The tangible impact of the morpholine scaffold is best illustrated by its presence in a wide range of FDA-approved drugs across various therapeutic areas. A significant number of these are anticancer agents, highlighting the scaffold's importance in oncology.[7]
| Drug | Therapeutic Area | Target | Key Quantitative Data |
| Gefitinib | Oncology | EGFR Tyrosine Kinase | IC₅₀ = 0.033 µM[9] |
| Linezolid | Antibacterial | Bacterial 50S Ribosomal Subunit | MIC for S. aureus = 1-4 µg/mL[9][11] |
| Aprepitant | Antiemetic | Neurokinin 1 (NK1) Receptor | - |
| Rivaroxaban | Anticoagulant | Factor Xa | - |
| Eteplirsen | Duchenne Muscular Dystrophy | Dystrophin mRNA | - |
| Moclobemide | Antidepressant | Monoamine Oxidase A (MAO-A) | - |
| Reboxetine | Antidepressant | Norepinephrine Reuptake Transporter | - |
This table provides a selection of prominent morpholine-containing drugs and is not exhaustive.
Key Biological Activities and Mechanisms of Action
The versatility of the morpholine scaffold allows for its incorporation into molecules targeting a wide array of biological pathways, leading to a broad spectrum of pharmacological activities.
3.1. Anticancer Activity: Targeting Kinase Signaling
A significant number of morpholine-containing drugs are kinase inhibitors. The morpholine moiety can serve as a key pharmacophore, interacting directly with the kinase active site, or as a scaffold to correctly position other functional groups for optimal binding.[12] A prime example is the targeting of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[13]
Signaling Pathway: The PI3K/AKT/mTOR Cascade
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Gefitinib.
3.2. Antibacterial Activity: Targeting Protein Synthesis
The morpholine ring is a key component of the oxazolidinone class of antibiotics, such as Linezolid. Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[14] The morpholine moiety is crucial for its antibacterial activity and favorable pharmacokinetic profile.
3.3. Central Nervous System (CNS) Activity
As previously mentioned, the physicochemical properties of the morpholine scaffold make it well-suited for developing drugs that can penetrate the blood-brain barrier.[5][6] Consequently, it is found in a number of CNS-active drugs, including antidepressants and anxiolytics.[10]
Experimental Protocols: Synthesis and Biological Evaluation
To provide practical insights for researchers, this section details the synthesis of a prominent morpholine-containing drug, Gefitinib, and a standard protocol for a relevant biological assay.
4.1. Synthesis of Gefitinib
The following is a representative multi-step synthesis of Gefitinib, an EGFR tyrosine kinase inhibitor.
Workflow: Multi-step Synthesis of Gefitinib
Caption: A representative synthetic workflow for the anticancer drug Gefitinib.
Step-by-Step Methodology for the Synthesis of Gefitinib Intermediate 19: [15]
-
Alkylation: To a solution of methyl 3-hydroxy-4-methoxybenzoate in a suitable solvent, add potassium carbonate and 1-bromo-3-chloropropane. Heat the mixture to 60°C to yield methyl 5-(3-chloropropoxy)-4-methoxybenzoate (Intermediate 17).
-
Nitration: Treat Intermediate 17 with a mixture of nitric acid and acetic acid to obtain methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (Intermediate 18).
-
Reduction: To a suspension of powdered iron in acetic acid at 50°C, add a solution of Intermediate 18 in methanol dropwise. Stir the mixture for 30 minutes at 50-60°C. Filter the catalyst and evaporate the volatiles. The residue is then poured into water and extracted with ethyl acetate to yield methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate (Intermediate 19).
Subsequent steps of cyclization, chlorination, and amination with 3-chloro-4-fluoroaniline followed by morpholine lead to the final product, Gefitinib.[15]
4.2. Biological Evaluation: In Vitro PI3K/mTOR Kinase Inhibition Assay
This protocol describes a method to assess the inhibitory activity of a morpholine-containing compound against PI3K/mTOR kinases.
-
Cell Culture and Treatment: Seed cancer cells with a known PIK3CA mutation in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (a morpholine derivative) or a known inhibitor (e.g., PI-103) for a specified period.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities for p-AKT and total AKT. A decrease in the p-AKT/total-AKT ratio in treated cells compared to untreated controls indicates inhibition of the PI3K/AKT/mTOR pathway.
Structure-Activity Relationship (SAR) Insights
The biological activity of morpholine-containing compounds is highly dependent on the nature and position of substituents on both the morpholine ring and the core scaffold. SAR studies are crucial for optimizing lead compounds.[12][15][18] For instance, in a series of anticancer agents, the substitution pattern on an aromatic ring attached to the morpholine nitrogen can significantly impact the inhibitory activity against specific kinases.[15]
Conclusion and Future Perspectives
The morpholine scaffold is a testament to the power of a well-chosen heterocyclic ring in drug design. Its ability to confer favorable physicochemical and pharmacokinetic properties has solidified its status as a privileged structure in medicinal chemistry.[4][19] The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of morpholine derivatives will undoubtedly lead to the development of new and improved therapeutics for a wide range of diseases. The versatility of this scaffold ensures its enduring relevance in the ongoing quest for safer and more effective medicines.
References
- Tzara, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 25-46. [Link]
- Kumar, R., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 224-245. [Link]
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- Singh, R., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
- Goel, K. K., et al. (2025). A Minireview on the Morpholine-Ring-Containing U.S.
- Tzara, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2073-2117. [Link]
- Tzara, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 25-46. [Link]
- Ming, L., You, T., & Ji, R. (2007).
- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors.
- Schematic diagram of the canonical PI3K/mTOR signalling pathway and its interactions with the nutrient sources and cell cycle proteins.
- PI3K/AKT/mTOR Signaling Pathway Illustr
- Tzara, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2073-2117. [Link]
- Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. [Link]
- Canada's Drug Agency. (2014).
- Pienaar, E., et al. (2013). Early and Extended Early Bactericidal Activity of Linezolid in Pulmonary Tuberculosis. American Journal of Respiratory and Critical Care Medicine, 187(7), 781-787. [Link]
- Zhang, M., et al. (2025). The in vitro antimicrobial activity of linezolid against unconventional pathogens. Frontiers in Pharmacology, 16. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine. [Link]
- National Center for Biotechnology Information. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon, France: International Agency for Research on Cancer. [Link]
- Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332. [Link]
- Tzara, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 25-46. [Link]
- Tzara, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2073-2117. [Link]
- Janku, F., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. [Link]
Sources
- 1. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 2. ukm.my [ukm.my]
- 3. CN102702125B - Chemical synthesis method for linezolid - Google Patents [patents.google.com]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The in vitro antimicrobial activity of linezolid against unconventional pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. scispace.com [scispace.com]
- 19. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
The Strategic deployment of N-Boc-3-hydroxymethylmorpholine as a Chiral Building Block in Modern Drug Discovery
Introduction: The Privileged Status of Chiral Morpholines in Medicinal Chemistry
The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently incorporated into the structures of numerous clinically successful drugs.[1][2] Its prevalence stems from a unique combination of physicochemical properties: the ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility, while the tertiary amine provides a handle for modulating basicity and introducing further substituents. When chirality is introduced into the morpholine scaffold, it unlocks the potential for stereospecific interactions with biological targets, a critical aspect of modern drug design.[3][4]
This technical guide focuses on the synthesis and application of a particularly valuable chiral building block: N-Boc-3-hydroxymethylmorpholine . The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen allows for controlled, regioselective reactions, while the hydroxymethyl group at the chiral center provides a versatile functional handle for a variety of synthetic transformations. This guide will provide researchers, scientists, and drug development professionals with detailed protocols and insights into the strategic use of this building block, from its synthesis to its incorporation into complex, biologically active molecules.
Physicochemical Properties of N-Boc-3-hydroxymethylmorpholine
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₉NO₄ | [5] |
| Molecular Weight | 217.26 g/mol | [5] |
| CAS Number | 714971-28-5 ((S)-enantiomer) | [6] |
| Appearance | Solid | [N/A] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General Knowledge |
Application Note I: Synthesis of (S)-N-Boc-3-hydroxymethylmorpholine
The enantioselective synthesis of (S)-N-Boc-3-hydroxymethylmorpholine is a critical first step in its utilization as a chiral building block. The following protocol is based on the N-protection of a pre-formed chiral morpholine derivative.[6]
Synthetic Rationale
This protocol begins with the commercially available (R)-(4-benzyl-3-morpholinyl)methanol. The benzyl group serves as a protecting group for the morpholine nitrogen during its initial synthesis. The introduction of the Boc group is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction proceeds via nucleophilic attack of the morpholine nitrogen onto one of the carbonyl carbons of Boc₂O, with the concomitant departure of the other Boc group as a stable leaving group. The subsequent purification by column chromatography yields the desired N-Boc protected chiral morpholine.
dot
Caption: Synthetic workflow for (S)-N-Boc-3-hydroxymethylmorpholine.
Detailed Experimental Protocol
Materials:
-
(R)-(4-benzyl-3-morpholinyl)methanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R)-(4-benzyl-3-morpholinyl)methanol in anhydrous dichloromethane, add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 15 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., starting from 10% EtOAc in petroleum ether) to afford pure (S)-N-Boc-3-hydroxymethylmorpholine.[6]
Application Note II: Oxidation to the Chiral Aldehyde
The primary alcohol of N-Boc-3-hydroxymethylmorpholine is a versatile functional group that can be readily oxidized to the corresponding aldehyde, N-Boc-3-formylmorpholine. This aldehyde is a valuable intermediate for various carbon-carbon bond-forming reactions, such as Wittig reactions, aldol condensations, and reductive aminations. Two common and reliable methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
dot
Caption: Oxidation pathways to N-Boc-3-formylmorpholine.
Protocol 1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride. The reaction proceeds under mild, low-temperature conditions, which is advantageous for sensitive substrates.
Detailed Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.4 equivalents) in anhydrous dichloromethane dropwise, maintaining the internal temperature below -65 °C.
-
Stir the mixture for 15 minutes.
-
Add a solution of (S)-N-Boc-3-hydroxymethylmorpholine (1.0 equivalent) in anhydrous dichloromethane dropwise, again keeping the temperature below -65 °C.
-
Stir the resulting mixture for 45 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude aldehyde can often be used in the next step without further purification. If necessary, it can be purified by silica gel chromatography.[7][8]
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, as a mild and selective oxidant. This method is often preferred for its operational simplicity and neutral pH conditions.
Detailed Experimental Protocol:
-
To a solution of (S)-N-Boc-3-hydroxymethylmorpholine (1.0 equivalent) in anhydrous dichloromethane, add Dess-Martin periodinane (1.1 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (1:1 mixture).
-
Stir vigorously until the two layers become clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by silica gel chromatography if necessary.[9][10]
Application Note III: N-Boc Deprotection
The final step in many synthetic sequences involving this chiral building block is the removal of the N-Boc protecting group to liberate the free secondary amine. This is typically achieved under acidic conditions.
Protocol 1: Deprotection with Trifluoroacetic Acid (TFA)
Detailed Experimental Protocol:
-
Dissolve the N-Boc protected morpholine derivative in dichloromethane.
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
The resulting trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free amine.[11][12]
Protocol 2: Deprotection with Hydrochloric Acid (HCl) in Dioxane
Detailed Experimental Protocol:
-
Dissolve the N-Boc protected morpholine derivative in 1,4-dioxane.
-
Add a solution of 4M HCl in dioxane (typically 5-10 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected morpholine.[13][14]
Case Study: Application in the Synthesis of BMS-599626 (AC480)
A prominent example of the utility of (S)-N-Boc-3-hydroxymethylmorpholine is in the synthesis of the potent and selective HER1 and HER2 inhibitor, BMS-599626 (also known as AC480).[6][8] This compound has been investigated for its potential in cancer therapy. The (3S)-3-morpholinylmethyl ester moiety in the final drug molecule is derived from (S)-N-Boc-3-hydroxymethylmorpholine.
dot
Caption: Representative synthetic route to BMS-599626.
The synthesis would involve the deprotection of (S)-N-Boc-3-hydroxymethylmorpholine to yield (S)-3-hydroxymethylmorpholine. This intermediate, with its free secondary amine and primary alcohol, can then be coupled with a suitable activated precursor of the quinazoline core of BMS-599626 to form the final carbamate linkage. This case study highlights the importance of N-Boc-3-hydroxymethylmorpholine as a key chiral building block in the development of complex and high-value pharmaceutical agents.
Conclusion
N-Boc-3-hydroxymethylmorpholine is a versatile and valuable chiral building block for drug discovery and development. Its well-defined stereochemistry and orthogonally protected functional groups allow for a wide range of synthetic manipulations. The protocols detailed in this guide provide a solid foundation for researchers to effectively synthesize, modify, and incorporate this building block into their synthetic strategies, ultimately accelerating the discovery of novel and improved therapeutics.
References
- Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. [Link]
- Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
- ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Arkivoc. [Link]
- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. [Link]
- tert-Butyl (3S)-3-(hydroxymethyl)
- Boc Deprotection - TFA. Common Organic Chemistry. [Link]
- Boc Deprotection - HCl. Common Organic Chemistry. [Link]
- Swern Oxidation Proceedure.
- tert-Butyl (3R)-3-(hydroxymethyl)
- Rapid N-Boc Deprotection with TFA. Scribd. [Link]
- Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]
- Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction.
- Dess–Martin oxidation work up. Chemistry Stack Exchange. [Link]
- Tert-butyl 3-(hydroxymethyl)
- How can we do the deprotection of boc-amino acids using hcl ?.
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research. [Link]
Sources
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 5. Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5058359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. reddit.com [reddit.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 135065-71-3|(R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]
- 12. US8299206B2 - Method of synthesis of morpholino oligomers - Google Patents [patents.google.com]
- 13. caymanchem.com [caymanchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the Reduction of 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid
Abstract
This document provides a comprehensive guide for the reduction of 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid to its corresponding primary alcohol, (4-(tert-butoxycarbonyl)morpholin-3-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present a detailed, optimized protocol utilizing borane-tetrahydrofuran complex (BH3•THF) for a selective and high-yield reduction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, safety precautions, and mechanistic insights to ensure reproducible and safe execution of this chemical transformation.
Introduction
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Modification of the morpholine ring, particularly at the 3-position, allows for the introduction of diverse functionalities to modulate pharmacological properties. The reduction of the carboxylic acid at this position to a primary alcohol is a key transformation, providing a versatile handle for further chemical elaboration. 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid, often referred to as N-Boc-morpholine-3-carboxylic acid, is a common starting material for these synthetic endeavors.[1][2] The tert-butoxycarbonyl (Boc) protecting group provides stability and is readily removed under acidic conditions, making it ideal for multi-step syntheses.
The choice of reducing agent is paramount for the successful and selective reduction of a carboxylic acid in the presence of other functional groups. While powerful reducing agents like lithium aluminum hydride (LiAlH4) are capable of this transformation, they often exhibit poor chemoselectivity and pose significant safety hazards.[3][4][5] Borane reagents, particularly the borane-tetrahydrofuran complex (BH3•THF), offer a milder and more selective alternative for the reduction of carboxylic acids.[6][7][8] Borane demonstrates a notable preference for carboxylic acids over many other functional groups, such as esters and amides, which is advantageous in complex molecule synthesis.[6][8]
This document outlines a robust and scalable protocol for the reduction of 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid using BH3•THF. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and detail necessary safety precautions.
Mechanistic Overview: The Borane Reduction of Carboxylic Acids
The reduction of carboxylic acids by borane (BH3) is a well-established and chemoselective transformation.[6] The reaction proceeds through a multi-step mechanism that leverages the Lewis acidic nature of boron and the hydridic character of the B-H bonds.
The generally accepted mechanism involves the following key steps:
-
Activation of the Carboxylic Acid: The reaction initiates with the coordination of the Lewis acidic borane to the carbonyl oxygen of the carboxylic acid. This is followed by a rapid reaction with the acidic proton of the carboxyl group to form a triacyloxyborane intermediate and release hydrogen gas.[7] This initial step is a key differentiator from the reduction of other carbonyl compounds and contributes to the high selectivity of borane for carboxylic acids.[9]
-
Hydride Transfer: The triacyloxyborane intermediate then undergoes intramolecular hydride transfer from the boron to the electrophilic carbonyl carbon. This process may occur in a stepwise fashion, with successive hydride transfers leading to the reduction of the carbonyl group.[9][10]
-
Hydrolysis (Work-up): The final step involves the hydrolysis of the resulting borate ester during the aqueous work-up to liberate the primary alcohol.[8]
The chemoselectivity of borane for carboxylic acids over esters is attributed to the initial rapid acid-base reaction, which does not occur with esters.[9]
Experimental Protocol
This protocol details the reduction of 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid to (4-(tert-butoxycarbonyl)morpholin-3-yl)methanol.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Supplier |
| 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | 231.25 | 783350-37-8 | (Example) Sigma-Aldrich |
| Borane-tetrahydrofuran complex (1 M solution in THF) | BH3•THF | - | 14044-65-6 | (Example) Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | C4H8O | 72.11 | 109-99-9 | (Example) Sigma-Aldrich |
| Methanol (MeOH) | CH4O | 32.04 | 67-56-1 | (Example) Fisher Scientific |
| Saturated aqueous sodium bicarbonate solution | NaHCO3 | 84.01 | 144-55-8 | (Example) Fisher Scientific |
| Saturated aqueous sodium chloride solution (Brine) | NaCl | 58.44 | 7647-14-5 | (Example) Fisher Scientific |
| Anhydrous magnesium sulfate | MgSO4 | 120.37 | 7487-88-9 | (Example) VWR |
| Ethyl acetate (EtOAc) | C4H8O2 | 88.11 | 141-78-6 | (Example) VWR |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 75-09-2 | (Example) VWR |
Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Septum and nitrogen inlet/outlet
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
Safety Precautions
-
Borane-tetrahydrofuran complex is highly flammable, reacts violently with water, and can form explosive peroxides upon storage. [11] Handle BH3•THF in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).[11] Avoid contact with water and moisture.[11] Ensure all glassware is thoroughly dried before use.
-
Diborane gas, which can be released from BH3•THF solutions, is toxic. [12] Proper ventilation and, if necessary, a scrubber system should be in place.[12]
-
The reaction quench with methanol is exothermic and generates hydrogen gas. Perform the quench slowly in an ice bath to control the reaction rate.[13] Ensure adequate ventilation to prevent the accumulation of flammable hydrogen gas.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[11][14]
-
Have a Class D fire extinguisher and dry sand readily available for emergencies involving reactive metal hydrides.[5]
Step-by-Step Procedure
Caption: Experimental workflow for the reduction of 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 0.1-0.2 M concentration).
-
Cooling: Cool the resulting solution to 0 °C using an ice bath.
-
Addition of Borane-THF: Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (1.5-2.0 eq) to the cooled solution via an addition funnel over a period of 30-60 minutes. Vigorous gas evolution (hydrogen) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully add methanol dropwise to quench the excess borane. Caution: This is an exothermic process that releases hydrogen gas. [13] Continue adding methanol until gas evolution ceases.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. The removal of borate esters can be facilitated by co-evaporation with methanol (add methanol and evaporate again, repeat 2-3 times).[15]
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude (4-(tert-butoxycarbonyl)morpholin-3-yl)methanol can be purified by silica gel column chromatography if necessary, using a gradient of ethyl acetate in hexanes as the eluent.
Data and Expected Results
The reduction of 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid with BH3•THF is expected to proceed in high yield (typically >90%). The product, (4-(tert-butoxycarbonyl)morpholin-3-yl)methanol, is generally obtained as a colorless oil or a white solid.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | 231.25 | White to off-white solid |
| (4-(tert-butoxycarbonyl)morpholin-3-yl)methanol | C10H19NO4 | 217.26 | Colorless oil or white solid |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reducing agent | Add an additional portion of BH3•THF and continue stirring. |
| Low reaction temperature | Allow the reaction to proceed at room temperature for a longer duration or gently warm to 40-50 °C.[16] | |
| Poor quality of BH3•THF | Use a fresh, properly stored solution of BH3•THF. | |
| Low yield | Incomplete quenching | Ensure all excess borane is quenched before work-up. |
| Product loss during work-up | Perform extractions carefully and ensure complete transfer of the organic layer. | |
| Formation of byproducts | Ensure the reaction is carried out under an inert atmosphere to prevent side reactions. |
Conclusion
The protocol described herein provides a reliable and efficient method for the reduction of 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid to its corresponding primary alcohol using borane-tetrahydrofuran complex. The high chemoselectivity and yield of this reaction, coupled with the milder reaction conditions compared to other powerful reducing agents, make it a valuable tool in synthetic organic chemistry, particularly in the context of drug discovery and development. Adherence to the detailed procedure and safety precautions will ensure the successful and safe execution of this important transformation.
References
- Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives.
- Kotha, S., & Khedkar, P. (2005). Process safety considerations for the use of 1 M borane tetrahydrofuran complex under general purpose plant conditions. Organic Process Research & Development, 21(2), 241-246.
- Rzepa, H. (2011). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog.
- Thomas, S. P., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
- Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
- LibreTexts Chemistry. (2023). 6.5: Reactions of Carboxylic Acids - An Overview.
- BYJU'S. (n.d.). Lithium aluminium hydride.
- Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride.
- Organic Chemistry Portal. (n.d.). Hydroboration Reaction and Mechanism of Carboxylic Acids using NaNH2(BH3)2, a Hydroboration Reagent with Reducing Capability between NaBH4 and LiAlH4.
- Kotha, S., & Khedkar, P. (2017). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. Organic Process Research & Development, 21(2), 241-246.
- Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162-171.
- Dr. Aman. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube.
- Kotha, S., & Khedkar, P. (2017). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. ACS Publications.
- University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL).
- ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?.
- Chemical Science. (2020, August 9). Borane reduction mechanism || selective reduction of acids || solved problems. YouTube.
- ResearchGate. (2019). Safe Handling of Boranes at Scale.
- Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
- University of Rochester, Department of Chemistry. (n.d.). Workup Tricks: Reagents.
- Thomas, S. P., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
- Organic Chemistry Portal. (n.d.). Borane Reagents.
- Hutchins, R. O., & Natale, N. R. (1979). Kinetics and mechanism of the morpholine-borane reduction of methyl alkyl ketones. The Journal of Organic Chemistry, 44(8), 1368-1372.
- Thiedemann, B., Schmitz, C. M. L., & Staubitz, A. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. The Journal of Organic Chemistry, 79(21), 10284-10295.
- Sagar, A. D., et al. (2011). Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. Journal of Chemical and Pharmaceutical Research, 3(6), 1103-1108.
- PubChem. (n.d.). (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid.
- LookChem. (n.d.). (R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid;(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid CAS NO.869681-70-9.
- Dr. P. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4. YouTube.
- Ashenhurst, J. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry.
- PubChem. (n.d.). 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid.
- Ashenhurst, J. (2011). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. Master Organic Chemistry.
- O'Brien, P., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5664.
- Gribble, G. W., & Nutaitis, C. F. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters, 24(46), 8561-8564.
- Wentzel Lab. (2021, April 8). Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube.
- Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction.
- Organic Syntheses. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate.
Sources
- 1. 4-Boc-3(R)-morpholinecarboxylic acid | 869681-70-9 [chemicalbook.com]
- 2. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. westliberty.edu [westliberty.edu]
- 15. Workup [chem.rochester.edu]
- 16. organic-synthesis.com [organic-synthesis.com]
The Strategic deployment of Tert-Butyl 3-(Hydroxymethyl)morpholine-4-carboxylate in Modern Drug Discovery: A Guide to Application and Synthetic Protocols
Introduction: The Ascendancy of the Morpholine Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the morpholine heterocycle has emerged as a "privileged structure," a molecular framework that consistently appears in a multitude of bioactive compounds across various therapeutic areas.[1][2] Its prevalence is not coincidental but rather a testament to its unique combination of advantageous physicochemical and metabolic properties. The morpholine moiety, with its inherent ether and secondary or tertiary amine functionalities, often imparts improved aqueous solubility, metabolic stability, and a favorable pKa profile to parent molecules, enhancing their drug-like characteristics.[1][3] This is particularly crucial for developing therapeutics targeting the central nervous system (CNS), where the ability to cross the blood-brain barrier is a formidable challenge.[3]
Within the diverse toolkit of morpholine-containing building blocks, tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate stands out as a particularly versatile and valuable synthon. The presence of a chiral center at the C3 position, coupled with a readily functionalizable primary hydroxyl group and a Boc-protected amine, provides medicinal chemists with a powerful tool for introducing stereochemically defined morpholine motifs into their lead compounds. This guide will provide an in-depth exploration of the applications of this building block in drug discovery, complete with detailed, field-proven protocols for its synthesis and key chemical transformations.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₄ | [4] |
| Molecular Weight | 217.26 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 59-62 °C | |
| Boiling Point | 321 °C at 760 mmHg | |
| Solubility | Slightly soluble in water | [5] |
| Storage | Store at room temperature |
Spectroscopic Data:
Authentic samples of this compound should exhibit the following characteristic spectroscopic features:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the morpholine ring protons (a complex multiplet between 3.4 and 4.1 ppm), and the hydroxymethyl protons.
-
¹³C NMR: The carbon NMR spectrum will display a resonance for the Boc carbonyl group around 80 ppm and the tert-butyl carbons around 28 ppm, in addition to the signals for the morpholine and hydroxymethyl carbons.
-
Mass Spectrometry: The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the calculated exact mass of the protonated molecule ([M+H]⁺).
Synthetic Protocols and Key Transformations
The utility of this compound lies in its capacity to undergo a variety of chemical transformations, allowing for its seamless integration into complex synthetic routes. The following section provides detailed, step-by-step protocols for the synthesis of the building block itself and its most common and critical subsequent reactions.
Protocol 1: Synthesis of (3S)-tert-Butyl 3-(Hydroxymethyl)morpholine-4-carboxylate
This protocol describes the synthesis of the (S)-enantiomer of the title compound starting from (R)-(4-benzyl-3-morpholinyl)methanol, which involves a Boc-protection step.[5]
Reaction Scheme:
A schematic for the synthesis of the title compound.
Materials:
-
(R)-(4-benzyl-3-morpholinyl)methanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
Dissolve (R)-(4-benzyl-3-morpholinyl)methanol in dichloromethane (DCM).
-
To this solution, add triethylamine (Et₃N).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the reaction mixture.
-
Stir the reaction mixture at room temperature for 15 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v) as the eluent to afford the pure (3S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate.[5]
Protocol 2: Boc-Deprotection
The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions to liberate the secondary amine, which can then be further functionalized.
Reaction Scheme:
General scheme for the Boc-deprotection of the title compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure (using TFA):
-
Dissolve this compound in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
Protocol 3: Oxidation to the Aldehyde (Swern Oxidation)
The primary alcohol can be oxidized to the corresponding aldehyde, a key intermediate for various carbon-carbon bond-forming reactions. The Swern oxidation is a mild and efficient method for this transformation.[6][7]
Reaction Scheme:
Swern oxidation of the primary alcohol to the aldehyde.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath), slowly add a solution of DMSO in anhydrous DCM.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture.
-
Stir for another 30 minutes at -78 °C.
-
Add triethylamine (Et₃N) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by silica gel column chromatography.[8]
Protocol 4: Conversion to a Mesylate and Nucleophilic Substitution
To introduce a variety of functional groups at the hydroxymethyl position, the alcohol can be converted into a good leaving group, such as a mesylate, followed by nucleophilic substitution.
4.1 Mesylation
Reaction Scheme:
Conversion of the alcohol to a mesylate.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
0.1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM and add triethylamine.[9]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture sequentially with 0.1 M hydrochloric acid, saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the mesylate.[9]
4.2 Nucleophilic Substitution with Azide
Reaction Scheme:
Sₙ2 displacement of the mesylate with sodium azide.
Materials:
-
tert-Butyl 3-((methylsulfonyloxy)methyl)morpholine-4-carboxylate
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the mesylate in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude azide by silica gel column chromatography if necessary.
Applications in Drug Discovery: Case Studies
The versatility of this compound is best illustrated through its application in the synthesis of various classes of therapeutic agents.
Kinase Inhibitors: Targeting the Hinge Region
A significant number of kinase inhibitors incorporate a morpholine moiety, which often plays a crucial role in binding to the hinge region of the kinase domain.[10][11] The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming a key interaction with the backbone amide of a hinge residue, such as valine.[1]
Example: Synthesis of a PI3K Inhibitor Scaffold
The synthesis of many PI3K inhibitors involves the coupling of a morpholine-containing fragment to a core heterocycle. The following scheme illustrates a general approach where the deprotected 3-(hydroxymethyl)morpholine can be coupled to an activated heterocyclic core.
General synthetic route to a morpholine-based PI3K inhibitor.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases. Several approved and investigational BTK inhibitors feature a morpholine group. The chiral 3-hydroxymethylmorpholine building block can be used to synthesize potent and selective BTK inhibitors.
Antiviral Agents
The morpholine scaffold is also found in a number of antiviral compounds.[1][3] Its ability to improve the pharmacokinetic properties of a molecule is particularly valuable in the development of orally bioavailable antiviral drugs. The 3-azidomethylmorpholine derivative, synthesized as described in Protocol 4.2, is a useful precursor for the introduction of a triazole ring via "click chemistry," a powerful tool for linking the morpholine moiety to other fragments in the construction of novel antiviral agents.
Example: Synthesis of a Triazole-linked Antiviral Scaffold
Construction of a potential antiviral scaffold using click chemistry.
Conclusion
This compound is a high-value building block in drug discovery, offering a strategic entry point to stereochemically defined morpholine-containing compounds. Its utility is underscored by the critical role of the morpholine scaffold in enhancing the drug-like properties of a wide range of therapeutic agents. The detailed protocols provided in this guide are intended to empower researchers to effectively utilize this versatile synthon in their quest for novel and improved medicines. The continued exploration of new synthetic methodologies and applications for this and related building blocks will undoubtedly fuel further innovation in the field of medicinal chemistry.
References
- ChemBK. tert-Butyl (3S)-3-(hydroxymethyl)
- Arshad, F., Khan, M. F., Akhtar, W., Alam, M. M., Nainwal, L. M., Kaushik, S. K., ... & Shaquiquzzaman, M. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European journal of medicinal chemistry, 167, 324-356.
- Varlamova, E. G., & Alabugin, I. V. (2017). Chemical and Structural Strategies to Selectively Target mTOR Kinase. Molecules (Basel, Switzerland), 22(12), 2191.
- Canning, P., & Aherne, W. (2013). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 4(3), 378–390.
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
- Knight, Z. A., & Shokat, K. M. (2007). Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. Journal of medicinal chemistry, 50(23), 5638–5647.
- Wapy, J. S., Nelson, R. K., Karpova, Y., Kulik, G., & Welker, M. E. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules (Basel, Switzerland), 23(7), 1675.
- Hayakawa, M., Kawaguchi, K., Kaizawa, H., Koizumi, T., Ohishi, T., Yamano, M., ... & Yoshimi, A. (2007). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current topics in medicinal chemistry, 7(14), 1394–1407.
- Jain, A., & Sahu, S. K. (2024).
- Reddy, P. K., Mukkanti, K., & Rao, D. M. (2010). Synthesis of Antibiotic Linezolid Analogues. Rasayan Journal of Chemistry, 3(4), 708-713.
- Crossland, R. K., & Servis, K. L. (1970). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. The Journal of Organic Chemistry, 35(9), 3195-3196.
- Sun, L., Gai, Y., Anderson, C. J., & Zeng, D. (2016). Supporting information: Clickable bifunctional radiometal chelators for peptide labeling. RSC Advances, 6(81), 77893-77896.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1514267, tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate.
- Nallaparaju, J. V., Järving, I., Järv, J., & Aav, R. (2021). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Chemistry – A European Journal, 27(24), 7136-7140.
- ResearchGate. How to mesylate tert-butyl 4-(1-hydroxyethyl)
- Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride. [Link]
- Google Patents. A process for the preparation of tert-butyl (r)
- Chen, J., Li, Y., Wang, Y., Zhang, Y., Li, Y., & Xue, W. (2024). New chalcone derivatives containing morpholine-thiadiazole: Design, synthesis and evaluation of against tobacco mosaic virus. Fitoterapia, 179, 106272.
- Chemistry LibreTexts.
- Wright, E. R., Nelson, R. K., Karpova, Y., Kulik, G., & Welker, M. E. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules (Basel, Switzerland), 23(7), 1675.
- Li, X., Wang, Y., Zhang, Y., Li, Y., & Xue, W. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules (Basel, Switzerland), 28(24), 8049.
- Wright, E. R., Nelson, R. K., Karpova, Y., Kulik, G., & Welker, M. E. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Bioorganic & medicinal chemistry, 55, 116591.
- Atlantis Press. Study on synthesis of (R)
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5058359, this compound.
- G. Alvaro, A. D. M. C. Parenti, F. Monti, G. Tarzia and B. P. C. da Silva, Arkivoc, 2007, (xiv), 241-250.
- Wikipedia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1514267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New chalcone derivatives containing morpholine-thiadiazole: Design, synthesis and evaluation of against tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis and antiviral study of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine deriv… [ouci.dntb.gov.ua]
- 10. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN114524821A - Novel spiropyrrolidine derived antiviral drugs - Google Patents [patents.google.com]
Application Notes and Protocols for N-Boc Deprotection of Hydroxymethylmorpholine Derivatives
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2][3] Its stability across a wide range of chemical conditions, coupled with its predictable and facile removal under acidic conditions, has made it an indispensable tool, particularly in peptide synthesis and the development of complex pharmaceutical agents.[1][3][4]
Hydroxymethylmorpholine derivatives represent a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The morpholine ring offers favorable physicochemical properties such as aqueous solubility and metabolic stability, while the hydroxymethyl group provides a key vector for further functionalization or hydrogen bonding interactions with biological targets.
However, the deprotection of N-Boc-hydroxymethylmorpholine derivatives is not always trivial. The choice of deprotection strategy must be carefully considered to avoid unwanted side reactions involving the hydroxyl group or potential degradation of the morpholine ring under harsh conditions. This guide provides a detailed overview of robust and mild methods for the efficient removal of the N-Boc group from these valuable synthetic intermediates, grounded in mechanistic understanding and practical, field-proven protocols.
The Mechanism of Acid-Catalyzed N-Boc Deprotection
The cleavage of the N-Boc group is fundamentally an acid-catalyzed process that proceeds via a stable tert-butyl cation intermediate.[1][5][6] Understanding this mechanism is critical for selecting appropriate reagents and troubleshooting reactions.
The process unfolds in four key steps:
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA, HCl).[1][4][6] This step activates the Boc group, making it susceptible to cleavage.
-
Formation of a tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the C-O bond. This fragmentation releases a highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[1][5][6]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][5] This irreversible step provides a strong thermodynamic driving force for the reaction.
-
Amine Salt Formation: The resulting free amine is then protonated by the excess acid present in the medium, typically forming a stable ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[1][6]
Caption: General mechanism of acid-catalyzed N-Boc deprotection.
Standard Deprotection Protocols: Strong Acid Methods
Strong acids are the most common reagents for N-Boc deprotection due to their efficiency and speed.[3] Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent are the workhorses in this category.
Method 1: Trifluoroacetic Acid (TFA)
TFA is highly effective for Boc cleavage and is favored for its high volatility, which simplifies its removal from the reaction mixture during workup.[1][7] It is typically used in dichloromethane (DCM) as a co-solvent.
Causality & Insights:
-
Why TFA? Its strong acidity (pKa ~0.5) ensures rapid protonation and cleavage. Its volatility (boiling point ~72 °C) allows for easy removal under reduced pressure.[7]
-
Solvent Choice: DCM is the most common solvent as it is relatively inert and effectively solvates both the starting material and the resulting trifluoroacetate salt.
-
Concentration: A 20-50% solution of TFA in DCM is standard. Higher concentrations can accelerate the reaction but may also increase the risk of side reactions for sensitive substrates.
-
Scavengers: The intermediate tert-butyl cation is an electrophile and can potentially alkylate electron-rich functional groups. For substrates containing sensitive moieties (e.g., tryptophan or methionine residues in peptides), a scavenger like triisopropylsilane (TIS) is often added to trap the cation. For hydroxymethylmorpholine, this is generally not a primary concern unless other sensitive groups are present.
Protocol: TFA Deprotection
-
Preparation: Dissolve the N-Boc-hydroxymethylmorpholine derivative (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA) dropwise (typically 5-10 equiv, or as a 25-50% v/v solution in DCM).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) until the starting material is fully consumed.[8]
-
Workup: Once complete, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. The resulting residue is the amine as its trifluoroacetate salt.
-
Purification: The crude salt can often be used directly in the next step. If necessary, it can be purified by trituration with a non-polar solvent like diethyl ether to precipitate the salt, which is then collected by filtration. To obtain the free amine, the salt can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction.
Method 2: Hydrogen Chloride (HCl) in Organic Solvents
Using a solution of HCl gas in an organic solvent, such as 1,4-dioxane or ethyl acetate, is another highly effective and widely used method.[6][9][10] This approach often yields the deprotected amine as a crystalline hydrochloride salt, which can be easily isolated by filtration.
Causality & Insights:
-
Why HCl in Dioxane? This reagent provides anhydrous acidic conditions, preventing potential water-mediated side reactions. The resulting hydrochloride salt is often poorly soluble in the reaction medium, allowing for direct precipitation and isolation of a pure product.[9][11]
-
Selectivity: The HCl/dioxane method can exhibit excellent selectivity. For instance, it can often cleave an N-Boc group in the presence of more acid-labile groups like tert-butyl esters, a significant advantage in complex syntheses.[9][10][12]
Protocol: HCl/Dioxane Deprotection
-
Preparation: Place the N-Boc-hydroxymethylmorpholine derivative (1.0 equiv) in a round-bottom flask.
-
Reagent Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (10-20 equiv of HCl). A minimal amount of a co-solvent like methanol or DCM can be added if solubility is an issue.
-
Reaction: Stir the solution or suspension at room temperature for 30 minutes to 4 hours.[10][11] The reaction is often complete within an hour, and product precipitation may be observed. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with a non-polar solvent such as diethyl ether to ensure complete precipitation of the hydrochloride salt.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with diethyl ether, and dry under high vacuum. The resulting amine hydrochloride is typically of high purity.
Mild Deprotection Methods for Sensitive Substrates
For hydroxymethylmorpholine derivatives containing other acid-sensitive functionalities or where racemization is a concern, milder deprotection conditions are essential.
Method 3: Aqueous Phosphoric Acid
Aqueous phosphoric acid has been identified as an efficient and mild reagent for Boc deprotection, offering high functional group tolerance.[13]
Causality & Insights:
-
Why Phosphoric Acid? It is a non-volatile, less corrosive acid that can effectively cleave the Boc group while preserving many other acid-labile groups, making it a good choice for substrates where TFA or HCl are too harsh.[13]
Protocol: Aqueous Phosphoric Acid Deprotection
-
Preparation: Dissolve the N-Boc-hydroxymethylmorpholine derivative (1.0 equiv) in a suitable solvent (e.g., THF, 2-propanol).
-
Reagent Addition: Add aqueous phosphoric acid (85 wt%, typically 5-10 equiv).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize by the slow addition of a base (e.g., solid NaHCO₃ or aqueous NaOH solution).
-
Isolation: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free amine.
Method 4: Trimethylsilyl Iodide (TMSI)
TMSI offers a non-acidic, non-hydrolytic pathway for Boc deprotection, proceeding via a Lewis acid mechanism. It is particularly useful for zwitterionic compounds or substrates with functional groups sensitive to strong protic acids.[14][15][16]
Causality & Insights:
-
Mechanism: The silicon atom acts as a Lewis acid, coordinating to the carbonyl oxygen of the Boc group. This is followed by an attack of the iodide ion on the tert-butyl group, generating tert-butyl iodide, CO₂, and a silylated amine, which is then hydrolyzed during workup.
Protocol: TMSI Deprotection
-
Preparation: Dissolve the N-Boc-hydroxymethylmorpholine derivative (1.0 equiv) in an anhydrous aprotic solvent such as acetonitrile or DCM under an inert atmosphere (e.g., nitrogen or argon).[15]
-
Reagent Addition: Add trimethylsilyl iodide (TMSI) (1.2-1.5 equiv) dropwise to the solution at 0 °C or room temperature.[15]
-
Reaction: Stir the reaction mixture at room temperature. The reaction can take from a few hours to overnight. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by the addition of methanol.[15] Remove the solvent under reduced pressure. The crude product can then be purified by standard methods.
Method Selection and Optimization
Choosing the optimal deprotection method depends on the overall molecular structure, the presence of other functional groups, and the desired final product form (free base vs. salt).
Caption: Decision workflow for choosing an N-Boc deprotection method.
Comparative Summary of Deprotection Methods
| Method | Reagents & Conditions | Pros | Cons |
| TFA | 20-50% TFA in DCM, 0 °C to RT, 1-3 h | Fast, efficient, volatile reagents, well-established.[1][8] | Harshly acidic, corrosive, may cleave other acid-labile groups.[7][17] |
| HCl/Dioxane | 4M HCl in Dioxane, RT, 0.5-4 h | Forms crystalline HCl salts, high selectivity over t-Bu esters.[9][10][12] | Reagent is highly corrosive and moisture-sensitive. |
| Aqueous H₃PO₄ | 85% H₃PO₄ in THF/IPA, RT to 50 °C, 4-12 h | Mild, high functional group tolerance, non-volatile acid.[13] | Slower reaction times, requires basic workup and extraction. |
| TMSI | 1.2-1.5 eq. TMSI in ACN/DCM, RT, 2-16 h | Mild, anhydrous, non-protic conditions.[15][16] | Reagent is expensive and moisture-sensitive, may require inert atmosphere. |
References
- BenchChem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
- Moodie, E. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Moodie, E. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
- Moodie, E. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Maligres, P. E., et al. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Organic Letters, 16(23), 6144-6147.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed.
- BenchChem. (n.d.). Experimental procedure for deprotection of Boc-protected amines. BenchChem.
- HeteroLetters. (2013). Studies on the Synthesis of Thiazoles and Bis-thiazoles from Amino Acids. HeteroLetters, 3(4), 415-426.
- Maligres, P. E., et al. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. American Chemical Society.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate.
- Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117-8125.
- Li, B., et al. (2003). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of the t-Butoxycarbonyl Group. Tetrahedron Letters, 44(44), 8113-8115.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI.
- Mérour, J. -Y., & Baudoin, B. (2002). A mild and selective method for N-Boc deprotection. Tetrahedron Letters, 43(31), 5437-5439.
- ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
- Abeysena, I. (2018). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. R&D World.
- ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- Moodie, E. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Vasantha, B., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- Murray, P. R. D., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(7), 1692-1703.
- ECHEMI. (n.d.). Does Pd/C catalyzed hydrogenation remove/deprotect boc protected....
- ResearchGate. (2020). Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?.
- Jia, Y., et al. (2016). Catalyst-free water-mediated N-Boc deprotection. Tetrahedron Letters, 57(39), 4385-4388.
- Aouf, C., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Heterocyclic Chemistry, 49(6), 1364-1370.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Cano, M., et al. (2016). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. RSC Advances.
- ResearchGate. (n.d.). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.
- ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection.
- Wang, Y., et al. (2019). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 24(18), 3335.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. xray.uky.edu [xray.uky.edu]
- 3. scispace.com [scispace.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rdworldonline.com [rdworldonline.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. heteroletters.org [heteroletters.org]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
- 14. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Asymmetric Synthesis Incorporating N-Boc-3-hydroxymethylmorpholine
Introduction: The Morpholine Scaffold in Modern Asymmetric Synthesis
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.[1][2] The introduction of stereocenters into the morpholine framework opens up vast three-dimensional chemical space, enabling fine-tuned interactions with biological targets. N-Boc-3-hydroxymethylmorpholine is a versatile chiral building block, offering a synthetically accessible entry point to a variety of enantiomerically pure, functionalized morpholine derivatives. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the nitrogen atom, while the hydroxymethyl group at the C3 position serves as a convenient handle for further synthetic elaboration.[][4]
This guide provides an in-depth exploration of the application of the chiral morpholine scaffold in asymmetric synthesis, with a focus on leveraging its inherent stereochemistry to construct complex molecular architectures. While direct use of N-Boc-3-hydroxymethylmorpholine as a removable chiral auxiliary is not extensively documented, its primary value lies in its role as an integral chiral building block. We will detail a powerful, state-of-the-art protocol for the synthesis of highly enantioenriched 2-substituted morpholines via asymmetric hydrogenation, a key strategy for elaborating the morpholine core.
Core Concept: The Chiral Morpholine as a Stereochemical Blueprint
Instead of a transient chiral auxiliary that is later removed, incorporating a chiral building block like N-Boc-3-hydroxymethylmorpholine directly embeds stereochemical information into the final product's core structure. This strategy is highly atom-economical and efficient for building complex molecules where the morpholine moiety is a desired pharmacophore. The synthetic challenge then becomes the diastereoselective and enantioselective functionalization of this pre-existing chiral scaffold.
A premier strategy for achieving this is the asymmetric hydrogenation of unsaturated morpholine precursors, known as dehydromorpholines. This method allows for the creation of a new stereocenter adjacent to the ring oxygen with exceptional levels of stereocontrol, dictated by a chiral catalyst.[5]
Application Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine
This protocol details the highly enantioselective synthesis of a 2-substituted chiral morpholine, a key intermediate for various bioactive compounds, via the asymmetric hydrogenation of a dehydromorpholine substrate. This method exemplifies how a chiral morpholine core can be further functionalized with high fidelity.[5][6]
Causality Behind Experimental Choices:
-
Catalyst System: A rhodium precursor, [Rh(COD)₂]BF₄, is combined with a chiral bisphosphine ligand, (R)-SKP. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the prochiral double bond, thereby inducing high enantioselectivity.[6] The large bite angle of the SKP ligand is crucial for this transformation.[5]
-
Substrate Protection: The nitrogen of the dehydromorpholine is protected with a carbamate group (e.g., Cbz or Boc). This is critical as the electronic nature of the N-substituent significantly influences enantioselectivity. Carbamates like Cbz have been shown to provide superior enantiomeric excess compared to other protecting groups.[5]
-
Solvent: Dichloromethane (DCM) is used as it is a non-coordinating solvent that effectively dissolves the substrate and catalyst without interfering with the catalytic cycle.
-
Hydrogen Pressure: A high pressure of hydrogen gas (50 atm) is employed to ensure a sufficient concentration of H₂ in the solution, driving the reaction to completion efficiently.
Experimental Workflow Diagram
Caption: Workflow for Asymmetric Hydrogenation of Dehydromorpholine.
Detailed Step-by-Step Protocol
Materials:
-
2-Phenyl-3,4-dihydro-2H-1,4-oxazine (Dehydromorpholine substrate)
-
[Rh(COD)₂]BF₄ (Rhodium(I) cyclooctadiene tetrafluoroborate)
-
(R)-SKP (Chiral bisphosphine ligand)
-
Anhydrous Dichloromethane (DCM)
-
Hydrogen gas (high purity)
-
Stainless-steel autoclave
-
Standard glassware, syringes, and magnetic stirrer
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Catalyst Preparation (In a Glovebox):
-
To a clean, dry Schlenk tube, add [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol, 1 mol%).
-
Add the chiral ligand (R)-SKP (1.6 mg, 0.00275 mmol, 1.1 mol equivalents relative to Rh).
-
Add 1.0 mL of anhydrous DCM.
-
Seal the tube and stir the mixture at room temperature for 30 minutes. The solution should become homogeneous, indicating the formation of the active catalyst complex.[6]
-
-
Substrate Preparation:
-
In a separate dry vial, dissolve the 2-phenyl-3,4-dihydro-2H-1,4-oxazine substrate (40.3 mg, 0.25 mmol, 1.0 equiv.) in 1.0 mL of anhydrous DCM.
-
-
Reaction Assembly and Execution:
-
Transfer the substrate solution to the pre-formed catalyst solution via syringe.
-
Transfer the resulting reaction mixture into a stainless-steel autoclave equipped with a magnetic stir bar.
-
Seal the autoclave securely.
-
Remove the autoclave from the glovebox and connect it to a hydrogen gas line.
-
Purge the autoclave by pressurizing with hydrogen gas and then venting (repeat this cycle three times) to remove any residual air.
-
Pressurize the autoclave to 50 atm with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
-
Work-up and Purification:
-
After 24 hours, carefully and slowly vent the excess hydrogen pressure.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent (DCM) under reduced pressure.
-
The crude residue is then purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-2-phenylmorpholine.[6]
-
Data Presentation: Expected Outcomes
The following table summarizes typical results for the asymmetric hydrogenation of various 2-substituted dehydromorpholines, demonstrating the high efficiency and enantioselectivity of this method.
| Entry | Substrate (R-group) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | (R)-2-Phenylmorpholine | >99 | 96 |
| 2 | 4-Fluorophenyl | (R)-2-(4-Fluorophenyl)morpholine | >99 | 92 |
| 3 | 2-Naphthyl | (R)-2-(Naphthalen-2-yl)morpholine | >99 | 99 |
| 4 | 3-Thienyl | (R)-2-(Thiophen-3-yl)morpholine | >99 | 95 |
Data adapted from authoritative sources demonstrating the efficacy of this catalytic system.[5]
Logical Framework for Utilizing Chiral Building Blocks
The successful incorporation of a chiral building block like N-Boc-3-hydroxymethylmorpholine into a complex target molecule relies on a logical synthetic sequence that preserves or leverages the initial stereocenter.
Caption: Synthetic logic for using a chiral morpholine building block.
This framework illustrates a common pathway where the primary alcohol of N-Boc-3-hydroxymethylmorpholine is first activated or converted to another functional group. This is followed by a key bond-forming reaction to build a more complex scaffold. The resulting intermediate, which now contains the intact chiral morpholine core, undergoes further stereocontrolled transformations to yield the final, biologically active target molecule.
Conclusion and Future Outlook
N-Boc-3-hydroxymethylmorpholine stands out as a valuable, enantiopure building block for modern organic synthesis. While its role as a classic, removable chiral auxiliary is less explored, its true strength lies in its incorporation as a core structural element in complex molecules. The protocol detailed herein for asymmetric hydrogenation showcases a powerful and reliable method to further elaborate the morpholine scaffold with exceptional stereocontrol. For researchers and drug development professionals, leveraging such chiral building blocks provides an efficient and atom-economical pathway to novel chemical entities with precisely defined three-dimensional structures, accelerating the discovery of next-generation therapeutics.
References
- Synthesis. (2022). Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks. [Link]
- Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
- Ghotas, W., et al. (2020).
- Han, C., et al. (2010). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. [Link][3]
- ResearchGate. (2013). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. [Link][4]
Sources
Application Notes and Protocols: The Role of Enzyme Inhibitors in Drug Development
Introduction
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[1][2] In the realm of drug discovery and development, they represent a cornerstone of modern therapeutics.[3][4] By modulating the activity of specific enzymes involved in pathological processes, enzyme inhibitors can correct metabolic imbalances, thwart the replication of pathogens, or slow the progression of diseases like cancer.[5][6][7] This guide provides an in-depth exploration of the role of enzyme inhibitors in drug development, from fundamental principles to detailed experimental protocols for their identification and characterization. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical area of pharmacology.
Enzymes are powerful biological catalysts that facilitate virtually all cellular processes.[8] Consequently, when an enzyme's function becomes dysregulated, it can lead to disease.[][10] Enzyme inhibitors offer a powerful strategy to intervene in such disease states.[4][11] The development of these inhibitors is a multi-step process that begins with identifying a suitable enzyme target and progresses through inhibitor discovery, characterization, and optimization.[3][12]
Fundamentals of Enzyme Inhibition
Understanding the different ways an inhibitor can interact with an enzyme is fundamental to the drug discovery process. The mechanism of inhibition dictates how the inhibitor's potency will be affected by substrate concentration and provides crucial insights for optimizing its therapeutic effect.[13][14]
Types of Reversible Inhibition
Reversible inhibitors bind to enzymes through non-covalent interactions and can be broadly classified into three main types based on their mechanism of action.[2][15][16]
-
Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme.[15][17][18] This type of inhibition can be overcome by increasing the substrate concentration.[17]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site).[15][18] This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of the substrate concentration.[15]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.[8][15] This type of inhibition is more effective at higher substrate concentrations.
Irreversible Inhibition
Irreversible inhibitors typically form a covalent bond with the enzyme, leading to its permanent inactivation.[5][15] These inhibitors are often highly specific and potent, making them attractive drug candidates in certain therapeutic contexts.[5]
Diagram: Modes of Reversible Enzyme Inhibition
Caption: Modes of reversible enzyme inhibition.
The Enzyme Inhibitor Drug Discovery Workflow
The journey from identifying a potential enzyme target to a clinically approved drug is a long and complex process.[1] It can be broadly divided into several key stages, each with its own set of experimental and computational approaches.
Diagram: Enzyme Inhibitor Drug Discovery Workflow
Caption: A typical workflow for enzyme inhibitor drug discovery.
Target Identification and Validation
The first step is to identify an enzyme that plays a crucial role in the disease process.[] This involves a deep understanding of the underlying biology of the disease. Once a target is proposed, it must be validated to ensure that its inhibition will have the desired therapeutic effect without causing unacceptable side effects.
Assay Development and High-Throughput Screening (HTS)
Once a target is validated, a robust and reliable assay is developed to measure the enzyme's activity.[19] This assay is then used in high-throughput screening (HTS) to test large libraries of chemical compounds for their ability to inhibit the enzyme.[1][19]
Hit-to-Lead and Lead Optimization
Compounds identified as "hits" in the HTS are then subjected to further characterization.[3] The most promising hits are selected for "hit-to-lead" studies, where medicinal chemists synthesize and test analogs of the hit compound to improve its potency and selectivity.[3][20] This iterative process, known as lead optimization, aims to develop a "lead compound" with drug-like properties.[3][21] A key component of this stage is the Structure-Activity Relationship (SAR) study, which systematically investigates how changes in a molecule's structure affect its biological activity.[22][23][24][25]
Preclinical and Clinical Development
The lead compound undergoes extensive preclinical testing to evaluate its safety and efficacy in animal models.[26] If the preclinical data is promising, the compound can then move into clinical trials in humans.
Protocols for Enzyme Inhibitor Characterization
Accurate and reproducible characterization of enzyme inhibitors is critical for making informed decisions throughout the drug discovery process. The following sections provide detailed protocols for two fundamental assays: IC50 determination and mechanism of action (MOA) studies.
Protocol: Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[27] It is the concentration of inhibitor required to reduce the activity of an enzyme by 50%.[27]
Objective: To determine the IC50 value of a test compound against a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Test inhibitor compound
-
Assay buffer
-
96-well microplate
-
Microplate reader
-
DMSO (for dissolving the inhibitor)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Prepare a series of dilutions of the inhibitor in assay buffer. The final DMSO concentration in all wells should be kept constant and low (typically ≤1%) to avoid affecting enzyme activity.
-
Prepare a solution of the enzyme in assay buffer at a concentration that gives a robust signal in the assay.
-
Prepare a solution of the substrate in assay buffer at a concentration typically at or near its Michaelis constant (Km).
-
-
Set up the Assay Plate:
-
Add a fixed volume of the enzyme solution to each well of the microplate.
-
Add the serially diluted inhibitor solutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Immediately begin monitoring the reaction progress using a microplate reader at the appropriate wavelength. The detection method will depend on the assay format (e.g., absorbance, fluorescence, luminescence).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the data by expressing the velocities as a percentage of the uninhibited control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value.[27][28]
-
Data Presentation:
| Inhibitor Concentration [µM] | % Inhibition (Mean ± SD) |
| 0.01 | 8.2 ± 1.5 |
| 0.1 | 25.7 ± 2.1 |
| 1 | 48.9 ± 3.4 |
| 10 | 89.1 ± 1.9 |
| 100 | 97.6 ± 0.8 |
Protocol: Mechanism of Action (MOA) Studies
MOA studies are performed to determine how an inhibitor interacts with the enzyme and its substrate.[13][14] This information is crucial for understanding the inhibitor's in vivo efficacy and for guiding lead optimization.[13]
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of a test compound.
Materials:
-
Same as for IC50 determination.
Procedure:
-
Experimental Design:
-
The experiment involves measuring the initial reaction velocity at various substrate concentrations in the presence of several fixed concentrations of the inhibitor.
-
-
Set up the Assay:
-
Prepare a matrix of reaction conditions in a 96-well plate. Each row will have a fixed inhibitor concentration, and each column will have a different substrate concentration.
-
Include a control row with no inhibitor.
-
-
Perform the Assay:
-
Add the enzyme and inhibitor (at the fixed concentrations) to the appropriate wells and pre-incubate.
-
Initiate the reactions by adding the various concentrations of the substrate.
-
Monitor the reaction kinetics as described for the IC50 determination.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each combination of substrate and inhibitor concentration.
-
Generate a Michaelis-Menten plot (velocity vs. substrate concentration) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration). The pattern of the lines on the Lineweaver-Burk plot will reveal the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Data Presentation:
| Substrate [µM] | Velocity (no inhibitor) | Velocity (+Inhibitor [X µM]) | Velocity (+Inhibitor [Y µM]) |
| 1 | ... | ... | ... |
| 2 | ... | ... | ... |
| 5 | ... | ... | ... |
| 10 | ... | ... | ... |
| 20 | ... | ... | ... |
Diagram: A Representative Signaling Pathway Targeted by an Enzyme Inhibitor
A well-known example of targeted enzyme inhibition is the use of statins to lower cholesterol. Statins competitively inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.
Caption: Inhibition of HMG-CoA reductase by statins in the cholesterol biosynthesis pathway.
Advanced Topics in Enzyme Inhibitor Development
Structure-Activity Relationship (SAR) Studies
SAR studies are a cornerstone of medicinal chemistry and lead optimization.[22][23][24][25] By systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity, researchers can identify the key molecular features responsible for its potency and selectivity.[20][25] This iterative process of design, synthesis, and testing guides the development of more effective and safer drugs.[3]
Computational Approaches
Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly integral to the design and refinement of enzyme inhibitors.[3][] These in silico techniques allow for the rapid evaluation of large compound libraries, prediction of binding affinities, and guidance of chemical modifications to enhance potency and selectivity, thereby accelerating the drug discovery process.[3][4]
Clinical Significance of Enzyme Inhibitors
Enzyme inhibitors have transformed the treatment of a wide range of diseases.[5][7][8][29][30][][32] From ACE inhibitors for hypertension to protease inhibitors for HIV/AIDS and various kinase inhibitors for cancer, these targeted therapies have significantly improved patient outcomes.[5][6][8] The continued exploration of new enzyme targets and the development of novel inhibitor scaffolds hold immense promise for future therapeutic advancements.[4][11]
Conclusion
The development of enzyme inhibitors is a dynamic and multidisciplinary field that lies at the heart of modern medicine. A thorough understanding of enzyme kinetics, inhibition mechanisms, and the drug discovery process is essential for scientists working to develop the next generation of targeted therapies. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently and effectively contribute to this critical endeavor.
References
- Enzyme inhibitor - Wikipedia.
- Drug Discovery: Enzyme Inhibitor Design and Optimization - Hilaris Publisher.
- The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition.
- The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Bentham Science.
- SAR: Structure Activity Relationships - Collaborative Drug Discovery.
- What is the structure-activity relationship SAR in drug design? - Patsnap Synapse.
- Structure-Activity Relationship (SAR) Studies - Oncodesign Services.
- Structure Activity Relationships - Drug Design Org.
- Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition - MIT OpenCourseWare.
- Structure-activity relationship (SAR) - GARDP Revive.
- Classification, Modes of Action and Applications of Enzyme Inhibitors - Longdom Publishing.
- Breaking Down Barriers: The Power of Enzyme Inhibitors in Treating Diseases and Disorders - IT Medical Team.
- Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes - Fiveable.
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy - MedCrave online.
- What Are Enzyme Inhibitors And Its Importance | Infinita Biotech.
- Applications of enzyme inhibitors - EurekAlert!
- 2.5: Enzyme Kinetics and Inhibition - Chemistry LibreTexts.
- Efficient Drug Lead Discovery and Optimization - PMC - PubMed Central - NIH.
- Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad.
- Mechanistic and kinetic studies of inhibition of enzymes - PubMed.
- Enzyme inhibitors - UCL.
- Enzyme Inhibition - BYJU'S.
- Enzyme kinetics and inhibition | PPTX - Slideshare.
- Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition - Microbe Notes.
- IC50 Determination - edX.
- Enzyme Inhibition - Types of Inhibition - TeachMePhysiology.
- Enzyme Inhibitors as Drugs: Medical Applications and Scope - Zenodo.
- Lead Optimization in Discovery Drug Metabolism and Pharmacokinetics/Case study: The Hepatitis C Virus (HCV) Protease Inhibitor SCH 503034 - PMC - NIH.
- Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture - PMC.
- Lead Optimization in Early Drug Discovery - Cole-Parmer.
- structural changes & SAR for lead optimization - YouTube.
- 21.05 Mechanism-based Inhibition of Enzymes - YouTube.
- 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor - Biology LibreTexts.
- Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications.
- Enzyme Inhibition: The Phenomenon and Mechanism‐Independent Analysis.
- Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview.
Sources
- 1. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects | Bentham Science [eurekaselect.com]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. What Are Enzyme Inhibitors And Its Importance | Infinita Biotech [infinitabiotech.com]
- 7. Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy - MedCrave online [medcraveonline.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 15. longdom.org [longdom.org]
- 16. Untitled Document [ucl.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 19. fiveable.me [fiveable.me]
- 20. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 21. coleparmer.in [coleparmer.in]
- 22. collaborativedrug.com [collaborativedrug.com]
- 23. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 24. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 25. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 26. Lead Optimization in Discovery Drug Metabolism and Pharmacokinetics/Case study: The Hepatitis C Virus (HCV) Protease Inhibitor SCH 503034 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. courses.edx.org [courses.edx.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. What are the applications of enzyme inhibition? | AAT Bioquest [aatbio.com]
- 30. Applications of enzyme inhibitors | EurekAlert! [eurekalert.org]
- 32. Enzyme Inhibitors as Drugs: Medical Applications and Scope [zenodo.org]
Incorporation into specialty polymers for improved thermal stability
Application Note & Protocol
Topic: Incorporation of Advanced Stabilizers into Specialty Polymers for Enhanced Thermal Stability
Audience: Researchers, scientists, and materials development professionals.
Executive Summary
The operational ceiling of specialty polymers in demanding environments—such as those found in aerospace, automotive, and electronics—is frequently dictated by their inherent thermal stability.[1][2] Exceeding a polymer's thermal threshold initiates irreversible degradation, compromising its mechanical and structural integrity.[3][4] This application note serves as a comprehensive technical guide to enhancing the thermal resilience of specialty polymers through the strategic incorporation of advanced stabilizing additives. We will explore the fundamental mechanisms of polymer degradation, detail the classes of stabilizers that counteract these processes, provide validated protocols for their incorporation, and outline the analytical techniques required to quantify the resulting improvements in thermal performance.
The Imperative for Thermal Stability: Understanding Degradation Pathways
Thermal degradation is the molecular deterioration of a polymer due to overheating.[4] The process is not instantaneous but follows a cascade of chemical reactions, primarily initiated when the thermal energy supplied exceeds the bond dissociation energy of the weakest links in the polymer chain.[5] This degradation typically proceeds via three primary mechanisms:
-
Random Chain Scission: Covalent bonds in the polymer backbone rupture at random locations, leading to a rapid decrease in molecular weight and a corresponding loss of mechanical properties. This is a common pathway for polymers like polyethylene and polypropylene.[4][6]
-
Depolymerization ("Unzipping"): The polymer chain systematically reverts to its monomeric units, starting from the chain end. This is characteristic of polymers like poly(methyl methacrylate) (PMMA).[3][5]
-
Side-Group Elimination: Atoms or molecular groups attached to the main polymer backbone are eliminated, often leading to the formation of double bonds within the chain, which can cause discoloration and embrittlement.[5]
These degradation pathways are often initiated and accelerated by auto-oxidative cycles, where polymer-free radicals react with oxygen to form highly reactive hydroperoxides, perpetuating the degradation cascade.[4][7] The goal of thermal stabilization is to interrupt these destructive cycles.
Logical Framework: Degradation and Intervention
The following diagram illustrates the core mechanism of thermo-oxidative degradation and the points at which stabilizers intervene.
Caption: Mechanism of thermo-oxidative degradation and stabilizer intervention.
Classes of Thermal Stabilizers & Mechanisms of Action
The selection of a suitable stabilizer depends on the polymer type, processing conditions, and the end-use environment.[1][2] Often, a synergistic blend of stabilizers is required for comprehensive protection.[8][9]
Primary Antioxidants (Radical Scavengers)
-
Hindered Phenols: These are the workhorses for long-term thermal stability. They function by donating a hydrogen atom to the reactive peroxy radicals (POO•), converting them into stable hydroperoxides and forming a stable phenoxy radical that does not propagate the degradation chain.[10]
-
Hindered Amine Light Stabilizers (HALS): While primarily known for UV protection, HALS are also highly effective thermal stabilizers, especially for long-term, moderate-heat applications.[11][12][13] They do not absorb UV radiation but function via a regenerative cyclic process known as the Denisov Cycle, where they repeatedly scavenge polymer radicals (P•) and peroxy radicals (POO•).[12] This regenerative nature means they are not consumed quickly, providing extended protection.[11][14]
Secondary Antioxidants (Hydroperoxide Decomposers)
-
Phosphites and Phosphonites: These stabilizers are crucial for providing stability during high-temperature melt processing.[8][9][10] Their primary role is to decompose hydroperoxides (POOH) into non-radical, stable alcohols, thus preventing the branching step of the degradation cycle where one hydroperoxide can split into two new radicals.[8][15][16] They often work synergistically with primary antioxidants.[8][15]
Nanoparticle Stabilizers
-
Nanoclays, Metal Oxides (SiO₂, TiO₂, Al₂O₃), and Carbon Nanotubes: The incorporation of nanoparticles can significantly enhance the thermal stability of polymers.[17] The mechanism is often physical rather than chemical. Nanoparticles with high aspect ratios create a tortuous path that hinders the diffusion of volatile degradation products out of the polymer matrix and restricts the mobility of polymer chains.[17][18] This "barrier" effect retards mass and heat transport, increasing the overall decomposition temperature.[18]
Protocol: Incorporation of Stabilizers via Solution Casting
Solution casting is an excellent method for laboratory-scale screening and the fabrication of high-quality, uniform polymer films with well-dispersed additives.[19][20] It is particularly advantageous for incorporating temperature-sensitive additives that might degrade during high-temperature melt blending.[19]
Objective: To prepare a Polyether Ether Ketone (PEEK) film containing a phosphite stabilizer (e.g., Tris(2,4-di-tert-butylphenyl) phosphite) for enhanced thermal stability evaluation.
Materials & Equipment:
-
Specialty Polymer: PEEK powder (e.g., VICTREX™)
-
Thermal Stabilizer: Tris(2,4-di-tert-butylphenyl) phosphite
-
Solvent: Dichloromethane (DCM) or a suitable high-boiling point solvent for the specific polymer
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Ultrasonic bath
-
Glass petri dish or flat glass substrate
-
Leveling table or surface
-
Controlled-temperature vacuum oven
-
Analytical balance
Step-by-Step Methodology:
-
Solution Preparation (Polymer):
-
Accurately weigh 1.0 g of PEEK powder and transfer it to a 20 mL glass vial.
-
Add 10 mL of DCM to the vial to create a 10% (w/v) solution.
-
Add a magnetic stir bar, cap the vial, and place it on a magnetic stirrer at room temperature. Stir until the polymer is fully dissolved. This may take several hours. Causality Note: Ensuring complete dissolution is critical for a homogenous final film. Incomplete dissolution will result in defects.
-
-
Stabilizer Stock Solution Preparation:
-
Accurately weigh 100 mg of the phosphite stabilizer and dissolve it in 10 mL of DCM in a separate vial to create a 10 mg/mL stock solution.
-
Briefly sonicate the vial in an ultrasonic bath to ensure complete dissolution. Causality Note: A stock solution allows for precise and uniform addition of small quantities of the stabilizer.
-
-
Doping the Polymer Solution:
-
Calculate the volume of stock solution needed. To achieve a 1% (w/w) loading relative to the polymer, add 100 µL of the 10 mg/mL stabilizer stock solution to the 10 mL PEEK solution (containing 1.0 g of PEEK).
-
Allow the mixture to stir for an additional 30 minutes to ensure homogeneous distribution of the stabilizer.
-
-
Film Casting:
-
Thoroughly clean a glass petri dish with acetone and dry it completely.
-
Place the petri dish on a perfectly level surface. Causality Note: A level surface is paramount for achieving a film of uniform thickness, which is essential for repeatable thermal analysis.[19]
-
Carefully pour the polymer-stabilizer solution into the center of the petri dish, allowing it to spread evenly.
-
Loosely cover the dish to slow down the initial solvent evaporation rate. Causality Note: Rapid evaporation can trap bubbles and cause surface defects. A slow, controlled process is preferred.
-
-
Drying and Film Recovery:
-
Allow the solvent to evaporate at ambient temperature in a fume hood for 12-24 hours. The film should appear solid.
-
Transfer the petri dish to a vacuum oven. Dry the film at a temperature below the solvent's boiling point (e.g., 40-50°C) under vacuum for at least 24 hours to remove all residual solvent. Causality Note: Residual solvent can act as a plasticizer and artificially lower the measured degradation temperature, confounding results.
-
Once fully dried, carefully peel the film from the glass substrate using tweezers.
-
-
Control Sample:
-
Repeat steps 1-5 using pure DCM without the stabilizer stock solution to create a control film for comparative analysis.
-
Analytical Characterization & Data Validation
To validate the efficacy of the incorporated stabilizer, a suite of thermal analysis techniques is employed. These methods provide quantitative data on the material's thermal properties.[21][22][23]
Thermogravimetric Analysis (TGA)
TGA is the primary technique for determining thermal stability.[24][25] It measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[26][27] An increase in the onset temperature of degradation (T_onset) indicates improved thermal stability.
-
Protocol:
-
Cut a small, uniform piece of the polymer film (5-10 mg).
-
Place the sample in a TGA crucible (e.g., alumina).
-
Heat the sample from 30°C to 800°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
Determine the T_onset (often defined as the temperature at which 5% mass loss occurs) and the char yield (residual mass at the end of the test).
-
Experimental Workflow: From Concept to Data
Caption: Standard experimental workflow for evaluating thermal stabilizers.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature.[22][26] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). Significant shifts in these transitions after thermal aging can indicate degradation.[26]
Expected Results & Data Interpretation
The successful incorporation of a thermal stabilizer should yield clear, quantifiable improvements in the polymer's thermal properties as measured by TGA.
Table 1: Representative TGA Data for Stabilized PEEK
| Material Composition | Additive Loading (w/w) | Onset Decomposition Temp. (T_onset at 5% loss, °C) | Char Yield at 800°C (%) |
| Neat PEEK (Control) | 0% | 515 | 48 |
| PEEK + Phosphite Stabilizer | 1% | 540 | 51 |
| PEEK + HALS | 1% | 532 | 49 |
| PEEK + Nanoclay | 3% | 555 | 56 |
Interpretation: The data in Table 1 clearly demonstrates that all additives improved the thermal stability of the PEEK matrix. The phosphite and HALS additives provided a significant increase in T_onset by interrupting chemical degradation pathways. The nanoclay provided the most substantial improvement, likely due to the physical barrier mechanism, which is also reflected in the higher char yield.
Conclusion
Enhancing the thermal stability of specialty polymers is a critical step in expanding their operational range and ensuring long-term reliability. By understanding the fundamental mechanisms of thermal degradation, a rational selection of stabilizing additives can be made. This guide provides the theoretical framework and a practical, validated protocol for incorporating and evaluating these additives. The use of systematic thermal analysis, particularly TGA, is essential for quantifying the performance enhancement and validating the success of the stabilization strategy.
References
- EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers.
- C-Therm Technologies Ltd. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques.
- Tintoll. (n.d.). HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer.
- GlobalSpec. (n.d.). Chapter 2: Mechanisms of Thermal Degradation of Polymers.
- Amfine Chemical Corporation. (n.d.). Phosphites | Process Stabilizers for Plastics.
- Maris, M. (n.d.). The effect of various nanomaterials on the thermal degradation of polymers.
- Amfine Chemical Corporation. (n.d.). Hindered amine light stabilizers (HALS).
- Wikipedia. (n.d.). Hindered amine light stabilizers.
- AZoM. (2023, March 27). The Characterization of Polymers Using Thermal Analysis.
- González-Irun, J., et al. (n.d.). Effect of Nanoparticles on the Thermal Stability of Polymers. Cambridge Core.
- Tollcoating by Carestream. (n.d.). Using Polymer Solution Casting to Deliver High-Quality Films.
- Vinati Organics. (2024, June 21). How Does Phosphite Antioxidants Work?
- ResearchGate. (2015, August 5). Effect of nanoparticles on the thermal stability of PMMA nanocomposites prepared by in situ bulk polymerization.
- CPT ANL. (2017, April 13). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA.
- ResearchGate. (2019, August 9). Can nanoparticles really enhance thermal stability of polymers? Part I: An overview on thermal decomposition of addition polymers.
- Fiveable. (n.d.). Thermal degradation | Polymer Chemistry Class Notes.
- 3V Sigma USA. (n.d.). Hindered Amine Light Stabilizers (HALS).
- Everlight Chemical. (n.d.). Phosphite Antioxidant.
- Grokipedia. (n.d.). Thermal degradation of polymers.
- Fiveable. (n.d.). Film casting | Polymer Chemistry Class Notes.
- ResearchGate. (2015, August 10). High-performance phosphite stabilizer.
- Slideshare. (n.d.). Thermal degradation of Polymers.
- MDPI. (n.d.). Effect of Nanoparticles on the Morphology, Thermal, and Electrical Properties of Low-Density Polyethylene after Thermal Aging.
- Zeus. (2005). Thermal Degradation of Plastics.
- Fiveable. (n.d.). Thermal analysis | Polymer Chemistry Class Notes.
- NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- Nexus Analytics. (n.d.). Thermal Characterization of Polymers.
- The Society of Vacuum Coaters. (n.d.). Solvent Film Casting—A Versatile Technology for Specialty Films.
- Google Patents. (n.d.). US7172713B2 - Solution casting process for producing polymer film.
- AZoM. (2023, May 30). How Do Additives and Fillers Affect the Properties of Polymers?
- National Institutes of Health. (n.d.). Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers.
- 3devo. (n.d.). Polymer blends: mixing different plastics.
- Google Patents. (n.d.). EP0588147A1 - Process for producing polymer blends.
- Medium. (2023, July 3). How Additives Influence Key Material Properties Like Tg and Thermal Stability.
- Medium. (2023, October 30). Heat Stabilizers in Polymers: Balancing Performance and Environmental Impact.
- Herres, A. (2022, October 11). The Important Role of Additives: Enhancing Polymer Properties for High Performance Applications (Part 1).
- SGS PSI. (2015, December 23). Heat Stabilizers: The Coolest Polymer Additive.
- Medium. (2023, December 5). Thermal Stabilizers in Plastics: Preventing Degradation in High-Temperature Applications.
- Google Patents. (n.d.). CA2621780C - Method for addition of additives into a polymer melt.
- Al-Mustansiriyah University. (n.d.). Lec-1: Introduction to Polymer Blend.
- Kruger, F. (2022, November 7). Amazing information on Polymer Blends.
Sources
- 1. specialchem.com [specialchem.com]
- 2. specialchem.com [specialchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. appstate.edu [appstate.edu]
- 5. globalspec.com [globalspec.com]
- 6. fiveable.me [fiveable.me]
- 7. Thermal degradation of Polymers | PPTX [slideshare.net]
- 8. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 9. chempoint.com [chempoint.com]
- 10. specialchem.com [specialchem.com]
- 11. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 12. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 13. 3vsigmausa.com [3vsigmausa.com]
- 14. HALS | Light Stabilizers for Plastics & Coatings | amfine.com [amfine.com]
- 15. vinatiorganics.com [vinatiorganics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Using Polymer Solution Casting to Deliver High-Quality Films - Tollcoating by Carestream [carestream.com]
- 20. fiveable.me [fiveable.me]
- 21. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 22. azom.com [azom.com]
- 23. fiveable.me [fiveable.me]
- 24. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 25. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 26. advanced-emc.com [advanced-emc.com]
- 27. nexus-analytics.com.my [nexus-analytics.com.my]
Application Notes & Protocols: The Hydroxymethyl-Morpholine Moiety as a Versatile Synthetic Hub
Introduction: The Strategic Importance of the Functionalized Morpholine Ring
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure."[1][2] Its frequent appearance in approved drugs and clinical candidates is no coincidence. The morpholine moiety often imparts favorable physicochemical and metabolic properties, such as enhanced aqueous solubility, improved pharmacokinetic profiles, and the ability to form key interactions with biological targets.[3][4] While the core morpholine scaffold is valuable, its true potential is unlocked through strategic functionalization.
The N-substituted hydroxymethyl group, specifically on the morpholine nitrogen (morpholin-4-yl)methanol, represents a particularly powerful and versatile synthetic handle. This primary alcohol is not merely a terminal group; it is a gateway to a vast chemical space. Through a series of well-established downstream reactions, this hydroxyl group can be transformed into a variety of functional groups, each opening new avenues for molecular elaboration, linker attachment, and property modulation.
This guide provides a detailed exploration of the principal downstream reactions of the hydroxymethyl group on the morpholine ring. We will delve into the mechanistic rationale behind key transformations, provide field-tested experimental protocols, and offer comparative data to guide researchers in selecting the optimal synthetic strategy for their specific drug discovery program.
Section 1: Oxidation—Accessing Key Carbonyl Intermediates
The oxidation of the primary alcohol of (morpholin-4-yl)methanol is arguably the most critical transformation, providing access to the aldehyde and carboxylic acid. These carbonyl compounds are foundational building blocks for a majority of subsequent diversification strategies.
Controlled Oxidation to Morpholine-4-carbaldehyde
The conversion of the hydroxymethyl group to morpholine-4-carbaldehyde creates a highly valuable electrophilic center.[5] This aldehyde is a key intermediate for reactions such as reductive amination, Wittig olefination, and the formation of various heterocyclic systems, making it a cornerstone for library synthesis. The key is to employ mild oxidizing agents that prevent over-oxidation to the carboxylic acid.
Caption: General workflow for the synthesis of morpholine-4-carbaldehyde.
This protocol is favored for its mild conditions, high yields, and operational simplicity, avoiding the use of heavy metals.
Materials:
-
(Morpholin-4-yl)methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of (morpholin-4-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield morpholine-4-carbaldehyde.[5]
| Method | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin | Dess-Martin Periodinane (DMP) | DCM, Room Temp | Mild, High Yield, No Metals | Reagent is expensive, potentially explosive at high temp. |
| Swern | Oxalyl Chloride, DMSO, Et₃N | DCM, -78 °C to RT | High Yield, Widely Applicable | Requires cryogenic temps, foul odor (dimethyl sulfide) |
| Parikh-Doering | Sulfur Trioxide Pyridine Complex | DMSO, DCM, Et₃N | Room Temp, Non-toxic | Can be slower than Swern |
| TEMPO (Anelli) | TEMPO (cat.), NaOCl | DCM/H₂O, 0 °C | Catalytic, Inexpensive | Requires careful pH control, potential for chlorination |
Full Oxidation to Morpholine-4-carboxylic Acid
Oxidizing the hydroxymethyl group to morpholine-4-carboxylic acid provides a crucial precursor for one of the most fundamental reactions in drug discovery: amide bond formation.[6][7] The resulting N-acyl morpholine derivatives are common structural motifs in bioactive molecules.[8][9] This transformation requires stronger oxidizing conditions than the aldehyde synthesis.
The Jones reagent provides a powerful and often complete oxidation of primary alcohols to carboxylic acids.
Materials:
-
(Morpholin-4-yl)methanol
-
Jones Reagent (CrO₃ in aqueous H₂SO₄)
-
Acetone
-
Isopropanol (for quenching)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve (morpholin-4-yl)methanol (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.
-
Add Jones reagent dropwise to the stirred solution. Maintain the temperature below 10 °C. A green precipitate of chromium salts will form.
-
After the addition is complete, stir the mixture at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the excess oxidant by the careful addition of isopropanol until the orange color disappears.
-
Remove the acetone under reduced pressure.
-
Dilute the remaining residue with water and extract several times with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude morpholine-4-carboxylic acid.[7] The product may be purified by recrystallization or chromatography if necessary.
Downstream Application: Amide Coupling
The synthesis of amides is a cornerstone of medicinal chemistry.[10] Morpholine-4-carboxylic acid can be readily coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents.
Caption: Two-stage synthesis of N-acyl morpholines via carboxylic acid intermediate.
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by an amine.[11]
Materials:
-
Morpholine-4-carboxylic acid
-
Primary or secondary amine (R-NH₂)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve morpholine-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add EDC·HCl (1.2 eq) portion-wise and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by silica gel column chromatography or recrystallization.
Section 2: Conversion to Halomethyl Electrophiles
Transforming the hydroxyl group into a halide creates a potent electrophile. The resulting 4-(halomethyl)morpholine is an excellent alkylating agent, perfect for SN2 reactions with a wide range of nucleophiles (amines, thiols, phenols, etc.). This allows for the direct installation of the "morpholinomethyl" moiety, a common tactic to enhance solubility and modulate basicity.
Caption: Pathway for converting the hydroxyl to a halide for SN2 reactions.
Synthesis of 4-(Chloromethyl)morpholine
Thionyl chloride (SOCl₂) is a highly effective reagent for converting primary alcohols to the corresponding alkyl chlorides.[12][13]
Materials:
-
(Morpholin-4-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a stirred solution of (morpholin-4-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq) dropwise.[12]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction can be gently heated to reflux if necessary to drive it to completion.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases.
-
Separate the organic layer, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 4-(chloromethyl)morpholine, which can be purified by distillation or chromatography.[14]
Synthesis of 4-(Bromomethyl)morpholine
The Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is a mild and reliable method for converting alcohols to alkyl bromides.[15]
Materials:
-
(Morpholin-4-yl)methanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of (morpholin-4-yl)methanol (1.0 eq) and CBr₄ (1.5 eq) in anhydrous DCM at 0 °C, add PPh₃ (1.5 eq) portion-wise.[15]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add hexanes or diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter off the solid and wash with cold hexanes.
-
Concentrate the filtrate and purify the crude 4-(bromomethyl)morpholine by silica gel column chromatography.[16]
| Halide | Method | Reagents | Typical Conditions | Key Considerations |
| Chloride | Thionyl Chloride | SOCl₂ | DCM, 0 °C to RT/reflux | Generates HCl and SO₂ gas; requires good ventilation.[12] |
| Chloride | Oxalyl Chloride | (COCl)₂, cat. DMF | DCM, 0 °C to RT | Generates gaseous byproducts (CO, CO₂, HCl). |
| Bromide | Appel Reaction | CBr₄, PPh₃ | DCM, 0 °C to RT | Mild conditions; purification needed to remove PPh₃O.[15] |
| Bromide | Phosphorus Tribromide | PBr₃ | Anhydrous Ether or THF, 0 °C | Reagent is corrosive and water-sensitive. |
Section 3: O-Functionalization—Ethers and Esters
Direct functionalization of the hydroxyl oxygen via etherification or esterification provides a straightforward route to modify lipophilicity, introduce metabolically labile groups (prodrug strategy), or add linkers for conjugation.
Etherification via Williamson Synthesis
This classic method involves the deprotonation of the alcohol to form a nucleophilic alkoxide, followed by an SN2 reaction with an alkyl halide.
Materials:
-
(Morpholin-4-yl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of (morpholin-4-yl)methanol (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes (or until hydrogen evolution ceases).
-
Cool the resulting alkoxide solution back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Stir the reaction at room temperature (or heat gently if required) for 4-16 hours until TLC indicates completion.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ether product by silica gel column chromatography.
Esterification via Acylation
Ester formation is readily achieved by reacting the alcohol with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base.[17] This method is often faster and more efficient than the acid-catalyzed Fischer esterification for complex substrates.[18]
Materials:
-
(Morpholin-4-yl)methanol
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve (morpholin-4-yl)methanol (1.0 eq) in anhydrous DCM and add pyridine (1.5 eq). Cool the solution to 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by silica gel column chromatography.
Conclusion
The hydroxymethyl group on the morpholine ring is a uniquely valuable and versatile functional handle. As demonstrated, it serves as a reliable precursor to aldehydes, carboxylic acids, and alkyl halides—three of the most important functional groups in synthetic organic and medicinal chemistry. The ability to readily convert a simple alcohol into these diverse intermediates allows researchers to rapidly build molecular complexity, explore structure-activity relationships, and optimize the properties of drug candidates. The protocols and comparative data provided herein serve as a practical guide for leveraging this powerful synthetic hub in the pursuit of novel therapeutics.
References
- Vertex AI Search. (n.d.). Morpholine-4-carbaldehyde - Solubility of Things.
- ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF.
- OUCI. (n.d.). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
- ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]
- Fallacara, A. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
- Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
- Bertolasi, V., et al. (2011). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Beilstein Journal of Organic Chemistry, 7, 1266–1274. [Link]
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- ResearchGate. (n.d.). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM).
- PubChem. (n.d.). N-Formylmorpholine.
- Who we serve. (n.d.). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
- PubChem. (n.d.). 4-(Bromomethyl)morpholine.
- PubChem. (n.d.). 4-(Chloromethyl)morpholine.
- ResearchGate. (2023). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
- Sharma, A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(38), 5132–5136. [Link]
- Borneo Journal of Resource Science and Technology. (2014). The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide.
- ResearchGate. (n.d.). Representative morpholine ring formation reactions.
- NCBI. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
- Uprety, R., et al. (2018). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568–2571. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.
- Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
- AIChE. (n.d.). Kinetic of the Esterification of Fatty Acids with Methanol for Biodiesel Production.
- Kammili, V. R., et al. (2011). Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey. Der Pharma Chemica, 3(5), 141-145. [Link]
- Google Patents. (n.d.). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
- Wu, J., & Liu, W. (2021). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. Organic Letters, 23(15), 5896–5901. [Link]
- UC Davis ChemTrope. (2014). Synthesis of Carboxylic Acids via Oxidation of Alcohols and Oxidative Cleavage of Alkenes.
- Chemguide. (n.d.). Oxidation of aldehydes and ketones.
- RIKEN. (2020). A highly active and robust solid catalyst provides high yields of esters by continuous flow.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
- Chemistry LibreTexts. (2022). 19.3: Oxidation of Aldehydes and Ketones.
- Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by benzylic oxidation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. hepatochem.com [hepatochem.com]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. 4-(2-Chloroethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 13. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 14. 4-(Chloromethyl)morpholine | C5H10ClNO | CID 12331083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 4-(Bromomethyl)morpholine | C5H10BrNO | CID 20480694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Large-scale synthesis considerations for CAS 473923-56-7
Application Notes & Protocols for Large-Scale Synthesis
Topic: Large-Scale Synthesis Considerations for CAS 473923-56-7
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Critical Advisory on CAS 473923-56-7
The Chemical Abstracts Service (CAS) number 473923-56-7 is associated with significant ambiguity across publicly accessible chemical databases and commercial suppliers. Investigations have linked this CAS number to at least two distinct chemical entities: tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate and 4-(4-methylpiperazin-1-yl)aniline . This discrepancy presents a critical challenge for procurement, process development, and regulatory submission.
This guide, therefore, takes a comprehensive approach by providing detailed large-scale synthesis considerations for both potential compounds. It is imperative for any researcher or organization to independently verify the precise molecular identity of their material through rigorous analytical characterization (e.g., NMR, MS, elemental analysis) before commencing any scale-up activities. This document is structured into two main parts, each dedicated to one of the candidate molecules, to provide maximum utility while acknowledging the existing data conflict.
Part 1: Large-Scale Synthesis of this compound
Introduction and Strategic Importance
This compound is a valuable chiral building block in medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of a Boc-protecting group and a primary alcohol offers orthogonal handles for subsequent chemical modifications, making it a key intermediate in the synthesis of complex pharmaceutical agents[1][2][3]. For instance, it serves as a crucial intermediate for synthesizing inhibitors of human epidermal growth factor receptor kinases[4].
The primary challenge in its large-scale synthesis lies in controlling stereochemistry (if a specific enantiomer is required) and ensuring a safe, efficient reduction of a carboxylic acid derivative without compromising the labile Boc-protecting group.
Recommended Scalable Synthetic Protocol
The most robust and scalable approach to synthesize the racemic compound involves the reduction of a commercially available carboxylic acid precursor. This method avoids more complex or hazardous reagents and is amenable to standard industrial equipment.
Reaction Scheme: 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid → this compound
Protocol: A detailed synthesis protocol is described for the reduction of 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid[3].
-
Vessel Preparation: Ensure a clean, dry, nitrogen-purged reactor equipped with overhead stirring, a temperature probe, and a controlled addition funnel.
-
Reagent Charge: Charge the reactor with 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid (1.0 eq) and a suitable solvent such as tetrahydrofuran (THF, ~8-10 L/kg).
-
Activation: Cool the mixture to 0-5 °C. Add a tertiary amine base like N,N-Diisopropylethylamine (Hunig's base, 2.5 eq) followed by the slow, controlled addition of ethyl chloroformate (1.2 eq) while maintaining the internal temperature below 10 °C. The formation of a mixed anhydride activates the carboxylic acid for reduction.
-
Reduction: After stirring for 1-2 hours, sodium borohydride (NaBH₄, 4.0 eq) is added portion-wise, ensuring the temperature does not exceed 20 °C. Following this, methanol (MeOH, ~2 L/kg of starting material) is slowly added to facilitate the reduction. This step is exothermic and requires careful monitoring.
-
Quench & Workup: The reaction is stirred for 1-2 hours at room temperature. The reaction is then carefully quenched by the slow addition of water or saturated ammonium chloride solution.
-
Extraction & Isolation: The organic solvents are removed under reduced pressure. The resulting aqueous residue is extracted with a suitable solvent like ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude product, typically an oil or a low-melting solid, can be purified by silica gel chromatography on a large scale or, if purity is sufficient, carried forward directly.
Critical Process Parameters
| Parameter | Recommended Range | Justification & Causality |
| Temperature (Activation) | 0-10 °C | Prevents degradation of the mixed anhydride intermediate and minimizes side reactions. |
| Temperature (Reduction) | < 20 °C | Controls the exotherm from the reaction of NaBH₄ and subsequent methanol addition, ensuring safety and preventing Boc-deprotection. |
| Reagent Equivalents | See Protocol | Stoichiometry is optimized for high conversion while managing cost and downstream purification. Excess NaBH₄ ensures complete reduction. |
| Solvent Selection | THF, Ethyl Acetate | THF is an excellent solvent for both the starting material and intermediates. Ethyl acetate is used for extraction due to its favorable partition coefficient and ease of removal. |
| Quench Strategy | Slow addition of H₂O | Safely neutralizes excess reducing agent and hydrolyzes any remaining activated species. |
Experimental Workflow Diagram
Caption: Scalable workflow for this compound.
Part 2: Large-Scale Synthesis of 4-(4-methylpiperazin-1-yl)aniline
Introduction and Strategic Importance
4-(4-Methylpiperazin-1-yl)aniline is a versatile intermediate widely used in the synthesis of pharmaceuticals, particularly kinase inhibitors for oncology and antiviral agents[5][6]. The molecule combines an aniline moiety, which is a common pharmacophore and a synthetic handle for amide bond formation or further aryl functionalization, with a methylpiperazine group that often enhances solubility and receptor binding.
The key to a successful large-scale synthesis is the efficient and safe reduction of the corresponding nitroaromatic precursor. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean conversion, and favorable waste profile (the only byproduct is water).
Recommended Scalable Synthetic Protocol
The industrial synthesis of this aniline derivative is dominated by the catalytic hydrogenation of 1-methyl-4-(4-nitrophenyl)piperazine.
Reaction Scheme: 1-methyl-4-(4-nitrophenyl)piperazine → 4-(4-methylpiperazin-1-yl)aniline
Protocol: A typical procedure for catalytic hydrogenation achieving high yields is as follows[5].
-
Reactor Setup: A hydrogenation-rated reactor (e.g., a stainless steel autoclave) is required. The vessel must be equipped with high-torque agitation (e.g., a gas-entraining impeller), a heating/cooling jacket, and connections for hydrogen gas, nitrogen, and vacuum.
-
Catalyst & Reagent Loading: The reactor is charged with the starting material, 1-methyl-4-(4-nitrophenyl)piperazine (1.0 eq), and a suitable solvent such as methanol or ethanol (~10-15 L/kg). The catalyst, typically 5% Palladium on Carbon (Pd/C, ~1-5 mol% loading, 50% wet), is added as a slurry in the same solvent.
-
Inerting: The reactor headspace is purged several times with nitrogen to remove all oxygen, followed by a vacuum hold test to ensure vessel integrity.
-
Hydrogenation: The reactor is pressurized with hydrogen gas (typically 50-100 psi or 0.3-0.7 MPa). The mixture is heated to 40-60 °C and agitated vigorously. Reaction progress is monitored by the cessation of hydrogen uptake and confirmed by in-process analysis (e.g., HPLC, TLC).
-
Post-Reaction Purge: Upon completion, the reactor is cooled, the hydrogen pressure is vented, and the headspace is purged again with nitrogen.
-
Catalyst Filtration: The reaction mixture is filtered through a bed of celite or a dedicated catalyst filtration system to remove the palladium catalyst. This is a critical step to prevent catalyst fires; the filter cake must be kept wet with solvent at all times and handled according to established safety protocols for pyrophoric catalysts.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the desired product, 4-(4-methylpiperazin-1-yl)aniline, often as a solid. Purity is typically very high (>98%), and further purification may not be necessary[5].
Critical Process Parameters
| Parameter | Recommended Range | Justification & Causality |
| Hydrogen Pressure | 50-100 psi (0.3-0.7 MPa) | Higher pressure increases the rate of reaction by improving hydrogen solubility in the solvent. The optimal pressure balances reaction time and equipment rating. |
| Temperature | 40-60 °C | Provides sufficient thermal energy to drive the reaction at a reasonable rate without promoting side reactions or solvent loss. |
| Catalyst Loading | 1-5 mol% (5% Pd/C) | Balances reaction speed with cost and the burden of removal. Lower loadings are possible but may extend reaction times significantly. |
| Agitation Speed | High (Gas-entraining) | Critical for suspending the catalyst and ensuring efficient gas-liquid mass transfer, which is often the rate-limiting step in large-scale hydrogenations. |
| Catalyst Handling | Wet filtration, N₂ blanket | Palladium on carbon is pyrophoric when dry and exposed to air. Strict adherence to safety protocols is mandatory to prevent fires. |
Process Safety & Analytical Considerations
Safety: The primary hazard is the handling of flammable hydrogen gas under pressure and the pyrophoric nature of the Pd/C catalyst[7][8][9]. All equipment must be properly grounded to prevent static discharge. Personnel must be trained in handling high-pressure gas and pyrophoric solids. A safety data sheet indicates the final product causes severe skin burns and eye damage[4][7][8][9].
Analytical Monitoring:
-
In-Process Control (IPC): HPLC is the method of choice to monitor the disappearance of the starting material and the appearance of the product. A sample can be taken after hydrogen uptake ceases to confirm completion.
-
Final Product QC: The final product should be analyzed for purity (HPLC), identity (¹H NMR, MS), and residual palladium content (ICP-MS), which is a critical specification for pharmaceutical intermediates.
Experimental Workflow Diagram
Caption: Scalable workflow for 4-(4-methylpiperazin-1-yl)aniline via catalytic hydrogenation.
Conclusion
This document provides robust, scalable synthesis protocols for the two primary compounds associated with CAS 473923-56-7. For This compound , the key considerations are controlled temperature during the activation and reduction steps to ensure selectivity and protect the Boc group. For 4-(4-methylpiperazin-1-yl)aniline , the process is dominated by the safe and efficient execution of a catalytic hydrogenation, with paramount importance placed on catalyst handling and gas-liquid mass transfer. Researchers and drug development professionals must first resolve the identity of their target molecule before applying the relevant protocol outlined herein.
References
- PubChem. 4-(4-Methylpiperazin-1-yl)aniline.
- Pomeislová, A., Vrzal, L., Kozák, J., & Veverka, V. (2020). A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing various chemical moieties.
- ChemBK. 4-[(4-Methylpiperazin-1-yl)methyl]aniline. [Link]
- American Elements. 4-Boc-(3-Hydroxymethyl)morpholine | CAS 473923-56-7. [Link]
- Google Patents. Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
- Interchim. SAFETY DATA SHEET - 4-(4-METHYLPIPERAZINO)ANILINE. [Link]
- Angene Chemical. 4-Morpholinecarboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester. [Link]
- MySkinRecipes. 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline. [Link]
- Google Patents.
- American Elements. 473923-56-7. [Link]
Sources
- 1. 473923-56-7[4-Boc-(3-Hydroxymethyl)morpholine]- Acmec Biochemical [acmec.com.cn]
- 2. 714971-28-5 Cas No. | tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate | Apollo [store.apolloscientific.co.uk]
- 3. 108149-63-9 | (R)-tert-Butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 4. chembk.com [chembk.com]
- 5. americanelements.com [americanelements.com]
- 6. americanelements.com [americanelements.com]
- 7. Welcome to the NIST WebBook [webbook.nist.gov]
- 8. CAS SciFinder Discovery Platform [cas.org]
- 9. Identify chemical substances | CAS SciFinder [cas.org]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. This molecule, a key chiral building block in pharmaceutical synthesis, presents unique purification challenges due to its structural features.[1][2] Its polarity, conferred by the hydroxymethyl group and morpholine oxygen and nitrogen atoms, combined with the lipophilic Boc-protecting group, requires a carefully optimized approach to achieve high purity.
This guide moves beyond standard protocols to provide a deeper, causality-driven framework for troubleshooting common issues encountered in the lab. We will address frequent problems, explain the underlying chemical principles, and offer field-proven solutions to streamline your workflow and maximize your yield and purity.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of the target molecule and how they dictate the chromatographic strategy.
Q1: What are the key physicochemical properties of this compound that influence its purification?
A: The chromatographic behavior of this compound is governed by a balance of polar and non-polar characteristics.
-
Polarity: The primary alcohol (-CH₂OH) and the morpholine ring's ether oxygen and tertiary amine nitrogen (even when part of a carbamate) can form hydrogen bonds with the polar stationary phase (silica gel).[3] This strong interaction can lead to significant retention and peak tailing.
-
Lipophilicity: The tert-butoxycarbonyl (Boc) group is bulky and non-polar, which moderates the molecule's overall polarity and allows for elution with common solvent systems.
-
Potential for Instability: While generally stable, the Boc group can be labile under strongly acidic conditions. Standard silica gel is inherently acidic and can, in some cases, lead to partial deprotection or other side reactions during prolonged exposure on the column.[4]
Q2: Why is normal-phase chromatography on silica gel the default method, and what are its potential drawbacks for this specific molecule?
A: Normal-phase chromatography, using a polar stationary phase like silica gel and a less polar mobile phase, is the standard choice for this class of compounds.[5]
-
Mechanism: Separation occurs based on the analyte's polarity. More polar compounds, like our target molecule, interact more strongly with the acidic silanol (Si-OH) groups on the silica surface and therefore elute later than non-polar impurities.
-
Drawbacks:
-
Peak Tailing: The basic nitrogen of the morpholine ring and the hydrogen-bonding capacity of the hydroxyl group can lead to strong, non-ideal interactions with the acidic silanol groups, causing the characteristic "tailing" of elution peaks. This reduces resolution and fraction purity.
-
Irreversible Adsorption/Degradation: In some instances, the interaction with silica is so strong that the compound is either partially retained on the column, lowering the yield, or it degrades.[4]
-
Q3: How should I approach selecting an initial solvent system for Thin-Layer Chromatography (TLC) analysis?
A: The goal of TLC is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.3 for the target compound.[6] This Rƒ value typically translates well to column chromatography, ensuring the compound elutes in a reasonable volume without moving too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening).
-
Starting Point: A good initial system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Begin with a ratio of approximately 3:1 Hexanes:Ethyl Acetate.
-
Optimization:
-
If the spot remains at the baseline (Rƒ ≈ 0), increase the polarity by increasing the proportion of ethyl acetate (e.g., 2:1, then 1:1).
-
If the spot moves with the solvent front (Rƒ ≈ 1), decrease the polarity by reducing the proportion of ethyl acetate (e.g., 5:1, then 10:1).[1]
-
Part 2: Standard Operating Protocol
This section provides a detailed, self-validating protocol for the purification.
Experimental Parameters Summary
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for normal-phase chromatography. |
| Column Dimensions | 30-50 g of silica per 1 g of crude material | Ensures sufficient resolving power. |
| Initial Eluent | Hexanes:Ethyl Acetate (EtOAc) | A versatile system with tunable polarity. |
| Target Rƒ (TLC) | 0.2 - 0.3 | Optimal for good separation and reasonable elution time. |
| Sample Loading | Dry Loading (preferred) or Wet Loading | Dry loading prevents band broadening, especially if the compound is poorly soluble in the eluent.[7] |
| Elution Strategy | Isocratic or Gradient | Start isocratically. A shallow gradient of increasing polarity can be used to speed up elution if the band is broad.[4] |
Step-by-Step Methodology
-
TLC Analysis & Solvent System Optimization:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it using various Hexanes:EtOAc ratios (e.g., 5:1, 3:1, 1:1) to find the system that yields an Rƒ of ~0.25 for the product spot.
-
Visualize the spots using a UV lamp (if applicable) and/or by staining with an appropriate agent (e.g., potassium permanganate or vanillin stain).
-
-
Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.
-
Pour the slurry into the column. Use gentle air pressure to pack the silica bed firmly and evenly, ensuring no air bubbles are trapped.[8]
-
Drain the excess solvent until the solvent level meets the top of the silica bed.
-
-
Sample Loading (Dry Loading Protocol):
-
Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude material) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a protective layer of sand over the sample.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, taking care not to disturb the top layer of sand.
-
Apply gentle, steady air pressure to begin eluting the compounds. Maintain a consistent flow rate.
-
Collect fractions in an ordered array of test tubes. The size of the fractions should be approximately 10-20% of the column volume.
-
Continuously monitor the elution progress by TLC analysis of the collected fractions. Spot every few fractions on a single TLC plate to track the emergence of the product and impurities.
-
Combine the fractions containing the pure product, and remove the solvent under reduced pressure.
-
Part 3: Troubleshooting Guide
This section uses a question-and-answer format to address specific problems.
Problem 1: Poor Resolution & Severe Peak Tailing
-
Q: My product spot is streaking badly on the TLC plate, and the column fractions are showing broad, tailing peaks. What is the cause, and how do I fix it?
-
A: This is a classic sign of strong, undesirable interactions between your polar compound and the acidic silanol groups on the silica surface. The molecule "sticks" and elutes slowly and unevenly.
-
Solution 1: Add a Mobile Phase Modifier. The most common solution is to add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica.
-
Protocol: Add 0.5-1% triethylamine (Et₃N) to your optimized Hexanes:EtOAc eluent. Re-run the TLC with the modified solvent to confirm improved spot shape before applying it to the column. The Et₃N will compete for the acidic sites, allowing your compound to elute more symmetrically.
-
-
Solution 2: Deactivate the Silica Gel. If a modifier is insufficient or undesirable, you can deactivate the silica gel itself before packing the column.[6]
-
Protocol: Prepare your eluent (e.g., 1:1 Hexanes:EtOAc) and add 1-2% triethylamine. Flush the packed silica column with 2-3 column volumes of this deactivating solvent. Then, flush with 2-3 column volumes of the regular eluent (without triethylamine) before loading your sample.[6]
-
-
Problem 2: Product Won't Elute (Rƒ = 0)
-
Q: I've tried 100% ethyl acetate, and my compound still doesn't move from the baseline on the TLC plate. How can I get it off the column?
-
A: Your mobile phase is not polar enough to compete with the silica gel for your highly polar compound. You need a more aggressive solvent system.
-
Solution: Switch to a More Polar Solvent System. Dichloromethane (DCM) and methanol (MeOH) are excellent choices for eluting highly polar compounds.
-
Protocol: Start a new TLC analysis with a system of 99:1 DCM:MeOH. If the Rƒ is still too low, increase the methanol content incrementally (e.g., 98:2, 95:5). For very stubborn basic compounds, a stock solution of 10% ammonium hydroxide in methanol can be used, with 1-10% of this stock solution added to dichloromethane.[4] This both increases polarity and basifies the system to prevent strong adsorption.
-
-
Problem 3: Suspected On-Column Degradation & Low Yield
-
Q: My final yield is significantly lower than expected, and my TLC analysis shows new, unidentified spots after running the column. Is my compound decomposing?
-
A: It is highly likely that your compound is not stable on the acidic silica gel. The Boc group is particularly susceptible to acid-catalyzed hydrolysis.
-
Diagnostic Step: 2D TLC Stability Test.
-
Spot your crude material on a TLC plate and develop it normally.
-
Rotate the plate 90 degrees.
-
Instead of adding a new solvent, place the plate back into the same solvent tank and re-develop it.
-
If the compound is stable, you will see a single spot along the diagonal. If it is degrading on the silica, you will see new spots appearing off the diagonal.[4]
-
-
Solution 1: Use a Deactivated Stationary Phase. As described in Problem 1, using triethylamine in the eluent or pre-washing the column can passivate the silica and prevent degradation.
-
Solution 2: Switch to a Neutral Stationary Phase. If degradation persists, switch to a less acidic stationary phase.
-
Alumina (Al₂O₃): Can be obtained in acidic, neutral, or basic forms. Neutral or basic alumina is an excellent choice for acid-sensitive compounds. Note that the elution order may differ from silica.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can be effective for separating moderately polar compounds.[4]
-
-
Part 4: Visual Workflows
Diagram 1: Troubleshooting Flowchart
This diagram outlines the decision-making process when encountering common purification issues.
Caption: A decision tree for troubleshooting common column chromatography issues.
Diagram 2: Method Development Workflow
This diagram illustrates the logical progression from initial analysis to final purification.
Caption: A systematic workflow for developing a column chromatography method.
References
- University of Rochester, Department of Chemistry.
- ChemBK. tert-Butyl (3S)-3-(hydroxymethyl)
- ChemistryViews.
- Waters Blog.
- uHPLCs.com. 5 Troubleshooting Common HPLC Column Problems and Solutions. [Link]
- SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]
- National Institutes of Health (NIH).
- ResearchGate.
- alwsci.com. Liquid phase method for morpholine. [Link]
- alwsci.com. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
- PubChem. tert-Butyl (3R)-3-(hydroxymethyl)
- Organic Syntheses. Synthesis of 2-Bromo-N-Boc-glycine tert-butyl ester. [Link]
- Organic Syntheses.
- PubChem. tert-Butyl 3-(hydroxymethyl)
Sources
- 1. chembk.com [chembk.com]
- 2. guidechem.com [guidechem.com]
- 3. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 4. Chromatography [chem.rochester.edu]
- 5. uhplcs.com [uhplcs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of N-Boc-3-hydroxymethylmorpholine
From the Senior Application Scientist's Desk:
Welcome to the technical support guide for the synthesis of N-Boc-3-hydroxymethylmorpholine. As a crucial chiral building block in pharmaceutical development, achieving high purity is not just a goal, but a necessity for the integrity of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredient (API). This guide is structured to address the common challenges and impurities encountered during its synthesis. We will move beyond simple procedural lists to explore the chemical causality behind impurity formation and provide robust, field-proven strategies for their identification, mitigation, and removal.
Section 1: Common Synthetic Pathways & Key Control Points
Understanding the origin of an impurity begins with a clear map of the synthetic process. The two most prevalent strategies for preparing N-Boc-3-hydroxymethylmorpholine are:
-
Route A: Reduction of a Carboxylic Acid/Ester: This pathway involves the reduction of the C3-carboxyl group of a precursor like (S)-4-Boc-morpholine-3-carboxylic acid.
-
Route B: Protection of an Amino Alcohol: This approach starts with 3-hydroxymethylmorpholine, which is then protected at the nitrogen atom using Di-tert-butyl dicarbonate ((Boc)₂O).
Each route has distinct critical points where impurities can be introduced. The following diagram illustrates these pathways and highlights the potential branching points for common impurity formation.
Section 2: Troubleshooting Guide: Impurity Identification and Mitigation
This section addresses specific analytical observations and provides a logical framework for diagnosing and solving common purity issues.
Q1: My final product analysis (HPLC/NMR) shows a significant amount of unreacted starting material. What are the likely causes and solutions?
A1: This is one of the most frequent issues and points to an incomplete conversion. The cause depends on your synthetic route.
-
For Route A (Reduction):
-
Causality: The presence of N-Boc-3-morpholinecarboxylic acid indicates insufficient reducing agent, poor reagent quality, or inadequate reaction time/temperature. Borane reductions, for instance, can be sluggish with sterically hindered carboxylates.
-
Troubleshooting Steps:
-
Verify Reagent Activity: Ensure your reducing agent (e.g., LiAlH₄, BH₃•THF) has not degraded. Use a freshly opened bottle or titrate to determine its active concentration.
-
Increase Reagent Stoichiometry: Incrementally increase the molar equivalents of the reducing agent (e.g., from 1.5 to 2.0 eq.). Monitor the reaction by TLC or in-process HPLC to find the optimal amount without generating new byproducts.
-
Extend Reaction Time/Increase Temperature: Carboxylic acid reductions can require prolonged stirring or gentle heating. Follow the reaction progress until the starting material spot/peak is no longer detectable.
-
-
-
For Route B (Protection):
-
Causality: The presence of 3-hydroxymethylmorpholine suggests that the N-Boc protection is incomplete. This can be due to insufficient (Boc)₂O, a weak or insufficient amount of base, or reaction conditions that are not optimized.[1][2]
-
Troubleshooting Steps:
-
Check Stoichiometry: Ensure at least 1.1 to 1.2 molar equivalents of (Boc)₂O are used.
-
Base Selection: A non-nucleophilic base like triethylamine (TEA) or DIPEA is crucial. Ensure at least 1.2-1.5 equivalents are used to scavenge the acid formed during the reaction.[2] For sluggish reactions, a catalytic amount of DMAP can significantly accelerate the process.[3]
-
Solvent and Temperature: The reaction is typically performed in aprotic solvents like THF, DCM, or acetonitrile.[4] Running the reaction at room temperature is standard, but gentle heating (40°C) can drive it to completion.
-
-
Q2: My mass spectrometry data shows a peak corresponding to the deprotected product, 3-hydroxymethylmorpholine (MW ≈ 117.15). How did this form after the reaction was complete?
A2: This is a classic case of inadvertent deprotection. The N-Boc group is notoriously sensitive to acidic conditions.[3][5][6]
-
Causality: The tert-butyl carbamate linkage is readily cleaved by strong acids, and even moderately acidic conditions can cause partial deprotection, especially upon concentration.[6][7] The likely culprits are:
-
Acidic Workup: Quenching the reaction with a strong aqueous acid (e.g., 1M HCl) to remove excess base can cleave the Boc group.
-
Purification Conditions: Using trifluoroacetic acid (TFA) as a mobile phase modifier in preparative HPLC is a very common cause.[7] Even at concentrations of 0.1%, TFA can cause significant deprotection, which is exacerbated when fractions are concentrated.[7]
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause some deprotection if the product is exposed for extended periods.
-
-
Mitigation Strategies:
-
Neutralize with Care: During workup, use a milder acid like saturated ammonium chloride (NH₄Cl) or a bicarbonate wash to neutralize the reaction mixture.
-
Buffer Your Chromatography: If using silica gel, consider pre-treating it by slurrying with a solvent containing 1% triethylamine, then re-packing. This neutralizes acidic sites.
-
Avoid TFA in HPLC: For preparative HPLC, switch to a less acidic modifier like formic acid or acetic acid. If TFA is unavoidable, immediately neutralize the collected fractions with a base like triethylamine or ammonium bicarbonate before solvent evaporation.[7]
-
Q3: I'm performing Route A (reduction of the carboxylic acid) and I see an impurity with a mass of M+14, which I suspect is an N-methylated byproduct. Is this possible?
A3: While less common for this specific substrate, N-methylation can occur with certain reducing agents and conditions.
-
Causality: Some reducing agents or their workup procedures can introduce methyl groups. For instance, if formaldehyde is present as an impurity in a solvent and a reducing agent like NaBH₃CN is used (Eschweiler-Clarke type conditions), N-methylation can occur. More relevant to morpholine chemistry, certain synthetic routes for the morpholine core itself can introduce N-alkylated impurities that carry through.[8][9]
-
Mitigation Strategies:
-
Use High-Purity Solvents: Ensure solvents are of high purity and free from aldehyde contaminants.
-
Select Appropriate Reducing Agent: Stick to standard, clean reducing agents like BH₃•THF or LiAlH₄ for the carboxylic acid reduction, which are not typically associated with N-methylation.
-
Characterize Starting Material: Confirm the purity of your starting N-Boc-3-morpholinecarboxylic acid to ensure it is free from N-methylated analogues.
-
Q4: My chromatogram shows several minor, unidentified peaks. What are other potential process-related impurities?
A4: Beyond the main starting materials and byproducts, other species can arise from reagents, solvents, or side reactions.
-
Potential Sources & Impurities:
-
Dimeric Impurities: Ethylenediamine is a known impurity in commercial morpholine and can lead to the formation of diamide dimers if it reacts with activated intermediates.[10] While less likely if starting with a pre-formed morpholine derivative, it's a possibility in syntheses building the ring from scratch.
-
Reagent-Derived Impurities: If using coupling agents like EDC for an esterification step prior to reduction, byproducts like dicyclohexylurea (DCU) can be difficult to remove.
-
Solvent Adducts: Reactive intermediates can sometimes form adducts with solvents. For instance, reactions involving epichlorohydrin (a potential precursor to the morpholine ring) can form dioxane-type byproducts.[11]
-
tert-Butylated Byproducts: The tert-butyl cation formed during any accidental deprotection is electrophilic and can alkylate other nucleophiles in the mixture, though this is more common in peptide synthesis with sensitive side chains.[3]
-
-
Troubleshooting Workflow:
Section 3: FAQ - Best Practices for Synthesis and Analysis
Q1: What is the most reliable method to monitor reaction progress? A1: Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring. Use a mobile phase that gives good separation between your starting material and product (e.g., 30-50% Ethyl Acetate in Hexanes). For quantitative analysis and to detect minor byproducts, High-Performance Liquid Chromatography (HPLC) is the preferred method.[12]
Q2: What are the recommended analytical techniques for final product purity assessment? A2: A combination of techniques is essential for a complete picture:
-
HPLC: For quantitative purity (% area). A C18 column with a water/acetonitrile gradient is standard.[12]
-
NMR (¹H and ¹³C): For structural confirmation and to identify major impurities. The characteristic 9-proton singlet around 1.4 ppm confirms the Boc group's presence.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of unknown impurities.
Q3: How can I effectively purify N-Boc-3-hydroxymethylmorpholine? A3: Flash column chromatography on silica gel is the most common laboratory-scale method.[13] For solids, crystallization can be a highly effective and scalable alternative.[13] Some synthetic routes are specifically designed to avoid chromatography, yielding a product pure enough after a simple workup.[14][15]
Section 4: Protocols
Protocol 4.1: General Procedure for HPLC Purity Analysis
This protocol is a standard starting point for assessing the purity of N-Boc protected compounds.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA if Boc stability is not a concern for analytical runs).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or 0.1% TFA).
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (where the carbamate chromophore absorbs).
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of acetonitrile or methanol.
Protocol 4.2: Step-by-Step Guide for Flash Column Chromatography
-
1. Choose Eluent: Determine the optimal solvent system using TLC. A system that gives the product an Rf value of ~0.3 is ideal. A gradient of ethyl acetate in hexanes is a good starting point.
-
2. Pack Column: Slurry pack a silica gel column of appropriate size with your starting eluent (e.g., 10% EtOAc/Hexanes).
-
3. Load Sample: Dissolve your crude product in a minimal amount of dichloromethane or the starting eluent. Alternatively, "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
4. Elute: Run the column, collecting fractions. You can use an isocratic elution or gradually increase the polarity of the mobile phase to elute your product.
-
5. Analyze Fractions: Check the collected fractions by TLC to identify those containing the pure product.
-
6. Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Section 5: Summary of Common Impurities
| Impurity Name | Common Origin | Key Analytical Signature (¹H NMR / MS) | Mitigation Strategy |
| 3-Hydroxymethylmorpholine | Incomplete Boc protection or accidental deprotection | MS: [M+H]⁺ ≈ 118. NMR: Absence of the ~1.4 ppm Boc singlet. | Ensure sufficient (Boc)₂O/base; avoid acidic workup/purification. |
| N-Boc-3-morpholinecarboxylic acid | Incomplete reduction of the carboxylic acid precursor | MS: [M+H]⁺ ≈ 232. NMR: Absence of hydroxymethyl signals, presence of carboxylic acid proton. | Use active reducing agent, sufficient stoichiometry, and ensure complete reaction. |
| Ethylenediamine-derived Dimers | Impurity in morpholine starting material | MS: Varies, but significantly higher M/Z than the product. | Use high-purity, ethylenediamine-free starting materials. |
| Residual Solvents (DCM, THF, etc.) | Inefficient removal after workup/purification | NMR: Characteristic solvent peaks (e.g., DCM ~5.3 ppm, THF ~3.7 & 1.8 ppm). | Dry final product under high vacuum, potentially with gentle heating. |
Section 6: References
-
Hammer, R. P., et al. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]
-
El-faham, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). Semantic Scholar. [Link]
-
Reddy, G. O., et al. (2015). Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
-
Scite.ai. (n.d.). The Reaction of Epichlorohydrin with Secondary Amines. [Link]
-
Mondal, S., et al. (2014). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Science and Technology, 4(2), 21-27. [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
-
Bakulina, O., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Henegar, K. E., et al. (2001). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. [Link]
-
Boumoud, B., et al. (2010). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Wikipedia. (n.d.). Morpholine. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
Henegar, K. E., et al. (2001). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]
-
Awuah, E., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. [Link]
-
Awuah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
-
Al-Masoudi, N. A., et al. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(1), 256-260. [Link]
-
Capot Chemical. (n.d.). MSDS of (R)-4-Boc-morpholine-3-carboxylic acid. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. scite.ai [scite.ai]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Morpholine Synthesis
Welcome to the Technical Support Center for Morpholine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common synthetic routes to morpholine. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction to Morpholine Synthesis
Morpholine, a versatile heterocyclic compound, is a crucial building block in a vast array of applications, from pharmaceuticals to corrosion inhibitors. Its synthesis is primarily achieved through two major industrial routes: the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia.[1] While conceptually straightforward, both methods present unique challenges in optimizing reaction conditions and minimizing byproduct formation. This guide will delve into the intricacies of each method, offering practical, field-proven insights to overcome common experimental hurdles.
Section 1: Synthesis via Dehydration of Diethanolamine (DEA)
This classic method involves the acid-catalyzed cyclization of diethanolamine. While it has been largely supplanted in large-scale industrial production by the DEG route due to the large quantities of salt byproduct, it remains a common and accessible method for laboratory-scale synthesis.[1][2]
Reaction Mechanism & Key Principles
The reaction proceeds via protonation of the hydroxyl group of diethanolamine by a strong acid (typically sulfuric or hydrochloric acid), followed by intramolecular nucleophilic attack of the nitrogen atom, leading to the formation of a cyclic intermediate which then dehydrates to form morpholine. Efficient removal of water is critical to drive the reaction equilibrium towards the product.[1]
Visualizing the DEA to Morpholine Pathway
Caption: Acid-catalyzed dehydration of diethanolamine to morpholine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide: DEA Route
Q1: My morpholine yield is consistently low (below 35%). What are the likely causes and how can I improve it?
A1: Low yields in the DEA route are a common challenge and can stem from several factors:
-
Inadequate Temperature Control: The reaction requires a high temperature (typically 180-235°C) to proceed efficiently.[3] Insufficient heating will result in incomplete conversion. Conversely, excessive temperatures can lead to charring and the formation of unwanted byproducts.
-
Solution: Utilize a high-temperature heating mantle with a thermocouple placed directly in the reaction mixture for precise temperature monitoring and control. Ensure uniform heating to avoid localized overheating.
-
-
Inefficient Water Removal: The presence of water will inhibit the forward reaction.[1]
-
Solution: Employ an efficient distillation setup to remove water as it is formed. For laboratory-scale synthesis, a simple distillation apparatus is often sufficient. Ensure the condenser is efficient enough to prevent water from returning to the reaction flask.
-
-
Suboptimal Acid Concentration: The concentration of the acid catalyst is crucial. Using oleum (fuming sulfuric acid) with 10-60% free SO3 has been shown to significantly improve yields and reduce reaction times compared to concentrated sulfuric acid.[3]
-
Solution: Carefully select your acid catalyst. If using sulfuric acid, consider switching to oleum for improved performance. Always add the diethanolamine slowly to the acid with cooling, as the initial reaction is highly exothermic.[1]
-
-
Insufficient Reaction Time: The dehydration of diethanolamine can be a slow process.
-
Solution: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. A reaction time of 1.5 hours at 183°C with oleum has been reported to give a 92% yield.[3]
-
Q2: I'm observing significant charring and dark coloration of my reaction mixture. What's causing this and how can I prevent it?
A2: Charring is typically a result of localized overheating or prolonged exposure to excessively high temperatures.
-
Solution:
-
Improve Stirring: Ensure vigorous and consistent stirring throughout the reaction to promote even heat distribution.
-
Controlled Heating: Use a temperature controller to maintain the reaction temperature within the optimal range. Avoid direct, intense heating from a flame.
-
Monitor Reaction Progress: If possible, monitor the reaction by taking small aliquots (if safe and practical) to determine when the reaction is complete, avoiding unnecessary heating.
-
Q3: The workup and purification of my morpholine is proving difficult. What is the best approach?
A3: The workup for the DEA route involves neutralizing the acidic reaction mixture and then separating the morpholine from the resulting aqueous solution and salts.
-
Neutralization: After cooling the reaction mixture, slowly and carefully add a concentrated solution of a strong base, such as sodium hydroxide, until the pH is strongly alkaline (pH > 11).[4] This step is highly exothermic and should be performed in an ice bath.
-
Purification:
-
Steam Distillation: Morpholine can be initially separated from the neutralized mixture by steam distillation.[5]
-
Solvent Extraction: As morpholine has some solubility in water, extraction with an organic solvent like cyclohexane after saturating the aqueous layer with a salt (e.g., solid NaOH) can improve recovery.[6]
-
Fractional Distillation: The final purification of the crude morpholine is best achieved by fractional distillation. Collect the fraction boiling between 126-130°C.[7]
-
Experimental Protocol: Laboratory-Scale Morpholine Synthesis from Diethanolamine
This protocol is based on the dehydration of diethanolamine using a strong acid.
Materials:
-
Diethanolamine (62.5 g)[1]
-
Concentrated Hydrochloric Acid (or Sulfuric Acid)[1]
-
Calcium Oxide (or Sodium Hydroxide) for neutralization[8]
-
Potassium Hydroxide (for drying)[8]
-
Sodium metal (optional, for final drying)[8]
Procedure:
-
Acidification: In a round-bottom flask equipped with a reflux condenser and a thermocouple, add 62.5 g of diethanolamine. While cooling in an ice bath and stirring, slowly add concentrated hydrochloric acid until the pH of the mixture is approximately 1. This reaction is highly exothermic.[1][8]
-
Dehydration: Heat the diethanolamine salt solution. Water will begin to distill off. Continue heating until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours.[8]
-
Isolation of Morpholine Salt: After 15 hours, allow the mixture to cool to about 160°C before pouring it into a heat-resistant dish to solidify.[8]
-
Neutralization: Scrape the solidified morpholine salt and mix it thoroughly with 50 g of calcium oxide.[8]
-
Distillation: Transfer the mixture to a distillation apparatus and perform a distillation. A crude, wet morpholine will be collected.[8]
-
Drying: Dry the crude morpholine by stirring it over approximately 20 g of potassium hydroxide for 30-60 minutes. Separate the morpholine layer.[8]
-
Final Purification: For very dry morpholine, reflux the liquid over a small amount of sodium metal (approx. 1 g) for one hour, then perform a fractional distillation, collecting the fraction boiling between 126-129°C.[8] A typical yield for this lab-scale synthesis is between 35-50%.[1]
Section 2: Synthesis via Diethylene Glycol (DEG) and Ammonia
This is the predominant industrial method for morpholine production. It involves the reaction of diethylene glycol with ammonia at high temperatures and pressures over a hydrogenation catalyst.[2] This route is generally more efficient and avoids the large salt waste streams of the DEA process.[1]
Reaction Mechanism & Key Principles
The reaction proceeds through the amination of diethylene glycol, likely forming an intermediate 2-(2-aminoethoxy)ethanol (AEE), which then undergoes intramolecular cyclization to form morpholine.[1] A hydrogenation catalyst, typically containing metals like nickel, copper, or cobalt, is essential for this transformation.[1] The presence of hydrogen is also necessary to maintain catalyst activity.[9]
Visualizing the DEG to Morpholine Pathway
Caption: Catalytic amination of diethylene glycol to morpholine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide: DEG Route
Q1: My morpholine yield is lower than expected. How can I optimize the reaction conditions?
A1: Optimizing the DEG route requires careful control of several parameters:
-
Temperature and Pressure: These are critical variables. Typical industrial conditions range from 150-400°C and 3-40 MPa (30-400 atm).[7] The optimal conditions will depend on the specific catalyst used. For example, a nickel-copper-chromium oxide catalyst has been shown to be effective at 150-400°C and 30-400 atmospheres.
-
Ammonia to DEG Ratio: A high molar ratio of ammonia to DEG is generally favored to suppress the formation of byproducts ("heavies") where morpholine reacts further with DEG.[10] Molar ratios of ammonia to DEG of 6:1 or higher are common.[11]
-
Hydrogen Concentration: Hydrogen is crucial for maintaining catalyst activity. Low ratios of ammonia to hydrogen can lead to increased formation of heavy byproducts.[10] Molar ratios of ammonia to hydrogen are typically in the range of 4:1 to 60:1.[9]
-
Catalyst Selection and Activity: The choice of catalyst significantly impacts both conversion and selectivity. Common catalysts include nickel, copper, and cobalt on supports like alumina.[1] Catalyst deactivation can be a major cause of low yields.
Q2: I'm seeing a significant amount of N-ethylmorpholine and other "heavy" byproducts in my product mixture. How can I minimize their formation?
A2: The formation of N-ethylmorpholine and other high-molecular-weight condensation products is a common issue.
-
Increase Ammonia Concentration: As mentioned above, a higher concentration of ammonia in the reaction mixture helps to minimize the reaction of the morpholine product with the starting material.[10]
-
Optimize Temperature: Higher temperatures can sometimes favor the formation of byproducts. It is important to find the optimal temperature that balances a good reaction rate with high selectivity for morpholine. The table below shows the effect of temperature on byproduct formation in one study.[1]
-
Catalyst Choice: The selectivity of the catalyst is key. Some catalysts may be more prone to promoting side reactions.
Q3: My catalyst seems to be deactivating over time. What are the causes and can it be regenerated?
A3: Catalyst deactivation can be caused by several factors, including poisoning by impurities in the feedstock or fouling by high-molecular-weight byproducts.[1]
-
Feedstock Purity: Ensure that the diethylene glycol and ammonia used are of high purity to avoid introducing catalyst poisons.
-
Reaction Conditions: Operating at excessively high temperatures can accelerate catalyst coking and deactivation.
-
Catalyst Regeneration: Depending on the catalyst and the nature of the deactivation, regeneration may be possible. This often involves carefully controlled oxidation to burn off carbonaceous deposits, followed by reduction. Consult the catalyst manufacturer's guidelines for specific regeneration procedures.
Data on Reaction Conditions and Product Distribution
| Temperature (°C) | DEG Conversion (%) | Morpholine (%) | AEE (%) | Heavies (%) |
| 190 | 75.2 | 61.5 | 35.1 | 3.4 |
| 210 | 88.9 | 70.1 | 25.9 | 4.0 |
| 230 | 95.1 | 72.3 | 22.1 | 5.6 |
| 250 | 97.8 | 68.2 | 23.5 | 8.3 |
| 260 | 98.5 | 63.4 | 25.8 | 10.8 |
| Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.[9] |
Experimental Protocol: Laboratory-Scale Morpholine Synthesis from Diethylene Glycol
Note: This reaction requires a high-pressure reactor and specialized equipment. This protocol is a general guideline and should be adapted based on the specific equipment and catalyst used.
Materials:
-
Diethylene Glycol (DEG)
-
Anhydrous Ammonia
-
Hydrogen
-
Hydrogenation Catalyst (e.g., nickel-copper-chromium oxide)
Procedure:
-
Catalyst Activation: Activate the catalyst according to the manufacturer's instructions. This typically involves reduction under a stream of hydrogen at an elevated temperature.
-
Reactor Setup: Charge the activated catalyst to a high-pressure autoclave reactor.
-
Reactant Charging: Introduce the diethylene glycol into the reactor. Seal the reactor and purge with an inert gas, followed by hydrogen.
-
Pressurization and Heating: Pressurize the reactor with ammonia and hydrogen to the desired partial pressures. Heat the reactor to the target temperature (e.g., 200-250°C) with stirring.[9]
-
Reaction: Maintain the reaction at the set temperature and pressure for the desired reaction time. Monitor the pressure to track the consumption of gases.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen in a well-ventilated fume hood.
-
Product Isolation: Open the reactor and collect the liquid product mixture.
-
Purification: The crude product is typically purified by fractional distillation. Excess ammonia is stripped first, followed by the separation of morpholine from unreacted DEG, AEE, and heavy byproducts.[7]
Section 3: General Purification and Analysis
Purification by Fractional Distillation
Fractional distillation is the primary method for obtaining high-purity morpholine.[7]
-
Apparatus: Use a distillation column with a high number of theoretical plates for efficient separation.
-
Procedure:
-
Charge the crude morpholine to the distillation flask.
-
Slowly heat the mixture.
-
Discard any initial low-boiling fractions.
-
Collect the morpholine fraction at its boiling point of approximately 128-130°C.[7]
-
Higher boiling fractions will contain unreacted starting materials and byproducts.
-
Analytical Methods for Reaction Monitoring and Purity Assessment
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for monitoring the progress of the reaction and identifying the components of the product mixture, including morpholine, starting materials, intermediates, and byproducts.[12] Derivatization of morpholine, for example, with sodium nitrite under acidic conditions to form N-nitrosomorpholine, can be used for quantification.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate morpholine from its metabolites and other components in the reaction mixture.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the identity and purity of the final product.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot.[16]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in morpholine synthesis.
References
- BenchChem. (2025). side reactions and byproduct formation in morpholine synthesis. BenchChem Technical Support.
- European Patent Office. (1981). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. EP0036331B1.
- European Patent Office. (1989). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. EP0036331B2. [Link]
- Chemical Communications (RSC Publishing). (n.d.). Selective adsorption of trace morpholine impurities over N-ethyl morpholine by tetralactam solids. [Link]
- Google Patents. (n.d.). EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
- PMC. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. [Link]
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
- Henan Haofei Chemical Co.,Ltd. (2018, April 12). Morpholine production method. [Link]
- J-Stage. (n.d.). Separation of Morpholine, N-Methylmorpholine and N-Methylmorpholine-N-oxide by Indirect UV Absorption Capillary Electrophoresist. [Link]
- Google Patents. (n.d.). US4647663A - Synthesis of morpholine.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- YouTube. (2022, August 1).
- ResearchGate. (n.d.).
- Google Patents. (n.d.). DE2758769A1 - Gas phase morpholine prodn.
- Google Patents. (n.d.).
- Annexure-I Plot Layout. (n.d.). [Link]
- ResearchGate. (2020, May 8).
- PubMed. (1982).
- ResearchGate. (2018, April 26).
- ResearchGate. (2025, August 6).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 3. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 4. Morpholine production method - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]
- 5. US2776972A - Recovery of morpholine from aqueous solutions thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 10. EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Separation of morpholine and some of its metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Side Reactions During the Reduction of Morpholine Carboxylic Acids
Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that the reduction of morpholine carboxylic acids to their corresponding amino alcohols is a critical transformation in the synthesis of many pharmaceutical intermediates. However, this seemingly straightforward reduction is often plagued by competing side reactions that can drastically lower yields and complicate purification.
This guide is designed to provide you with expert insights, troubleshooting strategies, and validated protocols to help you navigate these challenges successfully. We will delve into the mechanistic underpinnings of common side reactions and provide clear, actionable solutions to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered by researchers during this critical reduction step.
Q1: My primary side product has a mass corresponding to the loss of a water molecule from my starting material. What is it, and why is it forming?
A: The most common byproduct in this reaction is a bicyclic lactam. A lactam is a cyclic amide[1] that forms from the intramolecular cyclization of the morpholine's secondary amine onto the carboxylic acid group. This reaction is essentially an intramolecular amide bond formation, which can be inadvertently promoted by the conditions intended for reduction, especially with heat or upon activation of the carboxylic acid. The formation of five- and six-membered rings through this pathway can be particularly favorable.[1][2]
Q2: I'm trying to reduce morpholine-2-carboxylic acid with LiAlH₄, but I'm getting a complex mixture and low yield of the desired amino alcohol. What's going wrong?
A: Lithium aluminum hydride (LiAlH₄) is a very powerful and often non-selective reducing agent.[3][4] While it readily reduces carboxylic acids to primary alcohols[3][5], its high reactivity can lead to several problems in this specific context:
-
Lack of Chemoselectivity: LiAlH₄ can reduce both the carboxylic acid and the internal amide-like functionality of the morpholine ring, potentially leading to ring-opening or other undesired products.[6]
-
Promotion of Side Reactions: The basic nature and high reactivity of LiAlH₄ can promote deprotonation and other side reactions, leading to a complex product mixture.
-
Safety Hazards: LiAlH₄ is pyrophoric and reacts violently with protic solvents, making it hazardous to handle, especially on a larger scale.[3]
For these reasons, a more chemoselective reagent is almost always recommended.
Q3: What is the best reducing agent for converting a morpholine carboxylic acid to the corresponding alcohol with high selectivity?
A: Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF) or the more stable Borane-Dimethyl Sulfide (BH₃·SMe₂) , are the reagents of choice for this transformation.[7] Borane is highly chemoselective for carboxylic acids, reducing them rapidly while leaving other functional groups like esters, amides, and nitriles untouched under the same conditions.[8][9][10][11] This selectivity is key to preventing unwanted reactions with the morpholine ring itself.
Q4: Is it necessary to protect the morpholine nitrogen before the reduction step?
A: Yes, absolutely. Protecting the secondary amine of the morpholine ring is the most critical step to prevent the formation of the bicyclic lactam side product. An unprotected nitrogen is nucleophilic and can readily attack the activated carboxylic acid intermediate. By converting the amine into a non-nucleophilic functional group, such as a carbamate, you effectively shut down this unwanted reaction pathway.[12] The tert-butoxycarbonyl (Boc) group is an ideal choice as it is robust enough to withstand the borane reduction conditions but can be easily removed later under acidic conditions.[13]
Visualizing the Reaction Pathways
Understanding the competing reaction pathways is crucial for designing a successful experiment. The diagram below illustrates the desired reduction pathway versus the undesired lactam formation.
Caption: Desired reduction vs. side reaction pathway.
Troubleshooting Guide
Use this guide to diagnose and solve common problems encountered during the reduction.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Major byproduct identified as bicyclic lactam | Intramolecular cyclization due to the unprotected secondary amine. | Primary Solution: Protect the morpholine nitrogen with a suitable protecting group (e.g., Boc) before the reduction step.[12][13] This is the most effective way to prevent this side reaction. |
| Starting material recovered (no reaction) | 1. Inactive Reducing Agent: BH₃·THF can decompose upon storage, especially if exposed to moisture or air.[14] 2. Insufficient Temperature: While reactions are often started at 0°C for control, borane reductions sometimes require gentle warming to proceed.[7] | 1. Use a fresh bottle or a recently titrated solution of BH₃·THF. Alternatively, use the more stable BH₃·SMe₂ complex. 2. Allow the reaction to warm to room temperature or gently heat to 40-50°C while carefully monitoring by TLC or LC-MS.[7] |
| Complex mixture of products; evidence of ring cleavage | The reducing agent is too harsh (e.g., LiAlH₄). | Switch to a milder, more chemoselective reagent like BH₃·THF or BH₃·SMe₂.[9] These reagents are highly effective for carboxylic acids without affecting the rest of the molecule. |
| Incomplete reduction (aldehyde intermediate observed) | 1. Insufficient equivalents of the reducing agent. 2. Reaction time is too short. | 1. Ensure at least 1-2 equivalents of BH₃ are used per carboxylic acid. 2. Increase the reaction time and continue to monitor progress. Borane reductions can take several hours to go to completion.[7] |
Recommended Experimental Protocols
The following protocols provide a validated, step-by-step approach for a successful and high-yielding synthesis.
Protocol 1: N-Protection of Morpholine-2-Carboxylic Acid
This step is critical for preventing lactam formation.
-
Dissolution: Dissolve morpholine-2-carboxylic acid (1.0 eq) in a suitable solvent mixture such as 1,4-dioxane and water (e.g., 1:1 ratio).
-
Basification: Cool the solution to 0°C in an ice bath and add a base such as sodium hydroxide (NaOH, ~2.5 eq) to raise the pH above 10.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, ~1.1-1.2 eq) in 1,4-dioxane dropwise to the cooled reaction mixture.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Once complete, acidify the aqueous solution to pH ~2-3 with a suitable acid (e.g., 1M HCl or citric acid).
-
Extraction: Extract the acidified aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can often be used in the next step without further purification.
Protocol 2: Selective Reduction with Borane-THF
This protocol uses the N-protected acid from Protocol 1.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-Boc-morpholine-2-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Borane Addition: Add Borane-THF complex (BH₃·THF, 1M solution in THF, ~1.5-2.0 eq) dropwise via a syringe or dropping funnel. Caution: Hydrogen gas evolution may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add methanol (MeOH) dropwise to quench the excess borane. Caution: Vigorous hydrogen evolution will occur.
-
Solvent Removal: Concentrate the quenched reaction mixture under reduced pressure.
-
Workup & Purification: Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc-2-hydroxymethylmorpholine.
Reagent Selection Guide
This table provides a quick comparison of common reducing agents for this transformation.
| Reducing Agent | Selectivity Profile | Key Advantages | Key Disadvantages |
| LiAlH₄ | Low Selectivity. Reduces most carbonyls and other polar functional groups.[3][4] | Extremely powerful and fast-acting. | Lacks chemoselectivity, often leading to side products or ring cleavage. Pyrophoric and dangerous to handle. |
| BH₃·THF / BH₃·SMe₂ | High Selectivity. Highly chemoselective for carboxylic acids over esters and amides.[9][11] | The ideal choice for this transformation due to high selectivity and yield. | BH₃·THF has limited shelf stability.[14] BH₃·SMe₂ has a persistent, unpleasant odor.[6] Requires careful, anhydrous technique. |
| NaBH₄ | Unreactive with COOH. Reduces aldehydes and ketones but not carboxylic acids.[15] | Very safe, stable, and easy to handle. Tolerant of protic solvents. | Cannot be used for the direct reduction of carboxylic acids. Requires a two-step activation/reduction sequence.[6] |
Decision Workflow for Synthesis Strategy
Follow this workflow to select the appropriate experimental design.
Caption: Decision workflow for successful reduction.
References
- Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society.
- Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. National Institutes of Health.
- Poremba, K. E., & Williams, T. J. (2016). Chemoselective reduction of carboxamides. Chemical Society Reviews.
- Kirby, A. J., & Mujahid, F. (1981). The spontaneous formation of amides. The mechanism of lactam formation from 3-(2-aminophenyl)propionic acid. Journal of the Chemical Society, Perkin Transactions 2.
- Master Organic Chemistry. (n.d.). Reduction of Amides to Amines.
- ResearchGate. (n.d.). Reduction of Carboxylic Acids and Their Derivatives to Aldehydes.
- ResearchGate. (n.d.). Chemoselective reduction of amides.
- Wikipedia. (n.d.). Lactam.
- JoVE. (n.d.). Amides to Amines: LiAlH4 Reduction.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- Chemistry LibreTexts. (2022). Chemistry of Amides.
- ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
- Quora. (2017). The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas that of its derivatives is possible. Why?
- ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
- Chemistry LibreTexts. (2019). Reduction of Carboxylic Acids and Their Derivatives.
- SciSpace. (n.d.). Development of nitrogen protecting groups and synthesis and complexation of bridged bis-tetraazamacrocycles.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Michigan State University. (n.d.). Reductions of Carboxylic Acid Derivatives.
- Wikipedia. (n.d.). Protecting group.
- Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
- OrgChem.by. (2015). A Quick Guide to Reductions in Organic Chemistry.
- Khan Academy. (n.d.). Reduction of carboxylic acids.
- National Institutes of Health. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
- Organic Chemistry Data. (n.d.). Acid to Alcohol - Common Conditions.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- ResearchGate. (n.d.). Borane−THF: New Solutions with Improved Thermal Properties and Stability.
- Reddit. (2018). Decomposition of BH3-THF during carboxylic acid reduction.
- Wiley Online Library. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
- ResearchGate. (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications.
- ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity.
- ACS Publications. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis.
- Chemistry Steps. (n.d.). Reduction of Carboxylic Acids.
- Chemguide. (n.d.). reduction of carboxylic acids.
- Chemistry LibreTexts. (2023). Reduction & Oxidation Reactions of Carboxylic Acids.
- Google Patents. (n.d.). Process for the reduction of carboxylic acids or carboxylic acid derivatives and new compounds.
- ACS Publications. (2023). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
- MDPI. (n.d.). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative.
- ResearchGate. (n.d.). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.
- ResearchGate. (n.d.). Reduction of Carboxylic Acids and their Derivatives to Aldehydes.
- ResearchGate. (n.d.). Reduction of Cyclopropanecarboxylic Acids by Borane, a Chemoselective Reduction Sensitive to Steric Interactions and Reaction Conditions.
- National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
Sources
- 1. Lactam - Wikipedia [en.wikipedia.org]
- 2. The spontaneous formation of amides. The mechanism of lactam formation from 3-(2-aminophenyl)propionic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. acs.org [acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Khan Academy [khanacademy.org]
- 9. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protective Groups [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
Stability and storage conditions for tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. This document provides in-depth information, frequently asked questions (FAQs), and troubleshooting protocols to ensure the stability and successful application of this critical building block in your research. As an important intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors like BMS-599626, maintaining its integrity is paramount for reproducible results.[1][2]
This guide addresses both the (3S) enantiomer (CAS 714971-28-5) and the (3R) enantiomer (CAS 215917-99-0), as their general stability and storage requirements are analogous.
Section 1: Core Storage and Stability Recommendations
For optimal long-term stability and to prevent degradation, proper storage is essential. The key threats to the integrity of this compound are moisture, atmospheric oxygen, acidic conditions, and elevated temperatures.
| Parameter | Recommendation | Rationale |
| Temperature | Long-Term (>6 months): -20°C Short-Term (<6 months): 2-8°C | Minimizes the rate of potential degradation reactions. While some suppliers state room temperature storage is acceptable, low-temperature storage provides the highest assurance of long-term stability.[1][3][4] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | The morpholine moiety can be susceptible to oxidation over time. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[5] |
| Container | Tightly sealed, airtight container. Use containers with high-integrity seals (e.g., PTFE-lined caps). | Prevents exposure to atmospheric moisture and oxygen.[3][6][7] |
| Light | Store in a dark place or use an amber vial. | Protects the compound from potential light-induced degradation.[5][7] |
| Incompatibilities | Keep away from strong oxidizing agents and strong acids. | The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions. Strong oxidizers can react with the hydroxymethyl group or the morpholine ring.[4][6][7] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and storage of this compound.
Q1: I have seen conflicting storage temperature recommendations from different suppliers (Room Temperature, 2-8°C, and -20°C). Which one should I follow?
This is a common point of confusion. The appropriate temperature depends on your intended duration of storage.
-
-20°C: This is the gold standard for long-term storage (months to years). It provides the most security against thermal degradation and is our primary recommendation for archival samples.[1]
-
2-8°C: This is suitable for working stock and medium-term storage (weeks to months). It offers a good balance between stability and convenience.[3]
-
Room Temperature: While some suppliers list this as acceptable, we advise this only for short-term storage (days) or during active use on the benchtop.[5][8] The risk of slow degradation increases at ambient temperatures, especially if the container is frequently opened.
When in doubt, always default to the lowest recommended temperature (-20°C) for maximum shelf-life.
Q2: How critical is it to store this compound under an inert atmosphere?
For long-term storage, it is highly recommended. The molecule contains a tertiary amine within the morpholine ring and a primary alcohol, both of which can be susceptible to slow oxidation. Using an inert gas like argon or nitrogen displaces air and moisture, providing an extra layer of protection and ensuring the compound meets purity specifications for a longer period.
Q3: What are the primary signs of degradation to watch for?
Degradation can manifest in several ways:
-
Visual Change: The pure compound is typically a white to off-white solid.[4] Development of a distinct yellow or brown color can indicate oxidative degradation or the presence of impurities.
-
Physical Change: Absorption of moisture can cause the powder to clump or become a sticky solid.
-
Solubility Issues: A previously soluble batch that now shows haziness or fails to dissolve completely in the same solvent may have degraded into less soluble byproducts.
-
Analytical Discrepancies: The most definitive sign is a change in its analytical profile (e.g., new spots on a TLC plate, unexpected peaks in an NMR spectrum, or a decrease in purity by HPLC).
Q4: Can I store this compound in solution?
We strongly advise against storing this compound in solution for extended periods. If you must prepare a stock solution, follow these guidelines:
-
Use a dry, aprotic solvent (e.g., anhydrous Dichloromethane, THF, or Dioxane).
-
Store the solution at -20°C or -80°C.
-
Use a container with a secure, airtight cap to prevent solvent evaporation and moisture ingress.
-
Re-qualify the solution's purity if stored for more than a few weeks, as degradation is faster in solution than in a solid state.
Section 3: Troubleshooting Guide
This guide provides a logical workflow for diagnosing issues you may encounter during your experiments.
Troubleshooting Flowchart
Sources
- 1. chembk.com [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. guidechem.com [guidechem.com]
- 5. 135065-71-3|(R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. (R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | 135065-71-3 [sigmaaldrich.com]
Troubleshooting low yields in N-Boc protection of hydroxymethylmorpholine
Welcome to the technical support center for the N-Boc protection of hydroxymethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of their reactions. We will delve into the mechanistic nuances of the Boc protection, troubleshoot common issues leading to low yields, and provide detailed protocols for successful synthesis.
Troubleshooting Guide: Overcoming Low Yields
Low yields in the N-Boc protection of hydroxymethylmorpholine can be frustrating. This section provides a structured approach to identifying and resolving the root causes of this issue.
Question: My reaction is incomplete, showing a significant amount of starting material. What are the likely causes and how can I fix it?
Answer:
An incomplete reaction is a common hurdle. The primary reasons often revolve around insufficient reactivity of the amine, suboptimal reaction conditions, or degraded reagents. Let's break down the troubleshooting process.
1. Re-evaluate Your Reagent Stoichiometry and Quality:
-
Di-tert-butyl dicarbonate ((Boc)₂O): Ensure you are using a slight excess of (Boc)₂O, typically 1.1 to 1.5 equivalents. (Boc)₂O can degrade over time, especially if exposed to moisture. It's advisable to use a fresh bottle or verify the quality of your existing stock.
-
Hydroxymethylmorpholine: If your starting material is a salt (e.g., hydrochloride), it must be neutralized to the free amine before the reaction. An incomplete neutralization will result in a lower effective concentration of the nucleophilic amine.
2. Optimize Your Base Selection and Amount:
The choice and amount of base are critical. The base's role is to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction.[1]
| Base | Common Use Cases & Considerations |
| Triethylamine (TEA) | A standard, cost-effective choice for many Boc protections.[2] Use at least 1.1 equivalents. |
| DIPEA (Hünig's Base) | A non-nucleophilic base, useful for preventing side reactions with sensitive substrates. |
| Sodium Bicarbonate | A mild inorganic base, often used in biphasic systems (e.g., Dioxane/Water). Ideal for reactions where a gentle base is required. |
| DMAP (Catalytic) | 4-Dimethylaminopyridine is a hyper-nucleophilic catalyst that can significantly accelerate the reaction, especially for less reactive amines.[3][4] Use in catalytic amounts (0.05-0.1 eq.). |
3. Scrutinize Your Solvent and Temperature Conditions:
The reaction solvent can influence the rate and completeness of the reaction.
-
Common Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (ACN) are standard choices.[1]
-
Accelerating with Alcohols: Methanol has been shown to significantly accelerate the rate of Boc protection for some amines, even without a base, by stabilizing the transition state through hydrogen bonding.[5]
-
Temperature: Most Boc protections proceed well at room temperature.[6] If the reaction is sluggish, gentle heating to 40-55°C can be beneficial.[7]
Troubleshooting Workflow for Incomplete Reactions:
Caption: Troubleshooting workflow for incomplete N-Boc protection.
Question: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
Answer:
The presence of the hydroxyl group in hydroxymethylmorpholine introduces the possibility of O-Boc protection, and the secondary amine can undergo double Boc protection under certain conditions.
1. Minimizing O-Boc Protection:
While N-acylation is generally faster than O-acylation for amino alcohols, O-Boc protection can occur, especially with prolonged reaction times or highly reactive conditions.
-
Control Stoichiometry: Avoid a large excess of (Boc)₂O.
-
Temperature Control: Run the reaction at room temperature or below (0°C to RT).
-
Catalyst-Free Conditions: For sufficiently nucleophilic amines, omitting a catalyst like DMAP can reduce the likelihood of O-protection.[8]
2. Preventing Double Boc Protection:
The formation of a di-Boc product is less common with secondary amines but can be promoted by aggressive reaction conditions.
-
Milder Base: Use a weaker base like sodium bicarbonate.
-
Avoid Excess Base: Stoichiometric amounts of base are generally sufficient.
3. Addressing Urea Formation:
Urea byproducts can form, particularly with sterically hindered amines or when using strong bases.[1] Using milder bases can mitigate this side reaction.
Reaction Mechanism and Potential Side Reactions:
Caption: Desired reaction pathway and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of N-Boc protection?
The N-Boc protection is a nucleophilic acyl substitution reaction.[2] The nitrogen atom of the amine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This anion subsequently breaks down into carbon dioxide and a tert-butoxide anion, which is protonated to form tert-butanol.[9][10]
Q2: Is a base always necessary for a successful Boc protection reaction?
While not strictly required in all cases, using a base is highly recommended to achieve high yields and reasonable reaction rates.[1] The base deprotonates the ammonium intermediate, driving the equilibrium towards the product.[11] In the absence of an external base, the tert-butoxide byproduct can act as a base, but the reaction is generally slower.
Q3: How do I effectively monitor the progress of my reaction?
Regularly monitoring the reaction is key to preventing side product formation and determining the optimal reaction time.
-
Thin-Layer Chromatography (TLC): This is a quick and easy method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to separate the starting material, product, and any potential byproducts. The product, being less polar than the starting amine, will have a higher Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information on the conversion and the identity of the products and byproducts.
Q4: What is a standard work-up and purification procedure for this reaction?
A typical aqueous work-up is effective for isolating the N-Boc protected hydroxymethylmorpholine.[1]
-
Dilute the reaction mixture with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
The crude product can then be purified by flash column chromatography on silica gel if necessary.
Q5: My Boc-protected product seems to be water-soluble. How should I adjust my work-up?
For water-soluble products, a standard extractive work-up can lead to significant product loss.[1] Consider the following modifications:
-
Salting Out: Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product in the aqueous phase.
-
Continuous Extraction: For highly water-soluble products, continuous liquid-liquid extraction may be necessary.
-
Alternative Solvents: Use a more polar extraction solvent like n-butanol.
Experimental Protocols
Protocol 1: Standard N-Boc Protection of Hydroxymethylmorpholine
-
Dissolve hydroxymethylmorpholine (1.0 eq.) in DCM or THF.
-
Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Perform an aqueous work-up as described in the FAQ section.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Accelerated N-Boc Protection using a Catalytic Amount of DMAP
-
Dissolve hydroxymethylmorpholine (1.0 eq.) and DMAP (0.1 eq.) in acetonitrile.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.[1]
References
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP).
- ResearchGate. (n.d.). Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions.
- Chemtips. (2012). Reactions that Work: Boc Protection.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- RSC Publishing. (2013). Dual protection of amino functions involving Boc.
- ResearchGate. (2025). Biological relevance and synthesis of C-substituted morpholine derivatives.
- ACS Catalysis. (2026). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
- PubMed. (n.d.). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- PMC. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- PMC. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.
- ResearchGate. (2025). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.
- ResearchGate. (2025). (PDF) Morpholines. Synthesis and Biological Activity.
- Reddit. (2014). Removal of Boc protecting group as workup?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
Technical Support Center: Managing Sodium Borohydride Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove excess sodium borohydride from my reaction?
A: Leaving residual sodium borohydride in your reaction mixture can lead to several complications during product isolation and purification. These include:
-
Uncontrolled Reactions During Workup: NaBH₄ reacts violently with water and acidic solutions, producing hydrogen gas which can cause excessive foaming, pressure buildup, and potential safety hazards.[1]
-
Formation of Borate Byproducts: The reaction of NaBH₄ with solvents and quenching agents results in the formation of borate salts (e.g., sodium metaborate). These salts can complicate product isolation, forming emulsions during extraction and potentially co-precipitating with your desired compound.[2][3]
-
Interference with Subsequent Reactions: If the crude product is used in a subsequent step without complete removal of NaBH₄, it can lead to undesired side reactions.
Q2: My reaction is complete. What is the simplest way to quench the excess NaBH₄?
A: The most straightforward method is the slow, controlled addition of a quenching agent. The choice of agent depends on the stability of your product and the reaction solvent. For many applications, a slow addition of acetone or a dilute acid is effective.
Q3: I've noticed a lot of foaming and gas evolution during my workup. Is this normal and how can I control it?
A: Yes, gas evolution (hydrogen) is expected when quenching NaBH₄, especially with protic reagents like water or acids.[4][5] To control this:
-
Cool the reaction mixture: Perform the quench in an ice bath (0 °C) to slow down the reaction rate.
-
Add the quenching agent slowly and portion-wise: This allows for controlled gas release and prevents dangerous pressure buildup.
-
Ensure adequate ventilation: Work in a well-ventilated fume hood to safely dissipate the flammable hydrogen gas.[6]
Troubleshooting Guides: In-Depth Protocols and Scientific Rationale
Issue 1: Choosing the Right Quenching Strategy
The selection of a quenching agent is not a one-size-fits-all solution. It requires careful consideration of your product's sensitivity to pH and the reaction conditions.
Scenario A: Acid-Stable Products
For products that are stable under acidic conditions, a dilute acid quench is a highly effective method.
-
Rationale: Acids rapidly and completely hydrolyze sodium borohydride to boric acid and hydrogen gas.[7] The resulting boric acid and its sodium salts are typically water-soluble, facilitating their removal during an aqueous workup.
-
Recommended Agents:
-
Protocol: Acidic Quench and Workup
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the chosen acidic solution dropwise. Monitor for gas evolution and control the addition rate to prevent excessive foaming.
-
Once gas evolution ceases, allow the mixture to warm to room temperature.
-
Proceed with a standard aqueous workup, typically involving extraction with an organic solvent. The borate byproducts will partition into the aqueous layer.
-
Scenario B: Acid-Sensitive Products
If your product is prone to degradation or side reactions in the presence of acid, a non-acidic quenching agent is required.
-
Rationale: Ketones like acetone are effective at quenching NaBH₄ without altering the pH of the reaction mixture. The borohydride reduces the acetone to isopropanol, consuming the excess hydride.[13][14]
-
Recommended Agent:
-
Acetone
-
-
Protocol: Acetone Quench
-
Cool the reaction mixture to 0 °C.
-
Slowly add acetone dropwise. While the reaction is less vigorous than with acid, controlled addition is still recommended.
-
Stir the mixture at 0 °C for 30-60 minutes after the addition is complete to ensure full consumption of the NaBH₄.
-
Proceed with your planned workup and purification procedure.
-
Comparative Summary of Quenching Agents
| Quenching Agent | pH Condition | Pros | Cons | Best For |
| Dilute HCl | Acidic | Fast, complete reaction; water-soluble byproducts. | Vigorous gas evolution; not suitable for acid-sensitive products. | Robust, acid-stable compounds. |
| Acetic Acid | Acidic | Effective; can form less reactive triacetoxyborohydride.[8][9][15] | Gas evolution; potential for acetylation side reactions. | Aldehyde reductions where selectivity is key.[8] |
| Ammonium Chloride | Mildly Acidic | Gentle quench; good buffering capacity. | Slower than strong acids. | Moderately acid-sensitive products. |
| Acetone | Neutral | Avoids acidic conditions; product (isopropanol) is often easy to remove. | Slower than acidic quenches; introduces another organic molecule.[11][16] | Acid-sensitive compounds. |
| Water | Neutral/Alkaline | Readily available. | Can be slow and lead to basic byproducts that inhibit complete hydrolysis.[4] | Reactions run in water or when a slow quench is desired. |
Issue 2: Persistent Boron Impurities in the Final Product
Even after a successful quench and extraction, boron-containing impurities can sometimes contaminate the isolated product.
-
The Culprit: Borate esters, formed from the reaction of borohydride with alcoholic solvents (like methanol or ethanol), can be organic-soluble and difficult to remove with a simple aqueous wash.[17][18]
-
Troubleshooting Protocol: The Methanol Co-evaporation Technique
-
After the initial workup and removal of the extraction solvent, dissolve the crude product in methanol.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Repeat this process 2-3 times.
-
-
Scientific Rationale: This procedure facilitates the formation of volatile trimethyl borate (B(OCH₃)₃), which is removed along with the methanol during evaporation, effectively stripping the boron impurities from your product.[19][20]
Visualizing the Workflow
To better understand the decision-making process and the experimental steps, the following diagrams illustrate the key workflows.
Caption: Decision workflow for selecting a quenching strategy.
Caption: Workflow for removing persistent boron impurities.
Safety First: Handling Sodium Borohydride
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves (nitrile or neoprene are suitable).[6]
-
Handling: Handle solid NaBH₄ in a fume hood or glovebox to avoid inhaling dust.[6][21] It is air and moisture sensitive.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place, away from water, acids, and oxidizing agents.[6][21]
-
Spills: In case of a spill, do NOT use water. Cover the spill with dry sand, dry lime, or soda ash, and collect it in a sealed container for proper disposal.[1]
This guide is intended to provide a foundational understanding and practical solutions for managing sodium borohydride in your reactions. Always consult your institution's specific safety protocols and perform a thorough risk assessment before beginning any experiment.
References
- Sodium borohydride - Safety Data Sheet. (n.d.).
- Beaird, A. M., Marrero-Alfonso, E. Y., Davis, T. A., & Matthews, M. A. (n.d.). 457g New Insights into the Mechanism of Hydrolysis of Sodium Borohydride.
- Sodium borohydride - Standard Operating Procedure. (2012).
- Why does reduction using sodium borohydride require a protic solvent? (2018). Chemistry Stack Exchange.
- SAFETY DATA SHEET - Sodium borohydride. (2025). Sigma-Aldrich.
- Brown, H. C., Mead, E. J., & Subba Rao, B. C. (1955). The Rates of Reaction of Sodium Borohydride with Some Representative Ketones. Journal of the American Chemical Society, 77(23), 6209–6213.
- Comparative Analysis of Sodium Borohydride and Synhydrid®. (n.d.). CPHI Online.
- SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- Sodium borohydride. (n.d.). In Wikipedia.
- Beaird, A. M. (2010). Mechanisms In the Water Vapor Hydrolysis of Sodium Borohydride. Scholar Commons.
- Sodium Borohydride SOP. (n.d.).
- Gribble, G. W., & Ferguson, D. C. (1975). Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Aldehydes with Sodium Triacetoxyborohydride. Journal of the Chemical Society, Chemical Communications, (13), 535–536.
- Acetone on reduction with NaBH₄ gives 2 -Propanol. (2023). Filo.
- (a) The addition of acetic acid to sodium borohydride will cause... (2025). Filo.
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
- Solved 1. (a) The addition of acetic acid to sodium... (2017). Chegg.com.
- Kinetics of hydrolysis of sodium borohydride with water vapor. (n.d.). ResearchGate.
- Why is sodium borohydride used in protic solvent? (2013). ResearchGate.
- Proposed mechanism of the hydrolysis of sodium borohydride as catalyzed by the BCD−AuNPs. (n.d.). ResearchGate.
- Panfilov, A., Markovich, Yu. D., et al. (2004). Reactions of Sodium Borohydride in Acetic Acid: Reductive Amination of Carbonyl Compounds. Pharmaceutical Chemistry Journal.
- Can someone advise on ketone reduction-williamson esterification? (2014). ResearchGate.
- How to remove sodium borohydride from solution after reduction? (2016). ResearchGate.
- NaBH4 workup advice. (2018). Reddit.
- Hutchins, R. O., & Natale, N. R. (1979). Sodium borohydride in acetic acid. A convenient system for the reductive deoxygenation of carbonyl tosylhydrazones. The Journal of Organic Chemistry, 44(13), 2299–2301.
- Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Sodium Borohydride. (n.d.). Common Organic Chemistry.
- Reduction of Organic Compounds (Experiment). (2021). Chemistry LibreTexts.
- Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.
- Good solvents for dissolving NaBH4? (2023). Reddit.
- isolating product after sodium borohydride reduction. (2024). Reddit.
- Solved The reaction of acetone with sodium borohydride is... (2021). Chegg.com.
- Davis, R. E., & Swain, C. G. (1960). GENERAL ACID CATALYSIS OF THE HYDROLYSIS OF SODIUM BOROHYDRIDE. Journal of the American Chemical Society, 82(22), 5949–5950.
Sources
- 1. nj.gov [nj.gov]
- 2. cphi-online.com [cphi-online.com]
- 3. "Mechanisms In the Water Vapor Hydrolysis of Sodium Borohydride" by Amy Mathis Beaird [scholarcommons.sc.edu]
- 4. 457g New Insights into the Mechanism of Hydrolysis of Sodium Borohydride [skoge.folk.ntnu.no]
- 5. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reactions of sodium borohydride in acidic media. Selective reduction of aldehydes with sodium triacetoxyborohydride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. (a) The addition of acetic acid to sodium borohydride will cause the disp.. [askfilo.com]
- 10. Solved 1. (a) The addition of acetic acid to sodium | Chegg.com [chegg.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Acetone on reduction with NaBH_{4} gives 2 -Propanol. | Filo [askfilo.com]
- 14. chegg.com [chegg.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sodium Borohydride [commonorganicchemistry.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. chemistry.osu.edu [chemistry.osu.edu]
Technical Support Center: Troubleshooting Solubility Issues During Aqueous Workup
Welcome to the Technical Support Center for addressing solubility challenges encountered during aqueous workup procedures. This guide is designed for researchers, scientists, and professionals in drug development who routinely perform extractions and purifications. As a senior application scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and effectively troubleshoot your experiments.
Introduction to Aqueous Workup
Aqueous workup is a fundamental technique in synthetic chemistry, primarily used to separate a desired product from impurities based on their differing solubilities in two immiscible liquid phases—typically an organic solvent and an aqueous solution.[1] While the principle is straightforward, its practical application can be fraught with challenges, most commonly related to the solubility behavior of the target compound and various impurities.
This guide is structured to help you diagnose and solve these common issues through a series of troubleshooting questions and detailed, experience-driven answers.
Troubleshooting Guide: Q&A Format
This section directly addresses specific problems you might encounter. Each question is followed by an in-depth explanation of the causes and a range of practical solutions.
Issue 1: My target compound has poor solubility in the organic layer, leading to low recovery.
Q: I've performed an extraction, but I suspect a significant amount of my product is lost in the aqueous phase. How can I improve its partitioning into the organic solvent?
A: This is a classic challenge, often rooted in the polarity of your compound. If your product has polar functional groups (e.g., hydroxyls, amines, carboxylic acids), it may have a frustratingly high affinity for the aqueous layer.[2] Here’s a systematic approach to resolving this:
Root Cause Analysis & Solutions
-
Solvent Selection: The choice of organic solvent is critical. The principle of "like dissolves like" is your primary guide. If your compound is moderately polar, a more polar (but still water-immiscible) solvent may be required.[3]
-
Expert Insight: Don't be afraid to screen several solvents. While diethyl ether and ethyl acetate are common starting points, solvents like dichloromethane (DCM) or chloroform can be effective for more polar compounds, though they are denser than water.[3]
-
-
The "Salting Out" Effect: This is one of the most powerful techniques in your arsenal. By dissolving a high concentration of an inert salt (like NaCl or Na₂SO₄) in the aqueous phase, you increase the solution's ionic strength. This reduces the ability of water molecules to solvate your organic compound, effectively "pushing" it into the organic layer.[4][5][6]
-
pH Adjustment: If your compound has acidic or basic functional groups, its solubility is highly pH-dependent.[1]
-
For Acidic Compounds (e.g., carboxylic acids, phenols): Ensure the aqueous phase is acidic (pH < pKa of your compound). This keeps the compound in its neutral, protonated form, which is significantly more soluble in organic solvents.
-
For Basic Compounds (e.g., amines): Ensure the aqueous phase is basic (pH > pKa of the conjugate acid). This deprotonates the ammonium salt, yielding the neutral amine which is more soluble in the organic layer.
-
Experimental Protocol: Optimizing Partitioning via Salting Out
-
Perform your initial extraction as planned.
-
Separate the aqueous layer into a separate vessel.
-
Add solid sodium chloride (NaCl) to the aqueous layer until it is saturated (some solid salt remains undissolved).
-
Return the saturated aqueous layer to the separatory funnel containing the original organic layer.
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. You should observe a clearer separation and potentially a smaller aqueous volume.
-
Collect the organic layer. You can often improve recovery further by re-extracting the saturated aqueous layer with a fresh portion of the organic solvent.[7]
Issue 2: An emulsion has formed, and the layers will not separate.
Q: I've shaken my separatory funnel, and now I have a thick, cloudy layer between the organic and aqueous phases that won't resolve. What should I do?
A: Emulsions are a common and frustrating problem, often caused by the presence of surfactant-like molecules or fine solid particulates that stabilize the mixture of two immiscible liquids.[8] Aggressive shaking can exacerbate the issue.[8]
Strategies for Breaking Emulsions
-
Patience: The simplest approach is often to let the separatory funnel stand undisturbed for 10-20 minutes. Gravity can sometimes be sufficient to resolve the layers.[9][10]
-
Add Brine: As with improving solubility, adding a saturated NaCl solution (brine) can break an emulsion.[8][11] The increased ionic strength of the aqueous layer helps to force the separation of the two phases.[8]
-
Filtration through a Filter Aid: If the emulsion is caused by suspended solids, filtering the entire mixture through a pad of a filter aid like Celite® or diatomaceous earth can be highly effective.[9][11] These materials are inert and act as a physical barrier to trap the fine particulates that stabilize the emulsion.[9]
-
Expert Insight: When using this method, rinse the filter cake with a fresh portion of the organic solvent to ensure you recover any product that may have been adsorbed onto the solids.[9]
-
-
Centrifugation: If available, centrifuging the emulsified mixture is a very effective, albeit less common, laboratory method for forcing layer separation.[10][12][13]
-
Temperature Change: Gently warming the mixture in a warm water bath can sometimes break an emulsion by decreasing the viscosity of the solvents and altering solubility.
Decision-Making Workflow for Emulsions
Issue 3: My product is precipitating at the interface between the two layers.
Q: When I add the aqueous solution, a solid crashes out and gets stuck between the organic and aqueous phases. How can I recover my product?
A: This typically happens when your compound is highly soluble in the initial reaction solvent but poorly soluble in both the extraction solvent and the aqueous wash. This is often referred to as "oiling out" or precipitation.
Troubleshooting Precipitation
-
Add a Co-solvent: The most direct solution is to add a "co-solvent"—a solvent that is miscible with both the organic and aqueous phases, such as tetrahydrofuran (THF), acetone, or ethanol.[14][15][16][17] Add the co-solvent dropwise with swirling until the solid redissolves.
-
Causality: The co-solvent increases the overall polarity of the organic phase (or decreases the polarity of the aqueous phase), enhancing the solubility of the precipitated compound and allowing the extraction to proceed.[14][18]
-
Caution: Adding too much co-solvent can cause the two layers to become miscible.[19] Add just enough to dissolve the precipitate. You may need to add more brine to force the layers to separate again.
-
-
Change the Extraction Solvent: The precipitating solid is a clear sign that your chosen organic solvent is not a good match for your product's polarity. Switch to a more polar or less polar solvent as needed.
-
Perform a Biphasic Recrystallization: In some cases, this precipitation can be used to your advantage. If the solid is your desired product and the impurities remain in solution, you can treat this as an "extractive crystallization."[20] Isolate the solid by filtration, then wash it with both the organic and aqueous solvents to remove impurities.
Quantitative Data: Solvent Polarity Index
| Solvent | Polarity Index | Miscibility with Water |
| Hexane | 0.1 | Immiscible |
| Toluene | 2.4 | Immiscible |
| Diethyl Ether | 2.8 | Slightly Miscible |
| Dichloromethane | 3.1 | Immiscible |
| Ethyl Acetate | 4.4 | Slightly Miscible |
| Acetone | 5.1 | Miscible |
| Ethanol | 5.2 | Miscible |
| Water | 10.2 | - |
This table helps in selecting an appropriate solvent or co-solvent based on polarity.
Frequently Asked Questions (FAQs)
Q1: How does temperature affect solubility during an aqueous workup? A1: Generally, the solubility of solid organic compounds increases with temperature.[21][22][23] If you are experiencing precipitation, gently warming the separatory funnel in a water bath can help redissolve your compound. Conversely, if your product is thermally sensitive, performing the extraction at a lower temperature (e.g., in an ice bath) may be necessary.[21] Increasing temperature also decreases solvent viscosity and can increase diffusion rates, potentially speeding up the extraction process.[22][24]
Q2: My product is highly water-soluble. Is extraction still possible? A2: Yes, but it requires specific strategies. Continuous liquid-liquid extraction is an advanced technique for this scenario. For bench-scale work, repeated extractions (5-10 times) with a suitable organic solvent after saturating the aqueous phase with salt (salting out) is the most common approach.[7] The choice of salt can be guided by the Hofmeister series, which ranks ions by their ability to salt out proteins and other molecules.[5][7]
Q3: What are filter aids and how do I use them? A3: Filter aids are inert, porous materials like Celite® (diatomaceous earth) or perlite used to prevent fine particles from clogging filter paper.[25][26][27] To use them, you typically prepare a slurry of the filter aid in your solvent and pour it over the filter paper in a Büchner funnel under vacuum to form a "pad." You then pour your mixture containing fine solids through this pad.[28] This is especially useful for removing fine precipitates or breaking emulsions stabilized by solids.[9]
Q4: Can I use a water-miscible solvent like ethanol or acetone for an extraction? A4: Not directly for a standard liquid-liquid extraction, because they will form a single phase with the aqueous solution.[3][19] However, they can be used as co-solvents to solve solubility issues, as described in Issue 3.[14] If your reaction was performed in a water-miscible solvent, you must first remove it (e.g., by rotary evaporation) before beginning the aqueous workup.[11][19]
Q5: What should I do if I can't see the interface between the layers? A5: This can happen if both layers are dark or have similar refractive indices.[19] One trick is to add a small amount of ice to the funnel; the ice will float at the interface of most common organic solvent/water systems.[11][29] Alternatively, holding a flashlight behind the funnel or gently swirling the funnel can help reveal the interface by observing the different flow patterns of the two liquids.
References
- Temperature - Solid-Liquid Extraction | Pharmaceutical Engineering. (n.d.).
- Supercritical fluid extraction - Wikipedia. (n.d.).
- Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. (n.d.).
- Turning Up the Heat: The Effect of Temperature on Analytical Extractions. (2021).
- How To: Manage an Emulsion - Department of Chemistry : University of Rochester. (n.d.).
- Salting out - Wikipedia. (n.d.).
- Workup: How to Manage an Emulsion - Department of Chemistry : University of Rochester. (n.d.).
- Salting Out - Chemistry LibreTexts. (2023).
- Enhancing Extractions by Salting Out | LCGC International. (2023).
- Chapter 9 RECRYSTALLIZATION OF TWO-PHASE ALLOYS. (n.d.).
- Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (n.d.).
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. (n.d.).
- General Principles and Strategies for Salting-Out Informed by the Hofmeister Series | Organic Process Research & Development. (2017).
- Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018).
- Critical Appraisal of Salting-Out and Its Implications for Chemical and Biological Sciences. (2025).
- Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC - NIH. (2022).
- Cosolvent - Wikipedia. (n.d.).
- Extractive crystallization liquid biphasic system: extractive crystallization | Request PDF - ResearchGate. (n.d.).
- Emulsion Breaking: Chemical Formulation Strategies That Work. (n.d.).
- How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. (2014).
- Problems with extractions - Chemistry Teaching Labs - University of York. (n.d.).
- Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.).
- Why and how are co-solvents sometimes used in SFE processes? (n.d.).
- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.).
- 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021).
- Co-solvent: Significance and symbolism. (2025).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
- Clarification and Filtration. (2023).
- Troubleshooting: The Workup - Department of Chemistry : University of Rochester. (n.d.).
- On the Effect of Temperature on Aqueous Solubility of Organic Solids - ResearchGate. (2025).
- Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF - ResearchGate. (n.d.).
- Conditions for Ideal Extraction Solvents - University of Alberta. (n.d.).
- Troubleshooting: My Reaction Failed: FAQ - Department of Chemistry : University of Rochester. (n.d.).
- Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023).
- Liquid–liquid extraction - Wikipedia. (n.d.).
- Filter Aids in Filtration: Types, Benefits & How to Use Them - Faudi. (2023).
- 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021).
- Perlite Filter Aids Explained. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- Relationship, Selection, and Optimization of Filter Aid, Filter Media and Clarification Technologies for Contaminant Fines Remov - BHS Filtration. (n.d.).
- 5 Criteria for Selecting an Extraction Solvent - Hydrometal Tech. (2024).
- The Basic Scientific Principles of Solvent Extraction for Hemp Processors. (2020).
- Recrystallization and Crystallization. (n.d.).
- Filtration - Organic Chemistry at CU Boulder. (n.d.).
- Recrystallization - Chemistry LibreTexts. (2023).
- 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021).
Sources
- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. 2. Apparatus and Technique [chem.ualberta.ca]
- 4. Salting out - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Workup [chem.rochester.edu]
- 10. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. azom.com [azom.com]
- 13. researchgate.net [researchgate.net]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. longdom.org [longdom.org]
- 16. supercriticalfluids.com [supercriticalfluids.com]
- 17. Co-solvent: Significance and symbolism [wisdomlib.org]
- 18. wjbphs.com [wjbphs.com]
- 19. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. pharmacy180.com [pharmacy180.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. The Basic Scientific Principles of Solvent Extraction | Aptia Engineering [aptiaengineering.com]
- 24. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 26. Filter Aids in Filtration: Types, Benefits & How to Use Them [faudi.de]
- 27. perlite.org [perlite.org]
- 28. bhs-filtration.com [bhs-filtration.com]
- 29. How To [chem.rochester.edu]
Improving the stereoselectivity in chiral morpholine synthesis
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for chiral morpholine synthesis. The morpholine scaffold is a cornerstone in modern medicinal chemistry, but achieving precise stereochemical control during its synthesis presents a significant challenge for researchers.[1][2] The spatial arrangement of substituents on the morpholine ring can dramatically alter a molecule's biological activity, making stereoselectivity a critical parameter for success in drug development.[1]
This guide is designed to provide practical, in-depth solutions to common issues encountered in the lab. We will move beyond simple procedural lists to explore the mechanistic reasoning behind these synthetic strategies, empowering you to troubleshoot effectively and optimize your reactions.
Troubleshooting Guide: Enhancing Stereoselectivity
This section addresses the most frequent and challenging issues researchers face when stereoselectivity is suboptimal. The question-and-answer format provides direct solutions to specific experimental problems.
Q1: My reaction shows low enantiomeric excess (ee). What are the common causes and how can I improve it?
A1: Low enantiomeric excess is a common hurdle, typically pointing to a suboptimal catalyst system or reaction environment for a specific substrate. The key is to understand the transition state geometry and the interactions that govern facial selectivity.
Probable Causes & Recommended Solutions:
-
Inadequate Catalyst-Substrate Matching: The "lock and key" principle is paramount. The chiral ligand must create a sterically and electronically well-defined environment that forces the substrate to approach from a specific trajectory.
-
Solution (Asymmetric Hydrogenation): For the synthesis of 2-substituted morpholines from dehydromorpholines, the choice of the chiral bisphosphine ligand is critical. Ligands with large "bite angles," such as SKP, have proven highly effective.[3][4][5] If you observe low ee, screen a panel of ligands. A Rhodium-SKP complex, for example, has demonstrated excellent enantioselectivities (up to 99% ee) across a range of substrates.[3][5]
-
Solution (Asymmetric Transfer Hydrogenation): For 3-substituted morpholines, Ru-based catalysts like the Noyori-Ikariya catalyst are the standard.[6][7] The efficiency of these catalysts often relies on hydrogen bonding. If your substrate lacks a hydrogen-bond acceptor, or if the acceptor is poorly positioned, selectivity will suffer.[6][7][8] Consider modifying the substrate to incorporate a coordinating group.
-
-
Suboptimal Solvent or Temperature: These parameters directly influence catalyst activity, solubility, and the conformational flexibility of the transition state.
-
Solution: Conduct a solvent screen. For asymmetric hydrogenations, solvents like dichloromethane (DCM) or 2,2,2-trifluoroethanol (TFE) are often effective.[3] Temperature can have a non-linear effect on enantioselectivity; while lower temperatures often improve ee, this is not a universal rule.[9] An optimization screen (e.g., from 0 °C to 40 °C) is recommended.
-
-
Insufficient Catalyst Purity or Activity: Impurities can poison the catalyst, and improper activation or handling can lead to reduced performance.
-
Solution: Ensure all reagents and solvents are anhydrous and reactions are run under a strictly inert atmosphere (Argon or Nitrogen). Use freshly prepared catalyst solutions whenever possible.
-
Data Presentation: Catalyst Performance in Asymmetric Hydrogenation of Dehydromorpholines
| Catalyst System | Substrate Type | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |
| [Rh(COD)₂]BF₄ / (R)-SKP | 2-Aryl-dehydromorpholine | >95% | 92-99% | [3][5] |
| [Rh(COD)₂]BF₄ / (R,R)-DTBM-SegPhos | 2-Aryl-dehydromorpholine | No reaction | N/A | [3] |
| [Rh(COD)₂]BF₄ / (S,S)-f-Binaphane | 2-Aryl-dehydromorpholine | >95% | 85% | [3] |
| RuCl | Cyclic imine intermediate | Good | >95% | [6][7][8] |
Q2: I'm observing poor diastereoselectivity (dr) in my cyclization reaction. What factors should I investigate?
A2: Diastereoselectivity is governed by the relative orientation of pre-existing and newly forming stereocenters during ring closure. The goal is to maximize the energy difference between the transition states leading to the desired and undesired diastereomers.
Probable Causes & Recommended Solutions:
-
Poor Substrate Control: The inherent stereochemistry of your starting material may not be sufficient to direct the reaction, or the reaction conditions may allow for epimerization.
-
Solution: The use of enantiopure starting materials, such as amino alcohols, is a powerful strategy.[10] For example, a Pd-catalyzed carboamination of substrates derived from enantiopure amino alcohols consistently yields cis-3,5-disubstituted morpholines with high diastereoselectivity (>20:1 dr).[10]
-
-
Incorrect Leaving Group or Base: The nature of the leaving group and the strength of the base can affect the mechanism and timing of the ring-closing step, impacting stereoselectivity.
-
Solution: In a synthesis of trans-3,5-bis(hydroxymethyl)morpholines, it was found that using a triflate leaving group led to a low diastereomeric excess (70% de).[11] Simply switching to a mesylate (a slightly less reactive leaving group) and adjusting the base/solvent system resulted in excellent diastereoselectivity (>97% de).[11] This highlights the importance of fine-tuning these components.
-
-
Thermodynamic vs. Kinetic Control: Your reaction conditions may favor the thermodynamically more stable product, which might not be the desired diastereomer.
-
Solution: Experiment with reaction temperature. Lower temperatures often favor the kinetically controlled product. Also, consider post-synthesis modification. It has been demonstrated that a mixture of morpholine diastereomers can be epimerized using a light-mediated hydrogen atom transfer (HAT) process to enrich the thermodynamically more stable isomer.[12]
-
Logical Workflow: Troubleshooting Poor Stereoselectivity
Caption: A troubleshooting decision tree for low stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 2-substituted chiral morpholines?
A1: The asymmetric hydrogenation of 2-substituted dehydromorpholines (cyclic enamines) has emerged as a highly efficient and atom-economical strategy.[3][4][5][13] This "after cyclization" approach constructs the key stereocenter on a pre-formed ring. The success of this method hinges on using a rhodium catalyst paired with a chiral bisphosphine ligand possessing a large bite angle, such as SKP.[3][5] This combination effectively overcomes the low reactivity typically associated with these electron-rich substrates, delivering quantitative yields and enantiomeric excesses often exceeding 99%.[3][4][5]
Q2: How can I synthesize 3-substituted chiral morpholines with high enantioselectivity?
A2: A powerful and practical one-pot tandem reaction is the method of choice.[6][7][8] This process involves an initial titanium-catalyzed intramolecular hydroamination of an aminoalkyne substrate to form a cyclic imine.[6][7] Without isolation, this intermediate is then subjected to an asymmetric transfer hydrogenation using a Noyori-Ikariya ruthenium catalyst (e.g., RuCl).[6][7] This sequence consistently produces 3-substituted morpholines in good yields with ee's greater than 95%.[8]
Q3: What is the mechanistic role of hydrogen bonding in achieving high stereoselectivity?
A3: In many modern catalytic asymmetric syntheses, non-covalent interactions like hydrogen bonding are critical for stereocontrol.[6][7][14] In the Ru-catalyzed asymmetric transfer hydrogenation of cyclic imines (for 3-substituted morpholines), a crucial hydrogen-bonding interaction occurs between the ether oxygen of the substrate and the N-H group of the chiral Ts-DPEN ligand on the ruthenium catalyst.[6][7] This interaction acts as a "tether," locking the substrate into a rigid conformation during the hydride transfer step. This enforced orientation ensures the hydride is delivered to only one face of the imine, leading to consistently high enantioselectivity.[6] This mechanistic insight was so powerful it allowed for the strategy to be extended to the synthesis of chiral piperazines by replacing the ether oxygen with a nitrogen atom as the hydrogen bond acceptor.[7]
Conceptual Diagram: Stereocontrol via Hydrogen Bonding
Caption: H-bond interaction between catalyst and substrate directs stereochemistry.
Validated Experimental Protocols
Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine[1][3]
This protocol is for the synthesis of a 2-substituted chiral morpholine.
-
Catalyst Preparation: In an inert atmosphere glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol, 1 mol%) and (R)-SKP (1.6 mg, 0.00275 mmol, 1.1 mol%).
-
Add anhydrous, degassed Dichloromethane (DCM) (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol, 1.0 equiv) in anhydrous, degassed DCM (1.0 mL).
-
Transfer the substrate solution to the catalyst solution via syringe.
-
Transfer the resulting mixture to a stainless-steel autoclave.
-
Hydrogenation: Seal the autoclave. Purge the system with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm of hydrogen.
-
Stir the reaction at room temperature for 24 hours.
-
Workup: Carefully vent the autoclave. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1) to afford (R)-2-phenylmorpholine.
-
Expected Outcome: >99% yield, 92% ee.
-
Protocol 2: One-Pot Tandem Synthesis of a 3-Substituted Morpholine[6][7]
This protocol combines hydroamination and asymmetric transfer hydrogenation.
-
Hydroamination: In an inert atmosphere glovebox, add the aminoalkyne substrate (0.5 mmol, 1.0 equiv) and a titanium hydroamination catalyst (e.g., Ti(NMe₂)₂(BIPHEN), 5 mol%) to a reaction vessel.
-
Add anhydrous toluene (2.5 mL) and seal the vessel.
-
Stir the reaction mixture at 110 °C for 24 hours to form the cyclic imine intermediate.
-
Cool the reaction to room temperature.
-
Asymmetric Transfer Hydrogenation: To the cooled reaction mixture, add a solution of RuCl (5.0 mg, 1.5 mol%) in a formic acid/triethylamine azeotropic mixture (5:2 ratio, 0.5 mL).
-
Stir the reaction at room temperature for 12 hours.
-
Workup: Quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
-
Expected Outcome: Good yield, >95% ee.
-
References
- Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 5(23), 4331–4334. [Link]
- Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 773-802. [Link]
- France, S., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. [Link]
- Alexanian, E. J., & Thomson, R. J. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters, 11(2), 433–435. [Link]
- Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696-8709. [Link]
- Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493-14498. [Link]
- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
- Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Semantic Scholar. [Link]
- ResearchGate. (2020). (PDF) Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. [Link]
- Reddy, M. V. R., & Cativiela, C. (2002). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 4(13), 2213–2215. [Link]
- Lecerf, M., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 26(16), 4966. [Link]
- Kozin, V. G. (2001). Dissolving and selective properties of morpholine-based mixed solvents. SciSpace. [Link]
- Patil, S. A., et al. (2019). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. ACS Omega, 4(7), 12534–12543. [Link]
- University of British Columbia. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. UBC Chemistry. [Link]
- Frontiers. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. [Link]
- Ortiz, K. G., et al. (2024).
- Ortiz, K. G., et al. (2024).
- Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493-14498. [Link]
- Organic Chemistry Frontiers. (2020). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers, 7(10), 1245-1253. [Link]
- MDPI. (2023). Substrate-Controlled Diversity-Oriented Synthesis of Novel Polycyclic Frameworks via [4 + 2] and [3 + 2] Annulations of Ninhydrin-Derived MBH Adducts with 3,4-Dihydroisoquinolines. Molecules, 28(19), 6791. [Link]
- Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
- Stephenson, C. R. J., et al. (2022). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 24(30), 5539–5543. [Link]
- Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. [Link]
- Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696-8709. [Link]
- Chemical Communications. (2023). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols.
- SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemical Engineering, 8(1), 1-15. [Link]
- Organic Letters. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 512-515. [Link]
- The Open Medicinal Chemistry Journal. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. The Open Medicinal Chemistry Journal, 14. [Link]
- Organic Chemistry Frontiers. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(21), 5897-5903. [Link]
- Hilaris Publisher. (2023). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Journal of Organic and Inorganic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 7. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines | UBC Chemistry [chem.ubc.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Morpholine synthesis [organic-chemistry.org]
Technical Support Center: Monitoring N-Boc-3-hydroxymethylmorpholine Synthesis via Thin-Layer Chromatography (TLC)
This guide is designed for researchers, scientists, and drug development professionals to effectively monitor the progress of the N-Boc protection of 3-hydroxymethylmorpholine using Thin-Layer Chromatography (TLC). Here, we delve into the practical aspects of TLC, providing troubleshooting solutions and in-depth explanations to ensure reliable and reproducible results.
I. Foundational Principles of TLC in N-Boc Protection
The N-Boc protection of 3-hydroxymethylmorpholine involves the reaction of the secondary amine in the morpholine ring with di-tert-butyl dicarbonate (Boc₂O). Monitoring this reaction is crucial to determine the point of completion and to ensure the formation of the desired product, N-Boc-3-hydroxymethylmorpholine.
TLC serves as a rapid and effective technique for this purpose. The separation on a TLC plate is based on the principle of differential partitioning of the compounds between the stationary phase (typically silica gel) and the mobile phase (a solvent system). The starting material, 3-hydroxymethylmorpholine, is a relatively polar compound due to the presence of the secondary amine and the hydroxyl group. In contrast, the product, N-Boc-3-hydroxymethylmorpholine, is significantly less polar because the Boc group masks the polar N-H bond. This difference in polarity is the key to their separation on a TLC plate.
The progress of the reaction is visualized by observing the disappearance of the starting material spot and the appearance of a new, higher-running spot corresponding to the product. The retention factor (Rƒ) value, defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identifying the compounds.
II. Troubleshooting Guide
This section addresses common issues encountered when monitoring the N-Boc protection of 3-hydroxymethylmorpholine by TLC.
Issue 1: No Spots are Visible on the TLC Plate
Possible Causes:
-
Insufficiently Concentrated Sample: The concentration of the reaction mixture spotted on the TLC plate may be too low for detection.[1][2]
-
Inappropriate Visualization Technique: The chosen visualization method may not be suitable for the compounds of interest. N-Boc-3-hydroxymethylmorpholine and 3-hydroxymethylmorpholine are not strongly UV-active.
-
Sample Evaporation: If the compounds are volatile, they may have evaporated from the plate.[2]
-
Incorrect Spotting: The spotting line might be below the solvent level in the developing chamber, causing the sample to dissolve in the solvent reservoir.[1]
Solutions:
-
Increase Sample Concentration: Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1][2]
-
Select an Appropriate Stain: Use a stain that reacts with the functional groups present. For this reaction, stains like permanganate (KMnO₄), ceric ammonium molybdate (CAM), or p-anisaldehyde are effective. Ninhydrin can also be used, as it can react with the starting material (a secondary amine) and may also visualize the Boc-protected product upon heating, which can cause deprotection.[3]
-
Optimize Spotting Technique: Ensure the spotting line is above the solvent level in the developing chamber.
Issue 2: Streaking or Elongated Spots
Possible Causes:
-
Sample Overloading: Applying too much sample to the TLC plate can lead to streaking.[1][2]
-
Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low, causing poor separation and streaking.[1] For amines, streaking is a common issue due to their basic nature and interaction with the acidic silica gel.[4]
-
Presence of High Boiling Point Solvents: Reaction solvents like DMF or DMSO can cause streaking if not properly removed before running the TLC.[5]
Solutions:
-
Dilute the Sample: Run the TLC with a more diluted sample.[2]
-
Optimize the Solvent System:
-
If spots are streaking, try a less polar solvent system.
-
To counteract the basicity of the amine starting material, add a small amount of a basic modifier like triethylamine (Et₃N) or ammonia to the mobile phase (e.g., 0.1–2.0%).[2]
-
-
Remove High Boiling Point Solvents: If the reaction is in a high boiling solvent, after spotting the plate, place it under high vacuum for a few minutes before developing it.[5]
Issue 3: Reactant and Product Spots Have Very Similar Rƒ Values
Possible Causes:
-
Suboptimal Solvent System: The chosen mobile phase may not have the right polarity to effectively separate the two compounds.[5]
Solutions:
-
Adjust Solvent Polarity: Systematically vary the ratio of the polar and non-polar solvents in your mobile phase. Small changes can significantly impact separation.
-
Try Different Solvent Systems: Experiment with different solvent combinations. For instance, if a mixture of ethyl acetate and hexanes is not working, try dichloromethane and methanol.[4][6]
-
Use a Co-spot: A co-spot, where the reaction mixture is spotted on top of the starting material, can help to resolve two spots that are very close. If they are different compounds, you will see two distinct spots or an elongated spot.[4][5]
Issue 4: The Spots Remain at the Baseline or Shoot to the Solvent Front
Possible Causes:
-
Spots at the Baseline: The mobile phase is not polar enough to move the compounds up the plate.[2][5] This is common for the polar starting material, 3-hydroxymethylmorpholine.
-
Spots at the Solvent Front: The mobile phase is too polar, causing all compounds to travel with the solvent front.[2] This might happen with the less polar product, N-Boc-3-hydroxymethylmorpholine.
Solutions:
-
Spots at the Baseline: Increase the polarity of the mobile phase. For example, increase the proportion of the more polar solvent (e.g., from 10% ethyl acetate in hexanes to 30%).[2]
-
Spots at the Solvent Front: Decrease the polarity of the mobile phase. For example, decrease the proportion of the more polar solvent.[2] A good starting point is a solvent system that gives an Rƒ value between 0.15 and 0.85 for the compounds of interest.[4]
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring the N-Boc protection of 3-hydroxymethylmorpholine?
A good starting point is a mixture of a moderately polar solvent and a non-polar solvent. Commonly used systems include ethyl acetate/hexanes or dichloromethane/methanol.[4][6][7] A typical starting ratio would be 1:1 ethyl acetate/hexanes. You can then adjust the ratio to achieve optimal separation.
Q2: How do I visualize the spots on the TLC plate?
Since N-Boc-3-hydroxymethylmorpholine and its precursor are not strongly UV-active, a chemical stain is necessary.[8]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized, such as alcohols and amines. It will appear as yellow-brown spots on a purple background.
-
Ceric Ammonium Molybdate (CAM) Stain: This is another versatile stain that is effective for a wide range of functional groups, including alcohols and amines.[7][9]
-
p-Anisaldehyde Stain: This stain is particularly good for visualizing nucleophilic functional groups and often gives a range of colors for different spots.[8]
-
Ninhydrin Stain: This is excellent for visualizing primary and secondary amines, which will appear as pink or purple spots.[3] While the Boc-protected amine will not react directly, the heat from developing the stain can sometimes cause in-situ deprotection, leading to a colored spot.[3]
Q3: How can I be sure which spot is the product and which is the starting material?
The starting material, 3-hydroxymethylmorpholine, is more polar than the product, N-Boc-3-hydroxymethylmorpholine. Therefore, on a normal-phase silica gel TLC plate, the starting material will have a lower Rƒ value (it will not travel as far up the plate), while the product will have a higher Rƒ value. Always run a reference spot of your starting material on the same plate for direct comparison.
Q4: My reaction seems to be complete by TLC, but the yield is low. What could be the problem?
TLC is a qualitative or semi-quantitative technique. While it can indicate the consumption of starting material, it doesn't provide information about the formation of side products that may have similar Rƒ values to your product or remain at the baseline. It is crucial to use other analytical techniques like NMR or LC-MS to confirm the identity and purity of your product.
Q5: The Rƒ values of my spots change from one TLC run to another. Why is this happening?
Rƒ values can be affected by several factors, including:
-
Changes in the mobile phase composition.
-
Lack of chamber saturation. [10]
-
Variations in temperature.
-
Different thicknesses of the silica gel layer on the TLC plate.
-
The plate being in contact with the filter paper or the side of the chamber during development. [1]
To ensure reproducibility, it is important to keep these parameters as consistent as possible.
IV. Experimental Protocols
Protocol 1: Preparing and Running the TLC Plate
-
Prepare the Developing Chamber: Pour the chosen solvent system into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid in solvent vapor saturation and close the chamber.[10] Allow the chamber to saturate for at least 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line across a silica gel TLC plate, about 1 cm from the bottom. This is your baseline.
-
Spot the Plate:
-
Using a capillary tube, spot a small amount of the starting material (3-hydroxymethylmorpholine) on the baseline.
-
On the same plate, spot a small amount of the reaction mixture.
-
It is also good practice to co-spot the starting material and the reaction mixture in the same lane to help with identification.[4]
-
-
Develop the Plate: Carefully place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to run up the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely before visualization.
Protocol 2: Visualization with Potassium Permanganate (KMnO₄) Stain
-
Prepare the Stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. This solution should be stored in a dark bottle.
-
Stain the Plate: Briefly dip the dried TLC plate into the KMnO₄ solution using forceps.
-
Develop the Color: Gently warm the plate with a heat gun. The compounds will appear as yellow or brown spots on a purple background.
Data Interpretation Table
| Compound | Expected Polarity | Expected Rƒ Value | Visualization with KMnO₄ |
| 3-hydroxymethylmorpholine (Starting Material) | High | Low | Yellow/Brown Spot |
| N-Boc-3-hydroxymethylmorpholine (Product) | Low | High | Yellow/Brown Spot |
| Di-tert-butyl dicarbonate (Boc₂O) | Low | High | May not be strongly visible |
| tert-Butanol (Byproduct) | Moderate | Intermediate | Yellow/Brown Spot |
V. Workflow and Troubleshooting Diagrams
TLC Monitoring Workflow
Caption: Standard workflow for TLC analysis.
Troubleshooting Decision Tree
Caption: Decision tree for common TLC problems.
VI. References
-
UCLA, Department of Chemistry and Biochemistry. (n.d.). TLC Visualization. Retrieved from [Link]
-
VanVeller, B. (n.d.). VanVeller Lab Resources - Department of Chemistry. Iowa State University. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
ResearchGate. (2012, March 16). I need help with a good solvent system for the resolution of components on a TLC. Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
-
Reddit. (2023, July 30). Can boc anhydride be visualized by PMA tlc stain. r/CHROMATOGRAPHY. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Bitesize Bio. (2023, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. silicycle.com [silicycle.com]
- 3. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. reddit.com [reddit.com]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Navigating the Metabolic Lability of tert-Butyl Groups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and troubleshooting for challenges associated with the metabolic lability of the tert-butyl group in drug candidates. This guide will delve into the underlying mechanisms, analytical strategies, and mitigation approaches to help you navigate this common drug discovery hurdle.
Frequently Asked Questions (FAQs)
Q1: Why is the tert-butyl group so common in drug design, despite its metabolic instability?
The tert-butyl group is frequently incorporated into drug candidates for several strategic reasons. Its bulky, three-dimensional structure can serve as a "steric shield," protecting adjacent functional groups from enzymatic degradation.[1] This steric hindrance can also enhance binding affinity and selectivity for the target protein by occupying specific hydrophobic pockets within the active site.[2] Additionally, the lipophilic nature of the tert-butyl group can improve a compound's pharmacokinetic profile.[1]
Q2: What is the primary metabolic pathway responsible for the breakdown of tert-butyl groups?
The primary route of metabolism for tert-butyl groups is oxidation, predominantly mediated by Cytochrome P450 (CYP) enzymes.[1][3] This process typically involves the hydroxylation of one of the methyl groups to form a primary alcohol metabolite.[3] This initial oxidation product can then undergo further oxidation to form an aldehyde, which can then be converted to a carboxylic acid.[4] In some cases, C-C bond cleavage can also occur.[4]
Q3: Which Cytochrome P450 isoforms are most commonly involved in tert-butyl group metabolism?
Several CYP isoforms have been implicated in the metabolism of tert-butyl groups. The specific isoform involved depends on the overall structure of the drug molecule. Commonly implicated enzymes include members of the CYP3A and CYP2C families, such as CYP3A4, CYP2C8, CYP2C9, and CYP2C19.[1] For instance, CYP3A4 is a major enzyme involved in the metabolism of the tert-butyl group in the antiviral drug nirmatrelvir, while CYP2C19 is responsible for hydroxylating the tert-butyl group in nelfinavir.[1]
Q4: Can the metabolites of tert-butyl-containing drugs be pharmacologically active?
Yes, metabolites formed from the oxidation of a tert-butyl group can retain, or in some cases, even have enhanced pharmacological activity. For example, the hydroxylated metabolite of the antiretroviral drug nelfinavir (M8) displays potent antiviral activity.[1] Similarly, the hydroxylated metabolite of the cystic fibrosis drug ivacaftor (M1) retains a significant portion of the parent drug's potency.[1] However, further oxidation to a carboxylic acid often leads to a loss of activity.[1]
Q5: What are the potential negative consequences of high metabolic lability of a tert-butyl group?
High metabolic lability can lead to several undesirable outcomes in drug development. Rapid metabolism often results in high clearance, a short half-life, and low oral bioavailability, which can limit the therapeutic efficacy of a drug candidate.[3] Furthermore, the formation of reactive metabolites can lead to off-target toxicity.[5] In some instances, the metabolic products themselves can have toxic effects. For example, the oxidation of tert-butylhydroquinone (TBHQ), a food additive, can lead to the formation of reactive oxygen species and subsequent cellular damage.[6][7][8][9]
Troubleshooting Guides
This section provides practical guidance for addressing specific experimental challenges related to tert-butyl group metabolism.
Issue 1: My compound with a tert-butyl group shows high clearance in human liver microsomes (HLM). How can I confirm the tert-butyl group is the site of metabolism?
Causality: High clearance in HLM assays is a strong indicator of metabolic instability.[3] To pinpoint the tert-butyl group as the metabolic "soft spot," a metabolite identification study is necessary.
Troubleshooting Workflow:
-
Incubation: Incubate your compound with HLM in the presence of NADPH (a necessary cofactor for CYP enzymes).
-
Analysis: Analyze the incubation mixture using Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]
-
Metabolite Identification: Look for a metabolite with a mass increase of 16 Da (M+16), corresponding to the addition of an oxygen atom (hydroxylation). This is the hallmark of initial tert-butyl group oxidation.[3] Further oxidation products, such as the corresponding carboxylic acid (M+30), may also be present.
-
Structural Confirmation (Optional but Recommended): For unambiguous confirmation, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to definitively identify the structure of the metabolite.[10][11]
Caption: Workflow for confirming tert-butyl group metabolism.
Issue 2: My lead compound's activity is significantly reduced upon replacement of the tert-butyl group. How can I improve metabolic stability without sacrificing potency?
Causality: A direct replacement of the tert-butyl group with a metabolically stable alternative may disrupt key interactions with the target protein, leading to a loss of potency. A more nuanced approach is required.
Troubleshooting Strategies & Data-Driven Decision Making:
| Strategy | Rationale | Potential Outcome | Key Consideration |
| Deuteration | The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, slowing the rate of CYP-mediated hydrogen abstraction. | Moderate increase in metabolic stability with minimal impact on potency. | May not be sufficient to overcome very high clearance. |
| Fluorination | Replacing hydrogen atoms with fluorine can block metabolism by increasing the strength of the C-H bond and altering the electronic properties of the group. | Significant increase in metabolic stability. | Can alter lipophilicity and binding interactions. |
| Bioisosteric Replacement | Replace the tert-butyl group with a structurally similar but more metabolically robust group.[12][13] | Can significantly improve metabolic stability while maintaining or even improving potency. | Requires careful selection of the bioisostere to match the steric and electronic properties of the tert-butyl group. |
Recommended Bioisosteres for the tert-Butyl Group:
-
Cyclopropyl-trifluoromethyl (Cp-CF3): This group mimics the shape and hydrophobicity of a tert-butyl group but lacks the easily abstractable sp3 C-H bonds, leading to increased metabolic stability.[3][14][15][16]
-
Bicyclo[1.1.1]pentane (BCP): BCPs can act as rigid scaffolds that mimic the three-dimensional space occupied by a tert-butyl group, often improving metabolic stability and aqueous solubility.[17]
-
Trifluoromethyl Oxetane: This bioisostere has been shown to decrease lipophilicity and improve metabolic stability compared to the corresponding tert-butyl analogue.[18]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Approaches for Minimizing Metabolic Activation of New Drug Candidates in Drug Discovery [ouci.dntb.gov.ua]
- 6. Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical cytotoxicity of tert-butylhydroquinone in vitro: What kills the untreated cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of oxidative stress caused by tert-butylhydroquinone on cytotoxicity in MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic and genotoxic effects of tert‐butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem-space.com [chem-space.com]
- 13. enamine.net [enamine.net]
- 14. Metabolically Stable tert-Butyl Replacement. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bioisosteric Replacements [cambridgemedchemconsulting.com]
Validation & Comparative
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and complex organic synthesis, the precise structural elucidation of chiral building blocks is paramount. Among these, morpholine derivatives play a crucial role due to their prevalence in bioactive molecules and their utility as versatile scaffolds. This guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key intermediate, tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate.
This document moves beyond a simple recitation of spectral data. As a senior application scientist, the goal is to provide a comparative framework, grounding the analysis in the fundamental principles of NMR spectroscopy. We will dissect the expected spectral features of the title compound, compare it with its constitutional isomer, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, and the parent N-Boc morpholine, and provide the causal reasoning behind the observed and predicted chemical shifts and coupling patterns.
The Structural Significance of N-Protected Morpholines
This compound is a valuable chiral building block in medicinal chemistry.[1] The morpholine core offers desirable physicochemical properties, while the hydroxymethyl group at the C3 position provides a key functional handle for further synthetic elaboration. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen is instrumental in modulating the reactivity of the morpholine nitrogen and influencing the conformation of the ring. Understanding the precise stereochemistry and substitution pattern is critical, and NMR spectroscopy is the most powerful tool for this purpose.
¹H and ¹³C NMR Spectral Analysis: A Comparative Approach
For our comparative analysis, we will consider two key alternatives:
-
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate: The constitutional isomer, which allows for a direct comparison of the effect of substituent position on the NMR spectrum.
-
tert-Butyl morpholine-4-carboxylate: The unsubstituted parent compound, providing a baseline for understanding the impact of the hydroxymethyl substituent.
dot graphical_abstract { // Node Definitions node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; A [label="this compound\n(Target Molecule)", fillcolor="#4285F4"]; B [label="tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate\n(Isomeric Comparison)", fillcolor="#EA4335"]; C [label="tert-Butyl morpholine-4-carboxylate\n(Baseline Comparison)", fillcolor="#FBBC05"];
Caption: Workflow for NMR analysis of morpholine derivatives.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum is anticipated to be complex due to the presence of the chiral center at C3, which renders the adjacent methylene protons diastereotopic. The morpholine ring typically adopts a chair conformation.[2]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-9 (Boc) | ~1.47 | s | 9H | The nine equivalent protons of the tert-butyl group are highly shielded and appear as a sharp singlet. |
| H-2ax, H-6ax | ~3.20 - 3.40 | m | 2H | Axial protons are typically more shielded than their equatorial counterparts. |
| H-2eq, H-6eq | ~3.80 - 4.00 | m | 2H | Equatorial protons adjacent to the oxygen are deshielded. |
| H-5ax | ~2.80 - 3.00 | m | 1H | Axial proton adjacent to the nitrogen. |
| H-5eq | ~3.60 - 3.80 | m | 1H | Equatorial proton adjacent to the nitrogen. |
| H-3 | ~3.90 - 4.10 | m | 1H | Methine proton at the chiral center, deshielded by both the nitrogen and the hydroxymethyl group. |
| H-7a, H-7b | ~3.50 - 3.70 | m | 2H | Diastereotopic protons of the hydroxymethyl group. |
| OH | Variable | br s | 1H | The chemical shift of the hydroxyl proton is dependent on concentration and solvent. |
Comparative ¹H NMR Data
| Compound | H-2/H-6 (ppm) | H-3/H-5 (ppm) | Substituent Protons (ppm) | Boc (ppm) |
| tert-Butyl morpholine-4-carboxylate[3] | ~3.64 | ~3.42 | - | ~1.47 |
| tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate[4] | Complex multiplet | Complex multiplet | -CH₂OH: ~3.25-3.45 | ~1.40 |
| This compound (Predicted) | ~3.20-3.40, ~3.80-4.00 | ~2.80-3.00, ~3.60-3.80, ~3.90-4.10 | -CH₂OH: ~3.50-3.70 | ~1.47 |
The introduction of the hydroxymethyl group at C3 in our target molecule is expected to cause a significant downfield shift of the H-3 proton compared to the H-3/H-5 protons of the unsubstituted N-Boc morpholine. The protons on the hydroxymethyl group itself will appear as a complex multiplet due to their diastereotopic nature.
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum provides a clear map of the carbon framework.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-9 (Boc -C(CH₃)₃) | ~28.4 | Shielded quaternary carbon of the tert-butyl group. |
| C-8 (Boc -C=O) | ~80.0 | Quaternary carbon of the tert-butyl group attached to oxygen. |
| C-5 | ~44.0 | Carbon adjacent to the nitrogen. |
| C-3 | ~55.0 | Methine carbon at the chiral center, deshielded by the nitrogen and the hydroxymethyl group. |
| C-7 (-CH₂OH) | ~64.0 | Carbon of the hydroxymethyl group. |
| C-2, C-6 | ~67.0, ~68.0 | Carbons adjacent to the oxygen. The presence of the C3 substituent may lead to slightly different shifts for C-2 and C-6. |
| C=O (Boc) | ~155.0 | Carbonyl carbon of the Boc group. |
Comparative ¹³C NMR Data
| Compound | C-2/C-6 (ppm) | C-3/C-5 (ppm) | Substituent Carbons (ppm) | Boc Carbons (ppm) |
| tert-Butyl morpholine-4-carboxylate[3] | ~66.7 | ~43.5 | - | ~28.4, ~79.9, ~154.8 |
| tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Not available | Not available | Not available | Not available |
| This compound (Predicted) | ~67.0, ~68.0 | C3: ~55.0, C5: ~44.0 | -CH₂OH: ~64.0 | ~28.4, ~80.0, ~155.0 |
The electron-withdrawing nature of the Boc group significantly deshields the adjacent carbons (C3 and C5) compared to unsubstituted morpholine. The introduction of the hydroxymethyl group at C3 further deshields this carbon.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.
A. Sample Preparation for ¹H and ¹³C NMR
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this class of compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.
B. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Employ a relaxation delay (D1) of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (e.g., 128-1024 scans).
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the quantitative observation of quaternary carbons.
-
C. Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and Baseline Correction: Carefully perform manual or automated phase and baseline corrections to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas to determine the relative number of protons.
-
Data Reporting: Report chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad), and integration values.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification of chiral building blocks like this compound. By combining a predictive approach with a comparative analysis of related structures, researchers can confidently assign the spectral features and confirm the identity and purity of their synthesized compounds. The detailed protocols provided herein offer a robust framework for obtaining high-quality NMR data, which is a cornerstone of rigorous scientific research and development in the pharmaceutical industry.
References
- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
- Li, Y., et al. (2023). Separation and structural elucidation of a novel vardenafil analogue as an adulterant in a natural health care dietary supplement. ResearchGate.
- ChemBK. (2024, April 9). tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate.
- Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs.
- PubChem. (n.d.). This compound.
- Supporting Information. (n.d.).
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- ResearchGate. (n.d.). Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d obtained after aqueous/organic solvent partition (top) and subsequent purification over silica-gel chromatography (bottom).
- The Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67).
- University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- National Center for Biotechnology Information. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.
- PubChem. (n.d.). tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate.
Sources
A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of (3S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (CAS 473923-56-7)
For researchers, scientists, and drug development professionals, establishing the purity of chiral building blocks is a foundational requirement for the synthesis of safe and effective pharmaceutical agents. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of (3S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (CAS 473923-56-7), a key intermediate in medicinal chemistry. We will explore the causality behind methodological choices, present detailed experimental protocols, and provide supporting data to ensure the trustworthiness and scientific integrity of the analytical approach.
Introduction to the Analyte and Analytical Challenges
(3S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate is a chiral, Boc-protected amino alcohol. Its structure presents specific analytical considerations:
-
Polarity: The presence of a hydroxyl group and the morpholine ring imparts significant polarity, which can make retention on traditional reversed-phase columns challenging.
-
Chromophore: The molecule lacks a strong UV chromophore, which impacts the sensitivity of UV-based detection methods. Detection is typically limited to the lower UV range (e.g., 200-220 nm) where the carbamate group absorbs.
-
Chirality: The presence of a stereocenter at the C3 position necessitates the use of chiral chromatography to determine enantiomeric purity.
-
Potential Impurities: Impurities can arise from starting materials, side reactions (e.g., over-oxidation of the alcohol), or degradation (e.g., loss of the Boc group).
The primary goal of the purity assessment is to separate and quantify these potential impurities, including the undesired enantiomer.
The Role of Chromatography in Purity Assessment
Chromatographic techniques are central to determining the purity of pharmaceutical compounds.[1] The United States Pharmacopeia (USP) General Chapter <621> provides a comprehensive framework for chromatographic separations.[2][3] For a method to be considered reliable, it must be validated according to guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[4][5][6][7] These guidelines ensure that the analytical procedure is fit for its intended purpose, covering parameters like specificity, linearity, accuracy, and precision.[5]
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution and quantitative accuracy.[8] When coupled with a mass spectrometer (LC-MS), it provides an unparalleled ability to identify unknown impurities through mass-to-charge ratio determination.
Method Comparison: HPLC-UV vs. LC-MS
The choice between HPLC with UV detection and LC-MS depends on the specific requirements of the analysis at different stages of drug development.
| Feature | HPLC-UV | LC-MS |
| Principle | Separation based on analyte's affinity for stationary and mobile phases, detection via UV absorbance. | Combines HPLC separation with mass analysis, providing molecular weight information. |
| Specificity | Relies on chromatographic resolution. Co-eluting impurities with similar UV spectra are not distinguished. | High specificity. Can distinguish co-eluting compounds with different mass-to-charge ratios. |
| Sensitivity | Moderate. Limited by the weak chromophore of the analyte. | Very high. Can detect impurities at trace levels, independent of their UV absorbance. |
| Impurity Identification | Limited to comparison with known reference standards. | Enables tentative identification of unknown impurities based on their mass. |
| Quantitation | Excellent for known impurities with a reference standard. | Can be quantitative, but may require response factor correction for different impurities. |
| Cost & Complexity | Lower cost, simpler operation and maintenance. | Higher initial investment and operational complexity. |
| Typical Application | Routine quality control, purity assay of known compounds. | Impurity profiling, identification of unknowns, forced degradation studies. |
Experimental Protocols
Achiral Purity Assessment by Reversed-Phase HPLC-UV
This method is suitable for determining the purity of the compound with respect to process-related impurities and degradation products.
Rationale: A C18 column is a robust starting point for many small molecules.[2] The tert-butyl group on the Boc protector provides sufficient hydrophobicity for retention in reversed-phase mode.[2] A gradient elution is employed to ensure that both polar and non-polar impurities are eluted and detected. Trifluoroacetic acid (TFA) is used as a mobile phase modifier to improve peak shape and ensure the ionization of any basic impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Expected Results: The main peak for (3S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate is expected to elute during the gradient. More polar impurities (e.g., the de-Boc'd compound) will elute earlier, while less polar impurities will have longer retention times. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Impurity Identification by LC-MS
This method is designed for the identification and structural elucidation of unknown impurities.
Rationale: The volatile mobile phase (formic acid instead of TFA) is compatible with mass spectrometry. Electrospray ionization (ESI) in positive mode is chosen as the morpholine nitrogen is readily protonated. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of impurities.
Instrumentation and Conditions:
-
LC-MS System: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A similar gradient to the HPLC-UV method, adjusted for the shorter column length.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Mass Range: m/z 100-1000
-
Data Acquisition: Full scan mode for impurity detection and targeted MS/MS for structural fragmentation.
Enantiomeric Purity by Chiral HPLC
This method is crucial for confirming the stereochemical integrity of the chiral building block.
Rationale: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of a wide range of enantiomers.[6] Normal phase chromatography (using hexane and an alcohol modifier) often provides better selectivity for chiral separations of polar compounds.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with an isocratic pump, autosampler, and UV detector.
-
Column: Chiral stationary phase column (e.g., Chiralpak® AD-H, 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Results: Two well-resolved peaks corresponding to the (S) and (R) enantiomers will be observed. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Overall workflow for the comprehensive purity assessment.
Caption: Logic for selecting HPLC method parameters.
Conclusion
The purity assessment of (3S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate requires a multi-faceted approach. A robust reversed-phase HPLC-UV method is suitable for routine quality control and the quantification of known impurities. For comprehensive impurity profiling and the identification of unknown species, LC-MS is the superior technique, providing invaluable molecular weight information. Finally, a dedicated chiral HPLC method is indispensable for confirming the enantiomeric purity of this critical building block. By selecting the appropriate methodology based on the analytical need, researchers can ensure the quality and integrity of their synthesized materials, ultimately contributing to the development of safe and effective pharmaceuticals.
References
- United States Pharmacopeia.
- Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
- European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
- Agilent. Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]
- AMSbiopharma.
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). ICH. [Link]
- IJRAR.org.
- ECA Academy. ICH Guidance Q14 / Q2(R2)
- PubMed.
- LCGC International. Are You Sure You Understand USP <621>?. [Link]
- Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
- ResearchGate.
- World Journal of Pharmaceutical and Medical Research.
- Pathogenia. Purity Assay (Pharmaceutical Testing). [Link]
- HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
- IJARSCT.
- MDPI. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. [Link]
- ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- MedCrave.
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. N-boc-3-(hydroxymethyl)morpholine, CasNo.473923-56-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
A Comparative Guide to tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate and its 2-hydroxymethyl Isomer for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, saturated heterocyclic scaffolds are indispensable tools for the construction of novel therapeutics. Among these, the morpholine moiety is frequently employed to enhance physicochemical properties such as solubility and metabolic stability, and to orient pharmacophoric elements in three-dimensional space.[1][2] The introduction of functional groups onto the morpholine ring provides handles for further synthetic elaboration. This guide provides an in-depth comparison of two closely related and commercially significant building blocks: tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate and its constitutional isomer, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.
This technical guide moves beyond a simple cataloging of properties to offer a comparative analysis grounded in experimental data and stereochemical principles. We will explore their synthesis, physical and spectroscopic characteristics, and, crucially, the structural nuances that dictate their differential reactivity and utility in drug discovery programs.
Structural and Conformational Analysis: The Root of a Tale of Two Isomers
The fundamental difference between the two title compounds lies in the position of the hydroxymethyl substituent on the morpholine ring. In one, it is at the C-3 position, adjacent to the nitrogen atom, while in the other, it is at the C-2 position, adjacent to the oxygen atom. This seemingly minor change has significant implications for the molecule's conformation and, consequently, its chemical behavior.
The morpholine ring typically adopts a chair conformation. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom introduces considerable steric hindrance, influencing the preferred orientation of substituents.
-
3-(hydroxymethyl) Isomer: The hydroxymethyl group at the C-3 position can exist in either an axial or equatorial orientation. The pseudo A1,3 strain between a C-3 substituent and the N-Boc group can influence the conformational preference. It has been noted in related systems that an axial orientation of a substituent at C-3 can be favored to avoid this strain.[3][4]
-
2-(hydroxymethyl) Isomer: For the 2-substituted isomer, the substituent's position next to the ring oxygen introduces different stereoelectronic effects, including the anomeric effect, which may influence the conformational equilibrium.[3] The steric interaction with the N-Boc group is generally less pronounced compared to the C-3 position.
These conformational differences are not merely academic; they directly impact the accessibility of the hydroxyl group and the adjacent ring atoms, thereby influencing their reactivity in subsequent synthetic transformations.
Synthesis and Purification: A Comparative Workflow
Both isomers are typically synthesized from their respective (hydroxymethyl)morpholine precursors, which are in turn often prepared from chiral starting materials like amino acids. The final step in the synthesis of the title compounds is the protection of the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol: N-Boc Protection of (Hydroxymethyl)morpholine
The following is a generalized protocol that can be adapted for the synthesis of both isomers. Specific details for each isomer are highlighted.
Diagram of the General Synthesis Workflow:
Sources
A Senior Application Scientist's Guide to Orthogonal Protection of 3-(Hydroxymethyl)morpholine
Introduction: The Synthetic Challenge of a Versatile Scaffold
3-(Hydroxymethyl)morpholine is a valuable building block in modern medicinal chemistry, frequently incorporated into structures to enhance aqueous solubility and introduce a key hydrogen bond donor/acceptor motif. However, its bifunctional nature, possessing both a primary hydroxyl group and a secondary amine, presents a classic synthetic challenge. To achieve selective modification at other sites of a larger molecule, both of these functionalities often require temporary masking. This guide provides a comparative analysis of common and alternative protecting groups for the hydroxyl moiety, with a critical focus on achieving orthogonality—the selective protection and deprotection of one functional group in the presence of another. This principle is paramount when designing efficient and robust synthetic routes involving 3-(hydroxymethyl)morpholine.
This guide is structured to provide not just protocols, but the strategic reasoning behind protecting group selection, grounded in established chemical principles and supported by experimental data from the broader literature on amino alcohols.
The Imperative of Orthogonal Protection
The presence of a nucleophilic secondary amine directly influences the choice of a hydroxyl protecting group. Any synthetic strategy must consider that the amine may need to be protected independently of the alcohol. A common strategy involves protecting the morpholine nitrogen as a tert-butoxycarbonyl (Boc) carbamate, which is stable under many conditions but readily cleaved with acid. This immediately dictates the need for a hydroxyl protecting group that is stable to acid but can be removed under orthogonal conditions. Conversely, if an acid-labile hydroxyl protecting group is chosen, the amine may require a protecting group removable by other means, such as hydrogenolysis (e.g., benzyl group).
This guide will focus on two primary, and largely orthogonal, protecting groups for the hydroxyl function: the tert-Butyldimethylsilyl (TBS) ether and the Benzyl (Bn) ether . We will explore their application in the context of an N-Boc protected morpholine, a common synthetic intermediate.
Caption: Orthogonal protection schemes for 3-(hydroxymethyl)morpholine.
The Silyl Ether Route: tert-Butyldimethylsilyl (TBS) Protection
The tert-butyldimethylsilyl (TBS) group is a workhorse for hydroxyl protection in organic synthesis. Its key advantage is its stability across a wide range of reaction conditions, including non-acidic aqueous environments and many organometallic reactions, while being readily cleaved by fluoride ions or under acidic conditions.[1][2] This fluoride-lability makes it orthogonal to the acid-labile N-Boc group.
Mechanism of Protection and Deprotection
Protection: The reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of tert-butyldimethylsilyl chloride (TBSCl). The reaction is catalyzed by a base, typically imidazole, which activates the silylating agent by forming a more reactive silyl-imidazolium intermediate.[3]
Deprotection: The exceptional strength of the silicon-fluoride bond (Si-F) is the driving force for deprotection with fluoride reagents like tetrabutylammonium fluoride (TBAF).[1] The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate, which then fragments to release the alkoxide. Alternatively, acidic conditions can be used for cleavage, though this is less selective if an acid-labile group like Boc is present.[4]
Caption: TBS protection and orthogonal deprotection workflow.
Experimental Protocols
Protocol 1A: Protection of N-Boc-3-(hydroxymethyl)morpholine with TBSCl
-
To a solution of N-Boc-3-(hydroxymethyl)morpholine (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 equiv.).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv.) portion-wise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-O-TBS-3-(hydroxymethyl)morpholine.
Protocol 1B: Selective O-Deprotection with TBAF
-
Dissolve the N-Boc-O-TBS-3-(hydroxymethyl)morpholine (1.0 equiv.) in tetrahydrofuran (THF, ~0.2 M).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv.) dropwise at room temperature.
-
Stir the mixture and monitor by TLC. The reaction is usually complete in 1-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to yield N-Boc-3-(hydroxymethyl)morpholine.
The Benzyl Ether Route: A Robust Alternative
The benzyl (Bn) ether is another cornerstone of hydroxyl group protection, valued for its high stability to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[3][5] Its primary mode of cleavage is catalytic hydrogenolysis, a mild and highly selective method that leaves most other functional groups, including N-Boc, intact.[6] This makes the Bn and Boc groups an excellent orthogonal pair.
Mechanism of Protection and Deprotection
Protection: The most common method for forming a benzyl ether is the Williamson ether synthesis. The alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then displaces a halide from benzyl bromide (BnBr) in an Sₙ2 reaction.[5]
Deprotection: Catalytic hydrogenolysis involves the use of hydrogen gas (H₂) and a palladium catalyst, typically on a carbon support (Pd/C). The reaction proceeds via oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to yield the free alcohol and toluene as a byproduct.[7]
Caption: Benzyl ether protection and orthogonal deprotection workflow.
Experimental Protocols
Protocol 2A: Protection of N-Boc-3-(hydroxymethyl)morpholine as a Benzyl Ether
-
To a solution of N-Boc-3-(hydroxymethyl)morpholine (1.0 equiv.) in anhydrous THF (~0.5 M), cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain N-Boc-O-Bn-3-(hydroxymethyl)morpholine.
Protocol 2B: Selective O-Deprotection by Catalytic Hydrogenolysis
-
Dissolve the N-Boc-O-Bn-3-(hydroxymethyl)morpholine (1.0 equiv.) in methanol (MeOH, ~0.1 M).
-
Carefully add 10% palladium on carbon (Pd/C, ~10 mol% by weight) to the solution.
-
Securely fit a balloon filled with hydrogen gas (H₂) to the flask (or use a Parr hydrogenator).
-
Evacuate the flask and backfill with H₂ three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under the H₂ atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-3-(hydroxymethyl)morpholine, which is often pure enough for subsequent steps without further purification.
Comparative Analysis and Strategic Selection
The choice between TBS and Benzyl protection is dictated by the planned synthetic route and the functional groups present in the substrate.
| Feature | tert-Butyldimethylsilyl (TBS) Ether | Benzyl (Bn) Ether |
| Stability | Stable to base, nucleophiles, and many redox reagents. Labile to acid and fluoride.[1][2] | Very stable to acid, base, and most redox reagents.[3][5] |
| Protection Conditions | Mild (Imidazole, RT).[3] | Harsher (NaH, cryogenic to RT).[5] |
| Deprotection Conditions | Mild (TBAF, RT) or Acidic (TFA/HCl).[1][4] | Mild, but requires specialized equipment (H₂, Pd/C).[7] |
| Orthogonality to N-Boc | Excellent. N-Boc cleaved by acid; O-TBS cleaved by fluoride. | Excellent. N-Boc cleaved by acid; O-Bn cleaved by hydrogenolysis. |
| Potential Liabilities | Can be cleaved by strong Lewis acids. May migrate between hydroxyl groups. | Sensitive to catalytic hydrogenation conditions that may be required for other transformations (e.g., alkyne/alkene reduction). |
| Typical Yields | Protection: >90%; Deprotection: >95% | Protection: 80-95%; Deprotection: >95% |
| Best For... | Syntheses involving acid-stable functionalities and where fluoride-based deprotection is convenient. | Syntheses requiring robust protection through acidic or basic steps, where no other reducible groups are present. |
Expert Insights:
-
The Influence of the Morpholine Nitrogen: When the morpholine nitrogen is unprotected, its basicity can interfere with base-catalyzed protection steps. For instance, in the Williamson ether synthesis for benzyl protection, the NaH would also deprotonate the N-H bond. Therefore, it is almost always advisable to protect the nitrogen first (e.g., with a Boc group) before proceeding with the hydroxyl protection.
-
Choosing the Right Orthogonal Pair: The N-Boc/O-TBS combination is a popular choice due to the mildness and convenience of TBAF deprotection. However, if the downstream synthesis involves fluoride-sensitive groups (e.g., other silyl ethers), the N-Boc/O-Bn pair is a superior choice, provided no other reducible groups like alkenes or alkynes are present that you wish to preserve.[3]
-
Alternative Silyl Ethers: For enhanced stability to acid, bulkier silyl ethers like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) can be employed.[2] These groups generally require more forcing conditions for both protection and deprotection.
Conclusion
The effective synthesis of complex molecules derived from 3-(hydroxymethyl)morpholine hinges on a well-designed, orthogonal protecting group strategy. Both TBS and Benzyl ethers offer robust and reliable protection for the hydroxyl group, each with a distinct set of conditions for their removal that makes them compatible with common amine protecting groups like Boc. The TBS group offers the advantage of non-hydrogenolytic cleavage, making it suitable for molecules with reducible functional groups. The Benzyl group provides exceptional stability across a broader pH range, making it ideal for multi-step syntheses involving harsh conditions. By carefully considering the stability and reactivity profiles outlined in this guide, researchers can confidently select the optimal protecting group to streamline their synthetic endeavors and accelerate the drug development process.
References
- Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]
- Reddit. (2013). Stability of OTBS in TFA/DCM. [Link]
- National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
- RSC Publishing. (n.d.). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. [Link]
- Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
- ResearchGate. (2014). How can we protect a hydroxyl group leaving an amino group free?. [Link]
- PubChem. (n.d.). N-benzyl-2-(3-methylbenzyl)-morpholine. [Link]
- Career Henan Chemical Co. (n.d.). N-boc-3-(hydroxymethyl)morpholine CAS NO.473923-56-7. [Link]
- Appchem. (n.d.). N-Benzyl-3-(hydroxymethyl)morpholine. [Link]
- Acmec Biochemical. (n.d.). N-Benzyl-3-(hydroxymethyl)morpholine,97%. [Link]
- PubChem. (n.d.). (R)-N-Boc-2-hydroxymethylmorpholine. [Link]
- PubChemLite. (n.d.). Benzyl (r)-3-(hydroxymethyl)
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons.
- Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotections. Synthesis, 1996, 1065.
- ResearchGate. (2025). Efficient One-Pot Synthesis of Enantiomerically Pure 2-(Hydroxymethyl)morpholines. [Link]
- ResearchGate. (2025).
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]
- RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- Organic Chemistry. (n.d.). Benzyl Protection. [Link]
- Sciencemadness.org. (2019). De-protection of N-Benzyl groups. [Link]
- ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. [Link]
- ResearchGate. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]
- PubMed. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
A Senior Application Scientist's Guide to the Reduction of Morpholine Carboxylic Acid: A Comparative Efficacy Study
Introduction: The Strategic Importance of the Morpholine Scaffold
The morpholine ring is a privileged pharmacophore in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique combination of a tertiary amine and an ether confers favorable physicochemical properties, including metabolic stability and aqueous solubility, making it a desirable building block in drug design.[4] The transformation of a morpholine carboxylic acid to its corresponding primary alcohol is a critical step in the synthesis of advanced intermediates, enabling further functionalization and the construction of complex molecular architectures.
This guide provides an in-depth, evidence-based comparison of the primary reducing agents used for this transformation. We will move beyond a simple recitation of reagents to explore the mechanistic underpinnings of their efficacy and selectivity, offering field-proven insights to guide your experimental design. Our focus is on providing a robust, self-validating framework for researchers, scientists, and drug development professionals to select the optimal reduction strategy for their specific synthetic context.
Chapter 1: Mechanistic Foundations of Carboxylic Acid Reduction
The reduction of a carboxylic acid is more challenging than that of ketones or aldehydes due to the lower electrophilicity of the carbonyl carbon and the presence of an acidic proton. The choice of reducing agent is therefore critical and is governed by its reactivity profile. We will focus on the two most prevalent classes of reagents for this task: metal hydrides, exemplified by Lithium Aluminum Hydride (LiAlH₄), and borane-based reagents.
The "Brute Force" Approach: Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including esters, amides, and carboxylic acids.[5][6][7] Its immense reactivity stems from the highly polarized Al-H bond, which delivers a potent nucleophilic hydride (H⁻).
The mechanism for LiAlH₄ reduction of a carboxylic acid proceeds in several stages:
-
Acid-Base Reaction: The first equivalent of hydride acts as a base, deprotonating the carboxylic acid to form hydrogen gas and a lithium carboxylate salt.[8][9]
-
Coordination & Activation: The aluminum center coordinates to the carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack.
-
First Hydride Addition: A second hydride equivalent attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Collapse & Aldehyde Formation: This intermediate collapses, eliminating an O-Al species to form an aldehyde. This aldehyde is highly reactive and is not isolated.[9][10]
-
Second Hydride Addition: The transient aldehyde is immediately reduced by another hydride equivalent to form an aluminum alkoxide.
-
Workup: Aqueous or acidic workup protonates the alkoxide to yield the final primary alcohol.
Caption: LiAlH₄ reduction mechanism of a carboxylic acid.
The Chemoselective Specialist: Borane (BH₃)
Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), offers a significantly more chemoselective approach to carboxylic acid reduction.[10][11] Unlike LiAlH₄, borane will selectively reduce carboxylic acids in the presence of many other functional groups, such as esters, ketones, and nitriles.[12][13]
This remarkable selectivity arises from a fundamentally different mechanism:
-
Lewis Acid-Base Reaction: Borane, a Lewis acid, reacts rapidly with the acidic proton of the carboxylic acid to form a triacyloxyborane intermediate and hydrogen gas.[10][14] This initial step is rate-determining and is significantly faster for carboxylic acids than for other carbonyls.[10][15]
-
Intramolecular Hydride Delivery: The acyloxyborane intermediate is then reduced. The carbonyl group is activated by the coordinated boron, making it more electrophilic. Hydride is delivered from another molecule of borane (or the same complex, depending on stoichiometry) to the carbonyl carbon.
-
Final Reduction & Workup: This process repeats until a boronic ester is formed, which upon hydrolysis during workup, yields the primary alcohol.[14]
Caption: Borane reduction mechanism of a carboxylic acid.
Chapter 2: Head-to-Head Efficacy Comparison
When applied to a substrate like morpholine-4-carboxylic acid, the theoretical differences between these reagents manifest in practical outcomes. The presence of the morpholine's tertiary amine and ether functionalities must be considered.
| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Borane (BH₃·THF or BH₃·SMe₂) | Catalytic Hydrogenation |
| Efficacy/Yield | Generally Excellent (>90%) | Very Good to Excellent (>85%) | Poor to Ineffective |
| Chemoselectivity | Low . Reduces esters, amides, ketones, nitriles, epoxides.[5][6] | High . Selective for carboxylic acids and amides over esters, ketones, nitriles.[11][12] | Variable . Typically reduces C=C, C=N, nitro groups. Does not reduce carboxylic acids directly under standard conditions.[16][17] |
| Reaction Conditions | Anhydrous ether or THF; 0 °C to reflux.[7] | THF or other ethers; Room temperature.[10] | High pressure H₂, metal catalyst (e.g., Ru, Rh); Elevated temperature. |
| Substrate Compatibility | Poor for molecules with other reducible groups. | Excellent. Tolerates a wide range of functional groups.[12] | Good for molecules sensitive to hydrides, but requires unsaturation for reactivity. |
| Safety & Handling | High Hazard . Pyrophoric, reacts violently with water/protic solvents.[18][19][20] Requires inert atmosphere.[21] | Moderate Hazard. Moisture-sensitive, liberates flammable gas. BH₃·SMe₂ has a strong odor. | High pressure hazard. Flammable H₂ gas. Catalyst may be pyrophoric. |
| Workup | Complex. Careful, multi-step quenching required (e.g., Fieser method) to manage H₂ evolution and precipitate aluminum salts.[22] | Simple. Typically involves addition of methanol or aqueous acid to quench excess reagent. | Simple. Filtration to remove catalyst. |
Analysis & Expert Insights
-
For Speed and Potency: If your morpholine carboxylic acid substrate is simple and lacks other reducible functional groups, LiAlH₄ is a fast and highly effective choice. Its power ensures a complete reduction, often with high yields. However, the operational overhead is significant. The stringent need for anhydrous conditions and the hazardous, multi-step quench make it less suitable for high-throughput or scale-up applications where safety and simplicity are paramount.
-
For Precision and Safety: Borane reagents are the superior choice for complex molecules. If your morpholine backbone is decorated with esters, ketones, or nitro groups that must be preserved, borane's chemoselectivity is indispensable.[12] The reaction is typically run at room temperature and the workup is far more straightforward and safer than with LiAlH₄. This combination of selectivity, mild conditions, and operational simplicity makes it the go-to reagent in modern drug discovery settings. The choice between BH₃·THF and BH₃·SMe₂ is often one of convenience; the latter is more stable for long-term storage but has a noxious smell.
-
Catalytic Hydrogenation: This method is generally not suitable for the direct reduction of the carboxylic acid group itself. It is highly effective for reducing unsaturation within the morpholine ring or other parts of the molecule but will leave the carboxylic acid untouched under typical conditions.[16][17]
Chapter 3: Validated Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and workup.
Protocol 1: Reduction of Morpholine-4-carboxylic Acid with LiAlH₄
Caption: Experimental workflow for LiAlH₄ reduction.
Methodology:
-
Setup: To an oven-dried, 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add morpholine-4-carboxylic acid (1.0 eq).
-
Solvent Addition: Dissolve the acid in anhydrous tetrahydrofuran (THF, ~0.1 M concentration) via cannula transfer.
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add a solution of LiAlH₄ (2.0-3.0 eq, e.g., 1M in THF) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (H₂) will be observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. For 'X' g of LiAlH₄ used, quench by the slow, dropwise addition of:
-
'X' mL of water
-
'X' mL of 15% (w/v) aqueous NaOH
-
'3X' mL of water
-
-
Isolation: Remove the ice bath and stir the mixture vigorously for 1 hour. A granular white precipitate of aluminum salts should form. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (4-morpholinyl)methanol, which can be further purified by chromatography if necessary.
Protocol 2: Reduction of Morpholine-4-carboxylic Acid with BH₃·THF
Methodology:
-
Setup: To a dry round-bottom flask with a magnetic stir bar and nitrogen inlet, add morpholine-4-carboxylic acid (1.0 eq).
-
Solvent Addition: Dissolve the acid in anhydrous THF (~0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add a solution of BH₃·THF (2.0-3.0 eq, 1M in THF) dropwise via syringe. Gas evolution will be observed.
-
Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 3-6 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add methanol dropwise until gas evolution ceases. This will quench any excess borane.
-
Isolation: Stir for 30 minutes, then concentrate the mixture under reduced pressure. Co-evaporate with methanol (3x) to remove borate esters as the volatile trimethyl borate.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.
Chapter 4: Conclusion and Recommendations
The reduction of morpholine carboxylic acid is a fundamental transformation for which multiple effective solutions exist. The optimal choice is dictated not by raw power, but by the specific chemical context and operational constraints of your project.
-
Recommendation for Simplicity & Selectivity: For most applications in a drug discovery or complex molecule synthesis setting, Borane-THF (BH₃·THF) is the recommended reagent. Its high chemoselectivity, mild reaction conditions, and significantly safer, simpler workup outweigh the slightly longer reaction times.
-
Recommendation for Speed with Simple Substrates: Lithium Aluminum Hydride (LiAlH₄) remains a viable and potent option for simple, robust substrates where no other reducible functional groups are present and when speed is the primary concern. However, its use demands rigorous adherence to safety protocols and anhydrous techniques.
By understanding the mechanistic rationale behind each reagent's behavior, researchers can make informed, strategic decisions that enhance the efficiency, safety, and success of their synthetic endeavors.
References
- Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.
- Reduction of Carboxylic Acids and Their Deriv
- Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Reddit r/chemhelp.
- Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary.
- Lithium Aluminum Hydride (LiAlH4)
- Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog.
- Borane as a Reducing Agent. IITian Explains via YouTube.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Royal Society of Chemistry.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
- Reactions of Carboxylic Acids - An Overview. Chemistry LibreTexts.
- Carboxylic Acids → Primary Alcohols with LiAlH₄. OrgoSolver.
- Lithium aluminium hydride (LAH), a reducing agent. BYJU'S.
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Morpholine as ubiquitous pharmacophore in medicinal chemistry. PubMed.
- Design and synthesis of morpholine analogues. Enamine.
- Reduction of carboxylic acids. Chemguide.
- A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.
- Therapeutic potential of morpholine-based compounds in neurodegener
- Standard Operating Procedure for Lithium Aluminum Hydride. University of Georgia Research.
- Lithium Aluminum Hydride Safety. Princeton University EHS.
- How To Handle Lithium Aluminum Hydride (LAH) in Lab. Dr. Aman via YouTube.
- Lithium aluminium hydride-Hazard and Toxicity. ChemicalBook.
- Reduction of carboxylic acids (video). Khan Academy.
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. tandfonline.com [tandfonline.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. orgosolver.com [orgosolver.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Khan Academy [khanacademy.org]
- 14. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 15. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 16. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 21. research.uga.edu [research.uga.edu]
- 22. m.youtube.com [m.youtube.com]
A Guide for Medicinal Chemists: Trifluoromethylcyclopropyl as a Metabolically Stable Bioisostere for the tert-Butyl Group
In the landscape of drug discovery, the optimization of a lead molecule's metabolic stability is a paramount challenge. A compound's susceptibility to biotransformation directly influences its pharmacokinetic profile, including oral bioavailability and half-life.[1][2][3] Among the various structural motifs employed in medicinal chemistry, the tert-butyl group is frequently used to confer steric bulk, fill hydrophobic pockets of target proteins, and enhance potency. However, this seemingly simple alkyl group often conceals a metabolic liability. The nine equivalent sp³-hybridized C-H bonds of the tert-butyl group are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for hepatic metabolism.[2][3][4] This guide provides an in-depth comparison of the tert-butyl group with its metabolically robust bioisostere, the trifluoromethylcyclopropyl (Cp-CF₃) group, offering experimental data and protocols for researchers in drug development.
The Challenge: Metabolic Oxidation of the tert-Butyl Group
The tert-butyl group's utility is often compromised by its role as a "metabolic soft spot." CYP enzymes, particularly isoforms like CYP3A4, readily abstract a hydrogen atom from one of the three methyl groups, leading to hydroxylation.[2][3] This initial oxidation product can be further metabolized, resulting in rapid clearance of the drug from the body, diminished in vivo exposure, and potentially the formation of active or toxic metabolites.[1][4] This metabolic instability necessitates the design of alternative motifs that preserve the desirable steric and electronic properties of the tert-butyl group while blocking these oxidative pathways.
A Strategic Replacement: The Trifluoromethylcyclopropyl Group
The trifluoromethylcyclopropyl group has emerged as an effective solution to the metabolic instability of the tert-butyl moiety.[2][5][6] The design rationale is twofold:
-
Replacement of C-H with C-F Bonds : The three C-H bonds of one methyl group are replaced with exceptionally strong C-F bonds. The carbon-fluorine bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a carbon-hydrogen bond (~99 kcal/mol), making it highly resistant to oxidative cleavage by CYP enzymes.[7][8][9][10]
-
Increased s-character of Remaining C-H Bonds : The remaining C-H bonds are situated on a cyclopropyl ring. The C-H bonds of a cyclopropane have a higher degree of s-character compared to those in an alkane, which strengthens them and makes them less susceptible to hydrogen atom abstraction.[2][3]
This strategic combination of fluorination and carbocyclic constriction results in a group that effectively mimics the steric footprint of a tert-butyl group while presenting a hardened metabolic profile.
Caption: Structural comparison of tert-butyl and trifluoromethylcyclopropyl groups.
Physicochemical Property Comparison
While the primary motivation for this bioisosteric replacement is metabolic stability, it is crucial to understand its impact on other key physicochemical properties that influence a drug's overall profile. The introduction of fluorine, the most electronegative element, can significantly alter a molecule's electronic character and lipophilicity.[7][8]
| Property | tert-Butyl | Trifluoromethylcyclopropyl | Rationale for Difference |
| Lipophilicity (logP) | High (Hansch π = 1.98)[11][12] | Generally Higher | The trifluoromethyl group is highly lipophilic (Hansch π for CF₃ is +0.88), which typically increases the overall logP of the molecule, although the cyclopropyl ring itself is less lipophilic than an isopropyl group.[10][11][12] |
| Metabolic Stability | Low (Susceptible to CYP-mediated oxidation)[2][4] | High | C-F bonds are stronger than C-H bonds, and the remaining cyclopropyl C-H bonds are less reactive, preventing oxidative metabolism.[2][3][7] |
| Electronic Effect | Weakly electron-donating (inductive effect) | Strongly electron-withdrawing | The high electronegativity of the three fluorine atoms creates a powerful inductive effect, which can alter the pKa of nearby functional groups.[7][8] |
| Steric Profile | Bulky, space-filling | Similar steric bulk | Designed to be a close steric mimic to occupy the same binding pockets in target proteins. |
Head-to-Head: Metabolic Stability Data
The most compelling evidence for the utility of the trifluoromethylcyclopropyl group comes from direct experimental comparisons with tert-butyl analogues. A seminal study by Barnes-Seeman and colleagues at Novartis demonstrated consistent and significant improvements in metabolic stability across multiple matched pairs of compounds.[2][3][13]
In Vitro Metabolic Stability in Liver Microsomes
Liver microsomes are subcellular fractions containing the majority of the drug-metabolizing CYP enzymes and are a standard in vitro tool for assessing metabolic stability.[14][15][16] The data below clearly shows the protective effect of the Cp-CF₃ substitution.
| Compound Pair | R Group | Half-Life (t½) in HLM (min) |
| 1a (tert-Butyl) | 4-(trifluoromethyl)phenyl | 13 |
| 1b (Cp-CF₃) | 4-(trifluoromethyl)phenyl | > 240 |
| 2a (tert-Butyl) | 4-chlorophenyl | 19 |
| 2b (Cp-CF₃) | 4-chlorophenyl | > 240 |
| 3a (tert-Butyl) | 3,4-dichlorophenyl | 21 |
| 3b (Cp-CF₃) | 3,4-dichlorophenyl | > 240 |
| Finasteride (tert-Butyl) | Complex Steroid Scaffold | 63 |
| Cp-CF₃ Finasteride | Complex Steroid Scaffold | 114 |
| (Data adapted from Barnes-Seeman, D. et al. ACS Med. Chem. Lett. 2013, 4 (6), 514–516)[2] |
The results are striking: for several compound series, the half-life in human liver microsomes (HLM) increased from under 30 minutes to over 4 hours, indicating a dramatic reduction in metabolic clearance. Even in a complex molecule like Finasteride, where other metabolic sites exist, the replacement nearly doubled the metabolic half-life.[2]
Caption: Workflow for a typical in vitro microsomal stability assay.
Impact on Pharmacological Activity
A successful bioisosteric replacement must not only improve pharmacokinetics but also retain or enhance the desired pharmacological activity. Because the trifluoromethylcyclopropyl group is designed as a close steric mimic of the tert-butyl group, it can often fit into the same receptor binding pockets without disrupting critical protein-ligand interactions. The Novartis study found that for their series of biaryl amides, the Cp-CF₃ analogues retained potent activity, confirming that the replacement was well-tolerated at the target. [2]The strong electron-withdrawing nature of the group can, however, alter binding interactions and should be evaluated on a case-by-case basis. [7][8]
Caption: Conceptual diagram of steric mimicry in a receptor binding pocket.
Conclusion and Future Perspectives
The replacement of a metabolically labile tert-butyl group with a trifluoromethylcyclopropyl moiety represents a powerful and validated strategy in modern medicinal chemistry. By leveraging the unique properties of fluorine and the inherent stability of the cyclopropyl ring, this bioisostere effectively blocks CYP-mediated oxidation, leading to substantial improvements in metabolic stability and, consequently, more favorable pharmacokinetic profiles.
Key Advantages:
-
Dramatically Increased Metabolic Stability : Proven to significantly increase half-life in both in vitro and in vivo systems. [2][3]* Conservation of Biological Activity : Often acts as an effective steric mimic, preserving the compound's potency and target engagement.
-
Modulation of Physicochemical Properties : Offers a tool to fine-tune properties like pKa due to its strong electron-withdrawing nature. [7] Considerations:
-
Synthetic Complexity : The synthesis of trifluoromethylcyclopropyl-containing building blocks is more complex than incorporating a simple tert-butyl group. [17][18][19]* Lipophilicity : The substitution typically increases lipophilicity, a factor that must be carefully managed to maintain drug-like properties. [10] For researchers facing challenges with high-clearance compounds driven by tert-butyl metabolism, the trifluoromethylcyclopropyl group is a compelling, field-proven alternative that can unlock the path toward developing more durable and effective drug candidates.
References
- Metabolic Stability Assays. Merck Millipore.
- Metabolic Stability and Metabolite Analysis of Drugs.
- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Taylor & Francis Online.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Metabolic Stability Services. Eurofins Discovery.
- Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters.
- Metabolically Stable tert-Butyl Replacement. Semantic Scholar.
- Metabolically Stable tert-Butyl Replacement. PMC - NIH.
- Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
- Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Metabolic Stability.
- Metabolically Stable tert-Butyl Replacement | Request PDF.
- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity | Request PDF.
- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.
- Catalytic Synthesis of Trifluoromethyl Cyclopropenes and Oligo‐Cyclopropenes. PMC - NIH.
- Fluorine in drug discovery: Role, design and case studies. (This is a placeholder as the original link was not provided in the search results).
- Metabolically Stable tert-Butyl Replacement. PubMed.
- Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates | Organic Letters.
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry.
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Cyprotex.
- Microsomal Stability Assay Protocol. AxisPharm.
- Fluorinated building blocks in drug design: new p
- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC.
- metabolic stability in liver microsomes. Mercell.
- Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboron
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper c
- Conceived asymmetric synthesis of 2‐(1‐(trifluoromethyl)‐cyclopropyl)furans and derivatives thereof.
- Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed.
- Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery | Journal of Medicinal Chemistry.
- ADME Microsomal Stability Assay. BioDuro.
- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry.
- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Metabolically Stable tert-Butyl Replacement. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Catalytic Synthesis of Trifluoromethyl Cyclopropenes and Oligo‐Cyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Intermediate Characterization of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
Introduction
tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid morpholine scaffold, coupled with the versatile hydroxymethyl group and the readily cleavable tert-butoxycarbonyl (Boc) protecting group, makes it a valuable precursor for the synthesis of complex biologically active molecules. Notably, it serves as a key intermediate in the synthesis of advanced pharmaceutical candidates, including kinase inhibitors.[1]
The efficient and well-characterized synthesis of this intermediate is paramount for ensuring the quality and reproducibility of downstream applications. This guide provides a comparative analysis of two prominent synthetic routes to this compound, detailing the experimental protocols and the characterization of key intermediates. By understanding the nuances of each pathway, researchers can make informed decisions based on factors such as starting material availability, scalability, and stereochemical control.
Route 1: N-Boc Protection of a Pre-formed Morpholine Ring
This synthetic approach leverages a commercially available, pre-synthesized morpholine derivative, (R)-(4-benzyl-3-morpholine)-methanol, and introduces the Boc protecting group in a single, high-yielding step.
Scientific Rationale
The secondary amine of the morpholine ring in (R)-(4-benzyl-3-morpholine)-methanol is a nucleophilic site that can readily react with various electrophiles. To ensure selective modification at other positions of the molecule in subsequent synthetic steps, it is often necessary to "protect" this amine. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[2] The reaction with di-tert-butyl dicarbonate (Boc anhydride) is a robust and widely used method for the introduction of the Boc group.[2][3]
Experimental Workflow
Caption: Workflow for the N-Boc protection of (R)-(4-benzyl-3-morpholine)-methanol.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve (R)-(4-benzyl-3-morpholine)-methanol (1.0 eq.) in dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution.
-
Boc Anhydride Addition: Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to afford tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate.[1]
Characterization of Intermediates
| Compound | Technique | Expected Data |
| (R)-(4-benzyl-3-morpholine)-methanol | ¹H NMR | Aromatic protons (~7.2-7.4 ppm), morpholine ring protons (~3.4-3.9 ppm), benzylic methylene protons (~2.6-2.7 ppm). |
| ¹³C NMR | Aromatic carbons, morpholine ring carbons, benzylic carbon. | |
| FT-IR (cm⁻¹) | O-H stretch (~3400), C-H aromatic (~3030), C-H aliphatic (~2800-2950), C-N stretch (~1100). | |
| MS (ESI) | [M+H]⁺ corresponding to C₁₂H₁₇NO₂. | |
| tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate | ¹H NMR | Singlet for Boc group (~1.45 ppm, 9H), morpholine and hydroxymethyl protons. |
| ¹³C NMR | Quaternary and methyl carbons of Boc group, morpholine and hydroxymethyl carbons. | |
| FT-IR (cm⁻¹) | O-H stretch (~3400), C=O stretch of carbamate (~1680), C-O stretch. | |
| MS (ESI) | [M+H]⁺ corresponding to C₁₀H₁₉NO₄. |
Route 2: De Novo Synthesis from a Chiral Epoxide
This alternative pathway constructs the morpholine ring from a simple, commercially available chiral starting material, (S)-epichlorohydrin. This method offers the advantage of building the chiral center into the molecule from an early stage.
Scientific Rationale
Experimental Workflow
Caption: Workflow for the de novo synthesis of this compound from (S)-epichlorohydrin.
Detailed Experimental Protocol
-
Epoxide Ring Opening: React (S)-epichlorohydrin (1.0 eq.) with 2-aminoethanol (1.1 eq.) in a suitable solvent like methanol at room temperature to form the amino-alcohol intermediate.
-
Cyclization: Treat the crude amino-alcohol intermediate with a base, such as sodium methoxide, in methanol and heat to reflux to induce intramolecular cyclization, forming (S)-3-morpholinemethanol.
-
N-Boc Protection: Without isolation of the (S)-3-morpholinemethanol, add di-tert-butyl dicarbonate (1.1 eq.) and a base like triethylamine (1.2 eq.) to the reaction mixture.
-
Reaction and Purification: Stir the reaction at room temperature until completion, then work up and purify by column chromatography as described in Route 1.
Characterization of Intermediates
| Compound | Technique | Expected Data |
| (S)-1-((2-hydroxyethyl)amino)-3-chloropropan-2-ol | ¹H NMR | Signals for the two different hydroxyl groups, and methylene and methine protons of the carbon backbone. |
| ¹³C NMR | Carbons bearing hydroxyl and chloro groups, and other aliphatic carbons. | |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3300), N-H stretch (~3300), C-H aliphatic (~2850-2950), C-Cl stretch (~750). | |
| MS (ESI) | [M+H]⁺ corresponding to C₅H₁₂ClNO₂. | |
| (S)-3-morpholinemethanol | ¹H NMR | Protons of the morpholine ring and the hydroxymethyl group. |
| ¹³C NMR | Carbons of the morpholine ring and the hydroxymethyl group. | |
| FT-IR (cm⁻¹) | O-H stretch (~3400), N-H stretch (~3300), C-H aliphatic (~2850-2950), C-O and C-N stretches. | |
| MS (ESI) | [M+H]⁺ corresponding to C₅H₁₁NO₂. | |
| tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate | ¹H NMR | Singlet for Boc group (~1.45 ppm, 9H), morpholine and hydroxymethyl protons. |
| ¹³C NMR | Quaternary and methyl carbons of Boc group, morpholine and hydroxymethyl carbons. | |
| FT-IR (cm⁻¹) | O-H stretch (~3400), C=O stretch of carbamate (~1680), C-O stretch. | |
| MS (ESI) | [M+H]⁺ corresponding to C₁₀H₁₉NO₄. |
Comparison of Synthetic Routes
| Feature | Route 1: N-Boc Protection | Route 2: De Novo Synthesis |
| Starting Materials | (R)-(4-benzyl-3-morpholine)-methanol | (S)-epichlorohydrin, 2-aminoethanol |
| Number of Steps | 1 (from pre-formed morpholine) | 3 (from epichlorohydrin) |
| Stereochemical Control | Relies on the chirality of the starting material. | Established by the chiral epoxide starting material. |
| Scalability | High, due to the single, high-yielding step. | Moderate, requires careful control over multiple steps. |
| Purification | Requires chromatographic purification. | May require purification of intermediates and the final product. |
| Advantages | Short, efficient, and high-yielding. | Utilizes simple, inexpensive starting materials; good for establishing chirality. |
| Disadvantages | Dependent on the availability and cost of the starting material. | Longer reaction sequence; potential for side reactions. |
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will largely depend on the specific needs and resources of the research team.
-
Route 1 is the preferred method when the starting material, (R)-(4-benzyl-3-morpholine)-methanol, is readily available and a rapid, high-yielding synthesis is desired.
-
Route 2 provides a valuable alternative when building the molecule from simpler, less expensive precursors is advantageous, or when the starting material for Route 1 is not accessible.
Thorough characterization of the starting materials and the final product using the analytical techniques outlined in this guide is essential to ensure the quality and purity of this critical synthetic intermediate.
References
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
- Organic Syntheses. (n.d.). Epichlorohydrin. [Link]
- PubMed. (n.d.). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. [Link]
- ChemBK. (2024). tert-Butyl (3S)-3-(hydroxymethyl)
- The Royal Society of Chemistry. (n.d.). 10. [Link]
- TSI Journals. (2015).
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020). [Link]
- Synthesis of N-BOC-cis-4-hydroxyproline methyl ester - Google P
Sources
A Senior Application Scientist's Guide to Enantiomeric Purity Determination of Chiral Hydroxymethylmorpholine Derivatives
This guide provides a comprehensive comparison of modern analytical techniques for determining the enantiomeric purity of chiral hydroxymethylmorpholine derivatives. As scaffolds in numerous pharmacologically active compounds, ensuring their stereochemical integrity is paramount for safety, efficacy, and regulatory compliance.[1][2] This document moves beyond simple protocols to explain the causality behind methodological choices, offering researchers, scientists, and drug development professionals a robust framework for selecting and implementing the most suitable analytical strategy.
We will explore the predominant chromatographic and spectroscopic methods: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). Each section provides the theoretical underpinnings, detailed experimental protocols, comparative data, and a summary of strengths and weaknesses to guide your decision-making process.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC remains the most widely adopted technique for enantiomeric purity analysis due to its robustness, versatility, and the vast library of available chiral stationary phases (CSPs).[1] The separation is based on the differential, transient interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.[3] For hydroxymethylmorpholine derivatives, the key interactions involve hydrogen bonding, dipole-dipole, and steric effects with the CSP.
Causality of Methodological Choices
The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice due to their broad applicability and success in resolving a wide range of chiral compounds, including those with amine and alcohol functionalities.[4] The mobile phase, typically a mixture of a nonpolar solvent (like hexane) and an alcohol modifier (like isopropanol or ethanol), is optimized to fine-tune the retention and resolution. For basic compounds like morpholines, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase is crucial to prevent peak tailing by neutralizing acidic sites on the silica support.[4]
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection & Screening:
-
Begin screening with polysaccharide-based columns such as a Chiralpak® AD or Chiralcel® OD-H. These columns are effective for a broad range of racemates.[4]
-
Select a standard mobile phase system, for instance, n-Hexane/Isopropanol (90:10 v/v). For the basic morpholine nitrogen, add 0.1% diethylamine (DEA) to the mobile phase.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C. Use UV detection at a wavelength appropriate for the derivative's chromophore (e.g., 220 nm or 254 nm).
-
-
Initial Analysis:
-
Inject a solution of the racemic hydroxymethylmorpholine derivative (approx. 1 mg/mL).
-
If no separation is observed, screen different alcohol modifiers (e.g., switch from isopropanol to ethanol).
-
If partial separation is seen, proceed to optimization.
-
-
Optimization:
-
Mobile Phase Composition: Systematically vary the percentage of the alcohol modifier. Decreasing the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.
-
Flow Rate: Lowering the flow rate can increase efficiency and resolution, at the cost of longer analysis time.
-
Temperature: Varying the column temperature affects the thermodynamics of the chiral interaction. Both increasing and decreasing the temperature should be explored to find the optimal resolution.
-
-
Validation:
Data Presentation: HPLC Performance
| Parameter | Polysaccharide CSP (e.g., Chiralpak® AD) | Pirkle-Type CSP (e.g., Whelk-O® 1) |
| Typical Mobile Phase | Hexane/Ethanol + 0.1% DEA | Hexane/IPA + 0.1% DEA |
| Resolution (Rs) | > 2.0 | Often > 1.5 |
| Analysis Time | 10 - 25 min | 8 - 20 min |
| Key Interactions | Hydrogen bonding, steric inclusion | π-π interactions, dipole-dipole |
| Robustness | High | High |
Workflow Visualization
Caption: HPLC workflow for enantiomeric purity.
Chiral Supercritical Fluid Chromatography (SFC): The Fast & Green Alternative
SFC has emerged as a powerful technique for chiral separations, often providing significant advantages in speed and environmental impact over HPLC.[7][8] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations and column equilibration.[9][]
Causality of Methodological Choices
The same CSPs used in normal-phase HPLC are typically used in SFC. The low viscosity of the CO2-based mobile phase allows for the use of longer columns or smaller particles, leading to very high separation efficiencies.[9] An organic modifier, usually an alcohol like methanol, is added to the CO2 to increase solvent strength and interact with the analyte and stationary phase. For basic analytes like hydroxymethylmorpholine, an amine additive is still required to ensure good peak shape. The speed of SFC makes it exceptionally well-suited for high-throughput screening of chiral catalysts or process optimization samples.[7][11]
Experimental Protocol: Chiral SFC Method Development
-
Initial Screening:
-
Utilize the same set of chiral columns as in HPLC screening (e.g., Chiralpak® and Chiralcel® series).
-
Set up a generic gradient or isocratic screening method. A typical mobile phase is CO2 with methanol as a modifier. Include 0.1-0.2% DEA or isopropylamine in the modifier.
-
Set backpressure to 150 bar, temperature to 40 °C, and flow rate to 3 mL/min.
-
-
Optimization:
-
Modifier Choice & Concentration: Screen different alcohol modifiers (Methanol, Ethanol, Isopropanol). Methanol is often a good starting point. Optimize the isocratic percentage or the gradient profile for the best balance of speed and resolution.
-
Backpressure & Temperature: These parameters control the density and solvent properties of the supercritical fluid. Systematically varying them can have a significant impact on selectivity.
-
-
Analysis & Validation:
-
Inject the sample and analyze the resulting chromatogram. Due to the high speed, a full screen of multiple columns and modifiers can often be completed in under an hour.
-
Validate the final method for its intended purpose.
-
Data Presentation: SFC vs. HPLC Comparison
| Parameter | Chiral SFC | Chiral HPLC (Normal Phase) |
| Typical Mobile Phase | CO2 / Methanol + 0.2% DEA | Hexane / Ethanol + 0.1% DEA |
| Analysis Time | 1 - 5 min | 10 - 25 min |
| Solvent Consumption | Very Low (Mainly CO2) | High (Organic Solvents) |
| Resolution (Rs) | Often higher due to efficiency | Good to Excellent |
| Throughput | High | Moderate |
Workflow Visualization
Caption: SFC offers significant speed and sustainability advantages.
NMR Spectroscopy: The Separation-Free Approach
NMR spectroscopy offers a fundamentally different approach that does not require physical separation of the enantiomers.[12] Instead, it relies on converting the enantiomeric mixture into a mixture of diastereomers, which have distinct NMR spectra.[13] This is achieved by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
Causality of Methodological Choices
-
Chiral Derivatizing Agents (CDAs): A CDA, such as Mosher's acid chloride, reacts covalently with the analyte (in this case, the hydroxyl group of the hydroxymethylmorpholine) to form a stable pair of diastereomers.[13][14] The different spatial arrangement of the groups in the diastereomers leads to observable differences in the chemical shifts (Δδ) of nearby protons. The ratio of the enantiomers is then determined by integrating the well-resolved signals corresponding to each diastereomer.[15] This method is robust but requires the reaction to go to completion without kinetic resolution.
-
Chiral Solvating Agents (CSAs): A CSA, such as an enantiopure BINOL derivative, forms transient, non-covalent diastereomeric complexes with the analyte enantiomers.[16][17] This results in separate signals for the enantiomers in the NMR spectrum due to the fast exchange on the NMR timescale. This method is simpler as it doesn't require a chemical reaction, but the chemical shift separation can be smaller and highly dependent on concentration, solvent, and temperature.[16][18]
Experimental Protocol: NMR with Chiral Derivatizing Agent
-
Sample Preparation:
-
In a dry NMR tube, dissolve the hydroxymethylmorpholine derivative (approx. 5-10 mg) in a dry deuterated solvent (e.g., CDCl3).
-
Add a slight excess (e.g., 1.1 equivalents) of an enantiopure CDA, such as (R)-Mosher's acid chloride, along with a non-nucleophilic base (e.g., pyridine) to scavenge the HCl byproduct.
-
Allow the reaction to proceed to completion (monitor by TLC or a quick initial NMR scan).
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum. A higher field strength spectrometer (e.g., 400 MHz or higher) is recommended to maximize signal dispersion.
-
-
Data Analysis:
-
Identify a proton signal (e.g., the methylene protons adjacent to the newly formed ester) that is well-resolved into two distinct signals (or sets of signals) for the two diastereomers.
-
Carefully integrate the areas of these two signals.
-
The enantiomeric excess (% ee) is calculated as: (|Area1 - Area2| / (Area1 + Area2)) * 100.
-
Data Presentation: NMR Performance
| Parameter | Chiral Derivatizing Agent (CDA) | Chiral Solvating Agent (CSA) |
| Principle | Covalent bond formation | Non-covalent complexation |
| Chemical Shift Δδ | Typically larger, easier to resolve | Smaller, sensitive to conditions |
| Sample Prep | Chemical reaction required | Simple mixing in NMR tube |
| Potential Issues | Incomplete reaction, kinetic resolution | Peak broadening, small Δδ |
| Quantitation | Highly accurate if reaction is clean | Good, but requires careful optimization |
Workflow Visualization
Caption: CDA converts enantiomers to NMR-distinguishable diastereomers.
Chiral Capillary Electrophoresis (CE): The High-Efficiency Micromethod
Chiral CE is a powerful separation technique that offers extremely high efficiency and requires minimal sample and reagent volumes, aligning well with green chemistry principles.[19][20] Separation occurs in a narrow capillary filled with a background electrolyte (BGE) containing a chiral selector. When a high voltage is applied, enantiomers migrate at different velocities due to their differential interactions with the chiral selector.[21]
Causality of Methodological Choices
For charged analytes like protonated morpholine derivatives, cyclodextrins (CDs) are the most common and effective chiral selectors.[20][22] Neutral CDs can be used, but charged derivatives (like sulfated or carboxymethylated CDs) often provide superior resolution by adding an electrophoretic mobility component to the separation mechanism alongside inclusion complexation.[20] The pH of the BGE is critical as it determines the charge state of the analyte. For a basic amine, a low pH buffer (e.g., pH 2.5-4.0) ensures it is fully protonated and positively charged, allowing for strong interaction with anionic CDs.
Experimental Protocol: Chiral CE Method Development
-
Capillary & BGE Preparation:
-
Use a fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Prepare a BGE, for example, 50 mM phosphate buffer at pH 3.0.
-
Screen several chiral selectors by adding them to the BGE. Start with a highly sulfated β-cyclodextrin (HS-β-CD) at a concentration of 1-5% (w/v).
-
-
Sample Injection & Separation:
-
Dissolve the sample in water or the BGE at a low concentration (e.g., 0.1 mg/mL).
-
Inject a small plug of the sample into the capillary using pressure.
-
Apply a high voltage (e.g., 15-25 kV).
-
-
Optimization:
-
Selector Type & Concentration: If the initial selector doesn't work, screen others (e.g., hydroxypropyl-β-CD, carboxymethyl-β-CD). Optimize the concentration of the most promising selector.
-
pH & Buffer Concentration: Fine-tune the BGE pH to optimize the analyte's charge and interaction with the selector.
-
Organic Modifier: Adding a small amount of an organic solvent (e.g., methanol) to the BGE can alter selectivity.
-
-
Analysis:
-
Detect the enantiomers as they pass a UV detector. The enantiomeric purity is calculated from the corrected peak areas.
-
Data Presentation: CE Performance
| Parameter | Chiral CE | | :--- | | Principle | Differential mobility in an electric field | | Typical Selector | Sulfated Cyclodextrins | | Efficiency (Plates) | Very High (>100,000) | | Sample Volume | Nanoliters (nL) | | Analysis Time | 5 - 20 min | | Key Strengths | Minimal waste, high resolving power |
Workflow Visualization
Caption: High-efficiency, low-volume workflow of Chiral CE.
Summary & Method Selection Guide
The choice of the optimal analytical method depends on the specific requirements of the analysis, including the stage of development, required throughput, sample availability, and the nature of the research question.
| Technique | Best For... | Key Advantage | Key Limitation |
| Chiral HPLC | Routine QC, method robustness, preparative scale | Universally applicable, reliable, well-understood | Higher solvent consumption, moderate speed |
| Chiral SFC | High-throughput screening, rapid analysis, green chemistry | Extremely fast, low organic solvent waste | Higher initial instrument cost |
| NMR Spectroscopy | Absolute configuration, no separation needed | Provides structural information, non-destructive | Lower sensitivity, potential for reaction side-effects (CDA) |
| Chiral CE | Very small sample amounts, high-resolution needs | Extremely high efficiency, minimal sample/reagent use | Lower concentration sensitivity, sensitive to matrix effects |
Decision-Making Workflow
Caption: A guide for selecting the appropriate analytical technique.
References
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.
- Simple protocol for NMR analysis of the enantiomeric purity of primary amines. Organic Letters.
- Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines.
- (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
- A Researcher's Guide to the Validation of Analytical Methods for Chiral Alcohol Quantific
- Handbook of Analytical Valid
- Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH.
- Chiral deriv
- Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differenti
- Calix[14]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents.
- Chiral derivatizing agents used in NMR for chiral analysis.
- Chiral Derivatizing Agent for Absolute Configur
- Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology.
- Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery Using Chiral SFC.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy. PubMed.
- Enantiomeric Purific
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Chiral HPLC Separ
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. MDPI.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac.
- Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. PubMed Central.
- Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts.
- Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace.
- Chiral switches versus de novo enantiomerically pure compounds. ScienceDirect.
- Comparing Cyclodextrin Derivatives as Chiral Selectors for Enantiomeric Separation in Capillary Electrophoresis. PubMed.
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Wiley Online Library.
- Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. MDPI.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. scispace.com [scispace.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. dujps.com [dujps.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. selvita.com [selvita.com]
- 9. sphinxsai.com [sphinxsai.com]
- 11. theanalyticalscientist.com [theanalyticalscientist.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. d-nb.info [d-nb.info]
- 21. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparing cyclodextrin derivatives as chiral selectors for enantiomeric separation in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Disposal Protocol for Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
This guide provides a detailed, safety-first protocol for the proper disposal of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory standards with practical laboratory applications to ensure that waste is managed responsibly, protecting both personnel and the environment. The procedures outlined are grounded in established safety protocols and regulations set forth by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Hazard Assessment & Chemical Profile
Understanding the intrinsic properties and hazards of a chemical is the foundation of its safe handling and disposal. This compound is an organic intermediate that requires careful management based on its toxicological profile.
Table 1: Chemical Identity
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Common Synonyms | 2-Hydroxymethylmorpholine-4-carboxylic acid tert-butyl ester |
| CAS Number | 135065-69-9 (Racemic), 215917-99-0 (R-isomer) |
| Molecular Formula | C₁₀H₁₉NO₄[1] |
| Molecular Weight | 217.26 g/mol [1] |
| Physical Form | Solid |
The primary hazards associated with this compound dictate the necessary precautions for disposal.[2] According to the Globally Harmonized System (GHS), it is classified with several warnings that inform our procedural choices.
Table 2: GHS Hazard Profile
| Hazard Class & Category | Hazard Statement | Signal Word | Pictogram |
|---|---|---|---|
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[1] | Danger | 💀 |
| Skin Irritation (Category 2) | H315: Causes skin irritation[2][3] | Warning | ❗ |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2][3] | Warning | ❗ |
| STOT SE (Category 3) | H335: May cause respiratory irritation[2][3] | Warning | ❗ |
Personnel Protective Equipment (PPE) & Engineering Controls
Given the hazard profile, direct contact and inhalation must be minimized. The following controls are mandatory when handling this chemical for disposal.
-
Engineering Controls : All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood.[4] This is crucial to mitigate the risk of respiratory irritation from dust or aerosols.
-
Eye and Face Protection : Wear chemical safety goggles or glasses that conform to OSHA's regulations in 29 CFR 1910.133.[5]
-
Skin Protection : Wear nitrile or other chemically resistant gloves and a standard laboratory coat.[5][6] Contaminated clothing should be removed immediately and decontaminated before reuse.[3][7]
-
Respiratory Protection : If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.
Step-by-Step Waste Collection & Segregation Protocol
Disposal of this compound is governed by federal and local regulations for hazardous waste.[8] It must not be disposed of down the drain or in regular trash.[9] The following procedure ensures compliance and safety.
-
Container Selection :
-
Designate a specific, leak-proof container for the hazardous waste.[8] The container must be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
Never use former food or beverage containers to store hazardous waste.[9] The original product container is often a suitable choice if it is in good condition.[9]
-
-
Waste Labeling (Crucial for Compliance) :
-
The waste container must be clearly and accurately labeled before any waste is added.
-
Per EPA regulations, the label must include the words "Hazardous Waste ".[10][11]
-
The label must also clearly state the full chemical name: "This compound " and list all other components if it is a mixed waste stream.
-
An indication of the primary hazards (e.g., "Toxic," "Irritant") or the corresponding GHS pictograms is required to warn handlers of the contents.[10][11]
-
-
Collecting the Waste :
-
Solid Waste : Carefully transfer the solid chemical into the designated hazardous waste container using a spatula or scoop. Avoid generating dust.[7]
-
Contaminated Materials : Any items that have come into direct contact with the chemical, such as gloves, weigh boats, or paper towels used for cleanup, must also be placed in the same solid hazardous waste container.
-
Solutions : If disposing of a solution containing this compound, collect it in a designated liquid hazardous waste container. Do not mix incompatible waste streams.[9] For example, keep organic solvent waste separate from aqueous waste.
-
-
Container Management :
On-Site Storage & Final Disposal
Proper storage while awaiting pickup is a critical component of the waste management process and is regulated by the EPA.
-
Satellite Accumulation Area (SAA) : The labeled and closed waste container must be stored in a designated SAA.[9][10] This area should be at or near the point of waste generation and under the control of laboratory personnel.[8][10]
-
Incompatible Waste : Ensure the container is segregated from incompatible materials. For example, store organic waste separately from acids and bases.[9]
-
Final Disposal : Once the container is full, it must be transferred to your institution's Central Accumulation Area (CAA) or handled according to your facility's specific Chemical Hygiene Plan (CHP).[13][14] From there, a licensed hazardous waste disposal contractor will transport the waste to an approved treatment, storage, and disposal facility (TSDF).[6][11]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is essential.
-
Minor Spills : For small amounts of solid material, carefully sweep it up using procedures that avoid generating dust and place it into the designated hazardous waste container.[7] Decontaminate the area with an appropriate solvent and wash it down.
-
Major Spills : If a large amount is spilled, evacuate the immediate area and alert your institution's Environmental Health & Safety (EHS) office.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for segregating waste related to this compound.
Sources
- 1. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1514267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. usbioclean.com [usbioclean.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. epa.gov [epa.gov]
- 13. osha.gov [osha.gov]
- 14. md.rcm.upr.edu [md.rcm.upr.edu]
Navigating the Safe Handling of Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate: A Guide for Laboratory Professionals
For researchers and scientists engaged in the nuanced world of drug development, the ability to handle chemical reagents with precision and safety is paramount. Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate, a key building block in the synthesis of various pharmaceutical compounds, requires a thorough understanding of its potential hazards and the appropriate safety measures to mitigate them. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling of this compound, a comprehensive risk assessment is crucial. This begins with a clear understanding of its inherent hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified as Acute Toxicity, Oral, Category 3 , with the hazard statement H301: Toxic if swallowed [1]. An isomer, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, is also noted to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2]. These classifications underscore the critical need for stringent safety protocols to prevent accidental ingestion and minimize contact with skin, eyes, and the respiratory system.
Table 1: GHS Hazard Information for this compound and Isomer
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2] |
Given these hazards, the primary routes of potential exposure are ingestion, skin contact, eye contact, and inhalation. Symptoms of exposure may include irritation to the skin, eyes, and respiratory tract. In case of ingestion, the substance is considered toxic and immediate medical attention is necessary.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is not merely a checklist exercise; it is a scientifically informed decision to create a reliable barrier against potential exposure.
Hand Protection: Selecting the Right Gloves
The choice of gloves is critical. Standard latex or vinyl gloves may not offer sufficient protection against morpholine derivatives. For handling this compound, the following glove materials are recommended based on their chemical resistance to morpholine:
-
Butyl Rubber: Offers excellent resistance to morpholine.
-
Neoprene: Provides good protection against morpholine.
It is imperative to inspect gloves for any signs of degradation or perforation before each use. For prolonged or immersive contact, consider double-gloving. Always follow the proper glove removal technique to avoid contaminating your skin.
Table 2: Recommended Glove Materials for Handling Morpholine Derivatives
| Glove Material | Recommendation for Morpholine |
| Butyl Rubber | Recommended |
| Neoprene | Recommended |
| Nitrile | Limited Use (for incidental contact only)[3] |
| Natural Rubber | Not Recommended[4] |
| PVC | Limited Use (for incidental contact only) |
Eye and Face Protection: Shielding Against Splashes
Given the risk of serious eye irritation, appropriate eye and face protection is mandatory.
-
Safety Glasses with Side Shields: Offer a minimum level of protection against minor splashes.
-
Chemical Splash Goggles: Essential when there is a higher risk of splashing.
-
Face Shield: Should be worn in conjunction with goggles when handling larger quantities or during procedures with a significant splash potential.
Body Protection: A Barrier for Your Skin
A standard cotton lab coat may not provide adequate protection.
-
Chemical-Resistant Lab Coat or Apron: A lab coat made of a material with proven resistance to chemicals is recommended. For tasks with a higher risk of spills, a chemical-resistant apron worn over the lab coat is advisable.
-
Full-Length Trousers and Closed-Toe Shoes: These are fundamental laboratory safety requirements and are crucial when handling hazardous chemicals.
Respiratory Protection: Ensuring Clean Air
Handling of this compound should ideally be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any dust or vapors. If a fume hood is not available or if there is a risk of generating aerosols, a respirator may be necessary. The choice of respirator should be based on a thorough risk assessment and in accordance with your institution's respiratory protection program.
Operational and Disposal Plans: A Step-by-Step Guide
A clear and well-rehearsed plan for handling and disposal is essential for maintaining a safe laboratory environment.
Standard Operating Procedure for Handling
The following workflow outlines the key steps for the safe handling of this compound.
Caption: A clear workflow for the proper disposal of this compound waste.
By adhering to these detailed safety and logistical protocols, researchers can confidently and safely utilize this compound in their vital work, fostering a culture of safety and scientific excellence within the laboratory.
References
- [Link to a relevant chemical resistance guide for gloves]
- [Link to a safety data sheet for a morpholine derivative with disposal inform
- [Link to a university or governmental glove selection guide]
- [Link to a commercial glove manufacturer's chemical resistance chart]
- [Link to a safety data sheet for a similar compound outlining first aid measures]
- [Link to a general laboratory safety manual
- [Link to a safety data sheet for a morpholine compound with ingestion first aid]
- [Link to the ECHA page for Tert-butyl 3-(hydroxymethyl)
- [Link to the PubChem page for Tert-butyl 3-(hydroxymethyl)
- [Link to a general guide on hazardous waste disposal
- PubChem. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate.
- [Link to a relevant safety data sheet
- PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.
Sources
- 1. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1514267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glovesbyweb.com [glovesbyweb.com]
- 4. Glove guide | Faculty of Science [uottawa.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
